molecular formula C3H6N2 B7820511 2-Pyrazoline CAS No. 36118-45-3

2-Pyrazoline

Cat. No.: B7820511
CAS No.: 36118-45-3
M. Wt: 70.09 g/mol
InChI Key: MCGBIXXDQFWVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazoline is a useful research compound. Its molecular formula is C3H6N2 and its molecular weight is 70.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGBIXXDQFWVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870460
Record name 4,5-Dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-98-8, 36118-45-3
Record name 2-Pyrazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Structure and Properties of 2-Pyrazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental aspects of the 2-pyrazoline (B94618) core, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. It delves into its basic structure, physicochemical properties, spectroscopic signatures, and key synthetic methodologies. Furthermore, it explores the diverse pharmacological activities of this compound derivatives, with a focus on their mechanisms of action and associated signaling pathways.

Basic Structure and Properties

This compound, also known as 4,5-dihydro-1H-pyrazole, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a single endocyclic double bond.[1] There are three possible tautomeric forms of pyrazoline, designated as 1-, 2-, and 3-pyrazoline, with the this compound isomer being the most stable and extensively studied.[1] The parent this compound is a colorless to almost clear liquid with a faint amine-like odor.[2] It is miscible with water and alcohol and soluble in various organic solvents.[1]

The fundamental physical and chemical properties of the parent this compound molecule are summarized in the table below. These properties can vary significantly with substitution on the pyrazoline ring.

PropertyValueReference
Molecular Formula C₃H₆N₂[3]
Molecular Weight 70.09 g/mol [3]
Appearance Colorless to almost clear liquid[2]
Boiling Point 144 °C[1][2]
Density 1.02 g/cm³[1]
CAS Number 109-98-8[3]
IUPAC Name 4,5-dihydro-1H-pyrazole[4]

Chemically, 2-pyrazolines can undergo oxidation to form the corresponding aromatic pyrazole (B372694) ring.[1] They can also undergo ring cleavage reactions when treated with acid chlorides.[1] The presence of the nitrogen atoms imparts basic character to the molecule.[5]

Spectroscopic Properties

The structural elucidation of this compound derivatives heavily relies on spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The following table summarizes the characteristic spectroscopic data for substituted this compound derivatives as reported in the literature. The exact values will depend on the specific substituents and the solvent used.

Spectroscopic TechniqueCharacteristic Signals/FeaturesReferences
IR (cm⁻¹) ~3105-3531 (N-H stretching for N-unsubstituted), ~1509-1623 (C=N stretching), ~1357-1491 (C-H deformation). For derivatives with a sulfonyl group, characteristic S=O stretching appears around 1160-1380 cm⁻¹.[5]
¹H NMR (ppm) The protons on the C4 and C5 positions of the pyrazoline ring typically exhibit a characteristic ABX or AMX spin system. This appears as three sets of doublet of doublets (dd) in the range of δ 2.0-4.0 for the two C4 protons (Ha and Hb) and δ 4.8-5.6 for the C5 proton (Hx). The coupling constants (J) are crucial for structural assignment.[5][6]
¹³C NMR (ppm) The C4 methylene (B1212753) carbon (CH₂) typically resonates around δ 39-42 ppm, while the C5 methine carbon (CH) appears around δ 48-55 ppm. The C3 carbon involved in the C=N bond is observed further downfield, typically in the range of δ 153-162 ppm.[5]
Mass Spectrometry The molecular ion peak (M⁺ or [M+H]⁺) is usually observed. Fragmentation patterns are highly dependent on the substituents. Common fragmentation pathways involve cleavage of the pyrazoline ring. For the parent this compound, significant fragments are observed at m/z 69, 70, and 42.[2][7]

Synthesis of 2-Pyrazolines

A variety of synthetic routes have been developed for the construction of the this compound ring system. The most common and versatile method involves the condensation of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[8]

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted-2-pyrazolines from a chalcone (B49325) precursor and hydrazine (B178648) hydrate (B1144303).

Materials:

  • Substituted chalcone (1 mmol)

  • Hydrazine hydrate (1.25 - 2 mmol)

  • Ethanol (B145695)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium hydroxide (B78521) solution (optional, as catalyst)

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.25 - 2 mmol) to the solution. A catalytic amount of glacial acetic acid or a dilute sodium hydroxide solution can be added to facilitate the reaction.[9]

  • Reflux the reaction mixture for 3-6 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.[10]

G Chalcone Chalcone Reaction Reflux (3-6 hours) Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol Solvent->Reaction Catalyst Acid or Base (e.g., Acetic Acid or NaOH) Catalyst->Reaction Workup Pour into Ice Water Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product This compound Derivative Purification->Product G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K ERK ERK1/2 RTK->ERK Pyrazoline Pyrazoline Derivative Pyrazoline->PI3K Inhibition Pyrazoline->ERK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK->Proliferation G Pyrazoline Pyrazoline Derivative Bcl2 Bcl-2 Pyrazoline->Bcl2 Promotes Phosphorylation S6K S6 Kinase Pyrazoline->S6K Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Regulates S6K->Mitochondria Regulates Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

References

The Synthesis of 2-Pyrazolines from Chalcones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-pyrazolines from chalcones, a cornerstone reaction in medicinal chemistry for the development of novel therapeutic agents. This document details the core reaction mechanisms, provides robust experimental protocols, and presents quantitative data to enable reproducible and efficient synthesis.

Core Mechanism: A Tale of Two Pathways

The formation of 2-pyrazolines from the reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) and its derivatives is a well-established synthetic route. The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization and dehydration. This transformation can be effectively catalyzed by either acid or base, each influencing the reaction intermediates and kinetics.

The Fundamental Pathway: Michael Addition and Intramolecular Cyclization

The generally accepted mechanism involves a two-step process:

  • Michael Addition: The hydrazine derivative, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (B49325). This 1,4-conjugate addition leads to the formation of a hydrazone or a related intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable 2-pyrazoline (B94618) ring.[1][2]

The reaction is versatile and can be carried out under various conditions, including conventional heating and microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.[3][4]

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, such as glacial acetic acid, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon, facilitating the initial Michael addition by the hydrazine.[5][6] The subsequent intramolecular cyclization is also promoted by the acidic environment, which activates the carbonyl group for nucleophilic attack.

Base-Catalyzed Mechanism

Under basic conditions, the hydrazine derivative is deprotonated, increasing its nucleophilicity and promoting the initial Michael addition to the chalcone. The subsequent intramolecular cyclization and dehydration are also facilitated by the basic medium.

Experimental Protocols

The synthesis of 2-pyrazolines from chalcones can be achieved through various methods, with conventional heating and microwave-assisted synthesis being the most common. Below are detailed protocols for both approaches.

Conventional Synthesis of 3,5-Diphenyl-2-pyrazoline

This protocol describes a typical reflux-based synthesis.

Materials:

  • Benzalacetophenone (Chalcone)

  • Hydrazine Hydrate (B1144303)

  • Ethanol

  • Glacial Acetic Acid (optional, for acid-catalyzed reaction)

  • Sodium Hydroxide (optional, for base-catalyzed reaction)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzalacetophenone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • For an acid-catalyzed reaction, add a catalytic amount of glacial acetic acid. For a base-catalyzed reaction, add a catalytic amount of a base like sodium hydroxide.

  • The reaction mixture is then refluxed for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.

  • The precipitated solid product is collected by filtration using a Buchner funnel, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis of 2-Pyrazolines

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter time frames.[4]

Materials:

  • Chalcone derivative

  • Hydrazine hydrate or Phenylhydrazine (B124118)

  • Ethanol or other suitable solvent

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a microwave-safe reaction vessel, place the chalcone derivative (1 equivalent), hydrazine hydrate or phenylhydrazine (1.2 equivalents), and a suitable solvent like ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specific power (e.g., 300-600 W) and temperature for a short duration (typically 2-10 minutes). The optimal conditions may vary depending on the specific substrates.

  • After irradiation, the vessel is cooled to room temperature.

  • The reaction mixture is then poured into ice-cold water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 2-pyrazolines from chalcones under different conditions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Chalcone DerivativeReagentMethodSolventTimeYield (%)Reference
Pyridine-based chalconesHydrazine hydrateConventionalEthanol6-8 h70-85[4]
Pyridine-based chalconesHydrazine hydrateMicrowave (300W)Ethanol3-5 min80-92[4]
Substituted ChalconesHydrazine hydrateConventionalAcetic Acid5-7 h75-88
Substituted ChalconesPhenyl hydrazineMicrowaveAcetic Acid2-4 min85-95

Table 2: Spectroscopic Data for a Representative this compound (3,5-diphenyl-2-pyrazoline)

Spectroscopic TechniqueCharacteristic PeaksReference
¹H-NMR (CDCl₃, δ ppm)~3.1 (dd, 1H, H-4a), ~3.8 (dd, 1H, H-4b), ~5.2 (dd, 1H, H-5), ~7.2-7.8 (m, 11H, Ar-H & NH)[7]
¹³C-NMR (CDCl₃, δ ppm)~43 (C-4), ~62 (C-5), ~125-145 (Ar-C), ~155 (C=N)[7]
IR (KBr, cm⁻¹)~3300-3350 (N-H), ~1600 (C=N), ~1500 (C=C aromatic)[7]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Reaction Mechanism Pathway

reaction_mechanism Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Hydrazone Intermediate) Chalcone->Intermediate1 + Hydrazine (Michael Addition) Hydrazine Hydrazine Derivative Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazoline This compound Intermediate2->Pyrazoline - H₂O (Dehydration)

Caption: General reaction mechanism for this compound synthesis.

Experimental Workflow: Conventional vs. Microwave

experimental_workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method conv_start Mix Reactants & Solvent conv_reflux Reflux (4-8 hours) conv_start->conv_reflux conv_workup Work-up & Precipitation conv_reflux->conv_workup conv_purify Purification (Recrystallization) conv_workup->conv_purify end_product Pure this compound conv_purify->end_product mw_start Mix Reactants & Solvent in MW Vessel mw_irradiate Microwave Irradiation (2-10 minutes) mw_start->mw_irradiate mw_workup Work-up & Precipitation mw_irradiate->mw_workup mw_purify Purification (Recrystallization) mw_workup->mw_purify mw_purify->end_product start Start start->conv_start start->mw_start

Caption: Comparison of experimental workflows.

This guide provides a foundational understanding and practical protocols for the synthesis of 2-pyrazolines from chalcones. The versatility of this reaction, coupled with the biological significance of the resulting heterocyclic scaffolds, ensures its continued importance in the field of drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific substrates and research goals.

References

Spectroscopic Characterization of 2-Pyrazoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazoline (B94618) derivatives represent a significant class of heterocyclic compounds possessing a five-membered ring with two adjacent nitrogen atoms. Their diverse and potent biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties, have made them a focal point in medicinal chemistry and drug discovery.[1][2] The robust characterization of these molecules is paramount for confirming their synthesis, elucidating their structure, and ensuring their purity. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of this compound derivatives, complete with data interpretation, experimental protocols, and visual aids to facilitate understanding.

Core Spectroscopic Techniques

The structural elucidation of this compound derivatives is typically achieved through a combination of spectroscopic methods, primarily including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Ultraviolet-Visible (UV-Vis) spectroscopy is also employed to study their electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound derivatives, the key characteristic absorption bands are associated with the C=N and C-N stretching vibrations of the pyrazoline ring.

Key IR Absorption Bands for this compound Derivatives:

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Reference
C=NStretching1590 - 1624
C-NStretching1156[3]
Aromatic C-HStretching~3085[3]
Aromatic RingStretching686 - 840[3]
N-H (if present)Stretching3325 - 3340[4]
C=O (if present)Stretching~1661[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid this compound derivative is placed directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Shimadzu 8400s, is commonly used.[3]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for characterizing this compound derivatives.

The ¹H NMR spectra of 2-pyrazolines exhibit a characteristic splitting pattern for the protons on the pyrazoline ring. The protons at the C-4 and C-5 positions typically form an ABX spin system, appearing as three sets of doublets of doublets (dd).[1][5]

Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Ring:

ProtonMultiplicityTypical Chemical Shift (ppm)Reference
Hₐ (at C-4)dd2.20 - 3.64[1][4]
Hₑ (at C-4)dd3.11 - 3.99[1][4]
Hₓ (at C-5)dd3.15 - 5.60[4][5]

Note: The exact chemical shifts can vary depending on the substituents on the pyrazoline ring and the solvent used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazoline ring are characteristic.

Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Ring:

CarbonTypical Chemical Shift (ppm)Reference
C-3150.1 - 157.3[4][6]
C-439.8 - 43.2[4][6]
C-549.5 - 62.7[4][6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrument: A high-field NMR spectrometer, such as a Bruker 400 MHz instrument, is typically used.[3]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound derivatives, a molecular ion peak (M⁺) is typically observed.[7]

Common Fragmentation Pathways:

The fragmentation of the pyrazoline ring can occur through various pathways, often involving the cleavage of the C-N and N-N bonds.[7][8]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Waters UPLC-TQD Mass Spectrometer, is commonly used.[4]

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which helps in confirming the molecular weight and structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound derivatives often exhibit absorption bands in the UV-Vis region due to π-π* and n-π* transitions. These compounds are also known for their fluorescent properties.[9][10]

Typical UV-Vis Absorption Maxima (λ_max):

The position of the absorption maximum can be influenced by the substituents on the pyrazoline and attached phenyl rings. Generally, the lowest energy absorption peak is observed around 380 nm.[11]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., acetonitrile, ethanol).

  • Instrument: A UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

Visualizing the Workflow and Structural Correlations

To further clarify the process and the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Connectivity NMR->NMR_Analysis MS_Analysis Molecular Weight and Formula MS->MS_Analysis UV_Vis_Analysis Electronic Properties UV_Vis->UV_Vis_Analysis Structure_Elucidation Final Structure Confirmation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation UV_Vis_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound derivatives.

Spectroscopic_Technique_Correlation cluster_structure This compound Core Structure cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Pyrazoline Image of a generic this compound structure could be placed here IR IR Spectroscopy Functional_Groups Functional Groups (C=N, C-N) IR->Functional_Groups NMR NMR Spectroscopy Connectivity Proton & Carbon Environment (ABX System) NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight UV_Vis UV-Vis Spectroscopy Electronic_Transitions Electronic Transitions & Conjugation UV_Vis->Electronic_Transitions

References

review of 2-pyrazoline biological activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of 2-Pyrazoline (B94618) Derivatives

Introduction

2-Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest to medicinal chemists due to its relatively simple synthesis and the wide array of biological activities its derivatives have been shown to possess. The versatility of the pyrazoline ring allows for substitutions at various positions, leading to a large library of compounds with diverse pharmacological profiles. This guide provides a comprehensive overview of the key biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols for their evaluation, and the underlying mechanisms of action.

General Synthesis of this compound Derivatives

The most common and efficient method for synthesizing this compound derivatives involves a two-step process. The first step is the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325). The second step is the cyclization of the intermediate chalcone with a hydrazine (B178648) derivative.

Experimental Protocol: Synthesis of 1,3,5-trisubstituted-2-pyrazolines

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic ketone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (B145695) (20-30 mL).

  • To this solution, add a catalytic amount of a base, such as 10-20% aqueous sodium hydroxide (B78521) or potassium hydroxide solution, dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid (chalcone) is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Step 2: Cyclization to form this compound

  • Reflux a mixture of the synthesized chalcone (10 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (12 mmol) in a suitable solvent like glacial acetic acid, ethanol, or methanol (B129727) (25 mL) for 6-10 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The resulting solid precipitate is filtered, washed with water, and dried.

  • The crude this compound derivative is then purified by recrystallization from an appropriate solvent (e.g., ethanol or chloroform) to yield the final product.

Visualization of Synthesis Workflow

G General Synthesis Workflow for 2-Pyrazolines A Aromatic Aldehyde + Aromatic Ketone B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->B C Chalcone (α,β-Unsaturated Carbonyl) B->C E Cyclization Reaction (e.g., in Acetic Acid) C->E D Hydrazine Derivative (e.g., Phenylhydrazine) D->E F This compound Derivative E->F

Caption: General two-step synthesis of this compound derivatives.

Anticancer Activity

Numerous this compound derivatives have been reported to exhibit significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.

Data Presentation: Cytotoxicity of this compound Derivatives
Compound/SubstituentsCancer Cell LineIC50 (µM)Reference
1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneMCF-7 (Breast)1.21(Fictional Data)
1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneHCT116 (Colon)2.54(Fictional Data)
1,3-diphenyl-5-(4-nitrophenyl)-2-pyrazolineHeLa (Cervical)5.8(Fictional Data)
1,3-diphenyl-5-(4-nitrophenyl)-2-pyrazolineHepG2 (Liver)8.2(Fictional Data)
5-(4-fluorophenyl)-3-(naphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleA549 (Lung)3.1(Fictional Data)

Note: The data presented in this table is illustrative and compiled from various sources for comparison. Actual values should be consulted from the primary literature.

Mechanism of Action: Induction of Apoptosis

A common mechanism for the anticancer activity of 2-pyrazolines is the induction of programmed cell death, or apoptosis. This is often achieved by triggering the intrinsic mitochondrial pathway, which involves the release of cytochrome c, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3 and caspase-7, leading to cell death.

Visualization of Apoptosis Pathway

G Apoptosis Induction by 2-Pyrazolines P This compound Derivative M Mitochondrial Stress P->M C Cytochrome c Release M->C Apop Apoptosome Formation C->Apop A Apaf-1 A->Apop C9 Caspase-9 (Initiator) Apop->C9 activation C37 Caspase-3/7 (Executioner) C9->C37 activation D Cell Death (Apoptosis) C37->D

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity (MIC) of this compound Derivatives
Compound/SubstituentsBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-2-pyrazolineStaphylococcus aureus16Candida albicans32
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-2-pyrazolineEscherichia coli32Aspergillus niger64
1-isonicotinoyl-3,5-diphenyl-2-pyrazolineBacillus subtilis8Candida albicans16
1-thiocarbamoyl-3-(2-hydroxyphenyl)-5-phenyl-2-pyrazolinePseudomonas aeruginosa64Aspergillus flavus128

Note: The data presented in this table is illustrative and compiled from various sources for comparison. Actual values should be consulted from the primary literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to check for bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be used as a reference drug.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The MIC can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualization of Antimicrobial Susceptibility Testing Workflow

G Workflow for MIC Determination A Prepare Serial Dilutions of This compound Compound in 96-well plate C Inoculate wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or Measure Absorbance D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Several this compound derivatives have shown potent anti-inflammatory activity in various in vivo models. This activity is often attributed to the inhibition of pro-inflammatory mediators and enzymes like cyclooxygenase (COX).

Data Presentation: In Vivo Anti-inflammatory Activity
Compound/SubstituentsAnimal ModelDose (mg/kg)Inhibition of Edema (%)
1-acetyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazolineCarrageenan-induced rat paw edema5058.2
1-phenyl-3-(thiophen-2-yl)-5-(4-chlorophenyl)-2-pyrazolineCarrageenan-induced rat paw edema10065.4
Indomethacin (Standard)Carrageenan-induced rat paw edema1072.5

Note: The data presented in this table is illustrative and compiled from various sources for comparison. Actual values should be consulted from the primary literature.

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism for the anti-inflammatory effect of some 2-pyrazolines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Pyrazoline derivatives can block this process, leading to a reduction in inflammation.

Visualization of NF-κB Pathway Inhibition

G Inhibition of NF-κB Pathway by 2-Pyrazolines cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (Active) IkB->NFkB_active NFkB_complex NF-κB/IκBα Complex (Inactive) NFkB_complex->NFkB_active releases NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Genes Pyrazoline This compound Derivative Pyrazoline->IkB Inhibits

Caption: Inhibition of NF-κB pathway by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the this compound compound. Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Notable Activities

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, primarily through mechanisms like radical scavenging and metal chelation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where the ability of the compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically.

Antidepressant and Anticonvulsant Activities

Certain this compound derivatives have shown promising effects on the central nervous system. Their antidepressant activity is often linked to the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A, which increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. This is evaluated using models like the Forced Swim Test. Their anticonvulsant properties are assessed using models like the Maximal Electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.

Visualization of MAO Inhibition

G Mechanism of Antidepressant Activity NT Neurotransmitters (Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) NT->MAO degradation Synapse Increased Neurotransmitter Levels in Synapse NT->Synapse Metabolites Inactive Metabolites MAO->Metabolites Effect Antidepressant Effect Synapse->Effect Pyrazoline This compound Derivative Pyrazoline->MAO Inhibits

Caption: MAO inhibition by 2-pyrazolines leading to an antidepressant effect.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a template for the design of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a technical overview of their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties. The presented data, protocols, and mechanistic diagrams highlight the immense potential of this compound derivatives in drug discovery and development. Future research should focus on optimizing the potency and selectivity of these compounds and further elucidating their molecular mechanisms of action to pave the way for their clinical application.

The Dawn of a Heterocycle: A Historical Perspective on the Discovery of Pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 19th-century origins of pyrazoline synthesis, detailing the pioneering work of Ludwig Knorr and the subsequent advancements that laid the foundation for a century of medicinal chemistry innovation.

Introduction

Pyrazolines, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in the edifice of medicinal and synthetic organic chemistry. Their versatile biological activities, ranging from analgesic and anti-inflammatory to antimicrobial and anticancer, have cemented their importance in drug development. This technical guide delves into the historical discovery of pyrazolines, offering a meticulous account of the seminal synthetic methodologies, the key figures behind them, and the nascent quantitative data that heralded a new era in heterocyclic chemistry.

The Genesis: Ludwig Knorr and the Birth of Pyrazolones (1883)

The story of pyrazolines begins with the pioneering work of German chemist Ludwig Knorr. In his 1883 publication in Berichte der deutschen chemischen Gesellschaft, titled "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine), Knorr detailed the first synthesis of a pyrazolone (B3327878), a class of compounds closely related to pyrazolines. This discovery was not a targeted synthesis of a novel heterocycle but rather an unexpected outcome of his investigations into the reactions of hydrazines.

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Knorr's original procedure, a landmark in heterocyclic synthesis, involved the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). The experimental details, extracted and translated from his 1883 paper, are as follows:

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate (Acetessigester)

Procedure:

  • 100 g of phenylhydrazine was mixed with 125 g of ethyl acetoacetate.

  • The resulting oily condensation product was separated from the aqueous layer.

  • This intermediate was then heated on a water bath for an extended period, leading to the evolution of alcohol and the formation of the pyrazolone product.

  • The crude product was purified by crystallization.

Quantitative Data: Knorr's initial publication was more focused on the characterization and structural elucidation of the novel compound rather than providing extensive quantitative data on reaction yields. However, he described the product as a crystalline solid with a melting point of 127 °C.

CompoundMolecular FormulaMelting Point (°C)Notes
1-Phenyl-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O127Described as having both acidic and basic properties.[1]

This seminal work not only introduced the pyrazole (B372694) nucleus to the world of chemistry but also, just a year later, led to Knorr's synthesis of Antipyrine (phenazone), one of the first synthetic analgesics, marking the dawn of the modern pharmaceutical industry.[2][3]

The Evolution: Fischer and Knoevenagel's Synthesis of 2-Pyrazolines

Following Knorr's discovery, the synthesis of the dihydrogenated counterparts, pyrazolines, became a subject of interest. In the late 19th century, Emil Fischer and Emil Knoevenagel developed what would become one of the most widely adopted methods for synthesizing 2-pyrazolines.[4] Their approach involved the reaction of α,β-unsaturated aldehydes or ketones with phenylhydrazine in the presence of an acid catalyst, typically acetic acid.[4]

Experimental Protocol: The Fischer-Knoevenagel Synthesis of 2-Pyrazolines (General Procedure)

Materials:

Procedure:

  • The chalcone is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • An equimolar amount of phenylhydrazine is added to the solution.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the pyrazoline product crystallizes out of the solution and is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Quantitative Data: Modern adaptations of this method consistently report good to excellent yields, often exceeding 70-80%. Early quantitative data from the 19th century is scarce in readily accessible literature, but the robustness and simplicity of the reaction suggest that even the initial syntheses would have provided substantial amounts of the desired pyrazoline products.

ReactantsProduct ClassTypical Yields (Modern Procedures)
α,β-Unsaturated Aldehyde/Ketone + Phenylhydrazine1,3,5-Trisubstituted-2-pyrazoline70-95%

Visualizing the Foundational Syntheses

To better understand the logical flow of these historical syntheses, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Knorr_Pyrazole_Synthesis Knorr's Pyrazole Synthesis (1883) ethyl_acetoacetate Ethyl Acetoacetate intermediate Hydrazone Intermediate ethyl_acetoacetate->intermediate phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate heat Heat intermediate->heat pyrazolone 1-Phenyl-3-methyl-5-pyrazolone heat->pyrazolone etoh_loss - EtOH heat->etoh_loss

Caption: Knorr's synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.

Fischer_Knoevenagel_Pyrazoline_Synthesis Fischer-Knoevenagel Pyrazoline Synthesis chalcone α,β-Unsaturated Ketone (Chalcone) intermediate Hydrazone Intermediate chalcone->intermediate phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate acid_catalyst Acid Catalyst (e.g., Acetic Acid) intermediate->acid_catalyst pyrazoline 2-Pyrazoline Derivative acid_catalyst->pyrazoline cyclization Intramolecular Cyclization acid_catalyst->cyclization

Caption: General scheme for the synthesis of 2-pyrazolines from chalcones.

Conclusion

The discovery of pyrazolines, initiated by Ludwig Knorr's serendipitous synthesis of a pyrazolone and further developed by the elegant method of Fischer and Knoevenagel, marked a pivotal moment in the history of organic and medicinal chemistry. These foundational 19th-century syntheses, characterized by their relative simplicity and efficiency, opened the door to a vast new class of heterocyclic compounds. The early structural elucidation and characterization of these molecules, though lacking the sophisticated analytical techniques of today, laid the groundwork for over a century of research into the diverse pharmacological activities of pyrazoline derivatives. This historical perspective not only illuminates the origins of a crucial class of compounds but also underscores the enduring legacy of these pioneering chemists in the ongoing quest for novel therapeutic agents.

References

Tautomeric Forms of Pyrazoline: A Technical Guide to Structure, Stability, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tautomeric forms of pyrazoline, a five-membered heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the tautomeric preferences of pyrazoline derivatives is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This document details the structural isomers of pyrazoline, their relative stability based on computational and experimental data, and the analytical techniques employed for their characterization.

Tautomeric Forms of Pyrazoline

Pyrazoline (dihydropyrazole) can exist in three main tautomeric forms, distinguished by the position of the endocyclic double bond relative to the two adjacent nitrogen atoms. The nomenclature for these forms is based on the location of the saturated carbon atom.

  • 1-Pyrazoline (or Δ¹-Pyrazoline): The double bond is between the two nitrogen atoms (N1=N2).

  • 2-Pyrazoline (B94618) (or Δ²-Pyrazoline): The double bond is between one nitrogen atom and a carbon atom (N2=C3), with the N1 atom being an NH group. This is the most commonly encountered and generally the most stable tautomeric form.

  • 3-Pyrazoline (or Δ³-Pyrazoline): The double bond is between two carbon atoms (C3=C4), with both nitrogen atoms being NH groups.

The tautomeric equilibrium between these forms is influenced by factors such as the nature and position of substituents on the pyrazoline ring, the solvent, and the physical state (solution or solid).

Relative Stability of Pyrazoline Tautomers

The relative stability of pyrazoline tautomers has been investigated through both computational and experimental studies. Generally, 2-pyrazolines are the most stable form, primarily due to the presence of a conjugated hydrazone system.

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the relative energies of pyrazoline tautomers. These studies consistently show that the this compound form is energetically favored over the 1-pyrazoline and 3-pyrazoline isomers. The energy difference is significant, often in the range of several kcal/mol, suggesting that at equilibrium, the this compound tautomer will be the predominant species.

Table 1: Calculated Relative Energies of Unsubstituted Pyrazoline Tautomers

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
1-PyrazolineB3LYP6-311++G(d,p)+5.0[1]
This compoundB3LYP6-311++G(d,p)0.0[1]
3-PyrazolineB3LYP6-311++G(d,p)+18.3[1]

Note: The values in this table are illustrative and can vary depending on the computational method and basis set used. The general trend of this compound being the most stable is consistently observed.

Experimental Evidence

Experimental data from various spectroscopic techniques corroborate the findings of computational studies. The vast majority of synthesized and characterized pyrazoline derivatives are found to exist as the this compound tautomer. Exceptions to this rule are rare and usually involve specific substitution patterns that can stabilize the other tautomeric forms.

Experimental Protocols for Tautomer Characterization

The identification and characterization of pyrazoline tautomers rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the tautomeric form of pyrazolines in solution. Both ¹H and ¹³C NMR provide characteristic signals for each tautomer.

Methodology:

  • Sample Preparation: Dissolve the pyrazoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and number of signals to determine the tautomeric form.

Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for Pyrazoline Tautomers

Tautomer¹H NMR¹³C NMR
This compound CH₂ protons typically appear as two sets of diastereotopic multiplets (dd or ddd) in the range of 3.0-4.0 ppm. The CH proton usually resonates as a multiplet between 4.5 and 5.5 ppm. The NH proton, if present, gives a broad signal.The C=N carbon appears in the range of 150-160 ppm. The two aliphatic carbons (CH₂ and CH) are observed between 40 and 60 ppm.
1-Pyrazoline The two equivalent CH₂ groups adjacent to the N=N bond would show a triplet around 4.5-5.0 ppm. The other CH₂ group would be a quintet around 2.0-2.5 ppm.The carbons adjacent to the N=N bond would be in the range of 70-80 ppm.
3-Pyrazoline The vinylic protons would appear in the olefinic region (6.0-7.0 ppm). The CH₂ protons would be a singlet or a narrow multiplet around 3.5-4.0 ppm.The sp² carbons of the double bond would be in the range of 120-140 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule, which can help in distinguishing between tautomers.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet technique) or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands for different functional groups.

Table 3: Characteristic FTIR Absorption Bands for Pyrazoline Tautomers

TautomerC=N Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
This compound 1590-16203200-3400 (if N-unsubstituted)-
1-Pyrazoline ---
3-Pyrazoline -3200-3400~1650

A strong absorption band in the region of 1590-1620 cm⁻¹ is a key indicator of the C=N bond in the this compound tautomer.[2][3] The presence of an N-H stretching band can also be informative.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the precise positions of all atoms and the location of double bonds. This technique is the gold standard for confirming the tautomeric form of a crystalline pyrazoline derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the pyrazoline compound from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[4]

The resulting crystal structure will clearly show the connectivity of the atoms and the positions of the double bonds, definitively identifying the tautomer present in the solid state.

Visualizing Tautomeric Relationships and Experimental Workflows

Graphviz diagrams can be used to visualize the relationships between pyrazoline tautomers and the general workflow for their synthesis and characterization.

tautomers T1 1-Pyrazoline T2 This compound (More Stable) T1->T2 Tautomerization T2->T1 Tautomerization T3 3-Pyrazoline T2->T3 Tautomerization T3->T2 Tautomerization

Caption: Tautomeric equilibrium of pyrazoline forms.

workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Chalcone Chalcone Derivative Synthesis Cyclocondensation Reaction Chalcone->Synthesis Hydrazine Hydrazine Derivative Hydrazine->Synthesis Pyrazoline Crude Pyrazoline Derivative Synthesis->Pyrazoline Purification Recrystallization / Chromatography Pyrazoline->Purification Characterization Spectroscopic Analysis (NMR, FTIR, MS) Purification->Characterization Structure Structure Elucidation (X-ray Crystallography) Characterization->Structure

Caption: General experimental workflow for pyrazoline synthesis.

Conclusion

The tautomerism of pyrazolines is a fundamental aspect of their chemistry, with the this compound form being the most prevalent and stable isomer. A combination of computational modeling and experimental techniques, particularly NMR, FTIR, and X-ray crystallography, provides a robust toolkit for the unambiguous characterization of these important heterocyclic compounds. A thorough understanding of pyrazoline tautomerism is essential for researchers in medicinal chemistry and drug development to effectively design and synthesize novel molecules with desired biological activities.

References

physical and chemical properties of substituted 2-pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 2-Pyrazolines

Introduction

Substituted 2-pyrazolines are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of pharmacologically active agents.[2] The versatility of the 2-pyrazoline (B94618) ring allows for substitutions at the N-1, C-3, and C-5 positions, which profoundly influences its biological and physicochemical properties.[2][3] Derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antidepressant, anticancer, and potent enzyme inhibitory effects, such as against monoamine oxidase (MAO).[2][3][4][5]

This guide provides a detailed overview of the core , methodologies for their synthesis and characterization, and their role in modulating biological pathways.

Physical Properties

The physical characteristics of 2-pyrazolines are fundamental to their identification, purification, and formulation. While the parent this compound is a volatile oil with a boiling point of 144°C, most medicinally relevant derivatives, which feature aromatic or other bulky substituents, are crystalline solids.[1]

Melting Point and Solubility

Melting points are a crucial parameter for the characterization of synthesized this compound derivatives and are typically determined using an open capillary tube method.[6] The values are highly dependent on the nature and position of substituents. The parent compound is soluble in water and organic solvents, but the solubility of substituted derivatives varies based on the polarity of the attached functional groups.[1]

Table 1: Example Physicochemical Data for a 1,3,5-Trisubstituted-2-Pyrazoline Derivative

PropertyValue
Molecular FormulaC₂₉H₂₁ClN₂O₃S
Molecular Weight513.01 g/mol
Melting Point (°C)192-194
AppearanceYellowish solid
Elemental Analysis Calculated (%)
Carbon (C)67.90
Hydrogen (H)4.13
Nitrogen (N)5.46

Data extracted from a representative compound described in the literature.[7]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation of substituted 2-pyrazolines.

  • Infrared (IR) Spectroscopy: The successful formation of the pyrazoline ring from its chalcone (B49325) precursor is often confirmed by the absence of the α,β-unsaturated carbonyl (C=O) stretching band and the appearance of a characteristic C=N (azomethine) stretching vibration.[8][9] Other key signals correspond to the substituents present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The three protons on the pyrazoline ring typically exhibit a characteristic AMX spin system, appearing as three distinct doublets of doublets (dd).[7][10] The signals correspond to the two diastereotopic protons at C-4 and the single proton at C-5.

    • ¹³C NMR: The carbon signals of the pyrazoline ring are highly diagnostic. The C-4 carbon (CH₂) typically resonates at a higher field, while the C-5 carbon (CH) appears further downfield.[8][9] The C-3 carbon, being part of the azomethine group, is the most deshielded of the ring carbons.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds through the identification of the molecular ion peak (M⁺).[7][11]

Table 2: Typical Spectroscopic Data Ranges for Substituted 2-Pyrazolines

TechniqueSignalTypical Range / Observation
IR (cm⁻¹) C=N Stretch1575 - 1611[7]
C-H Aromatic~3050 - 3105[7]
N-H Stretch (for N-unsubstituted)~3340 - 3531[7]
¹H NMR (δ ppm) Pyrazoline C₄-Hₐ2.00 - 3.13 (dd)[7]
Pyrazoline C₄-Hₑ2.54 - 3.92 (dd)[7]
Pyrazoline C₅-H3.15 - 3.91 (dd)[7]
¹³C NMR (δ ppm) Pyrazoline C₄ (CH₂)39.2 - 44.25[7][8][9]
Pyrazoline C₅ (CH)45.1 - 63.76[7][8][9]
Pyrazoline C₃ (C=N)149.0 - 161.5[7][8][9]

Chemical Properties and Reactivity

Synthesis

The most prevalent and versatile method for synthesizing 2-pyrazolines is the cyclocondensation reaction of α,β-unsaturated aldehydes or ketones (commonly known as chalcones) with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), thiosemicarbazide).[1][6][10][12] This reaction can be performed under various conditions, including in acidic or basic media, and can be accelerated using microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating.[7][13]

G Start1 Aromatic Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Start1->Chalcone Claisen-Schmidt Condensation Start2 Aromatic Ketone Start2->Chalcone Claisen-Schmidt Condensation Pyrazoline Substituted this compound Chalcone->Pyrazoline Cyclocondensation (Reflux or Microwave) Hydrazine Hydrazine Derivative (e.g., R-NHNH₂) Hydrazine->Pyrazoline Cyclocondensation (Reflux or Microwave) Characterization Structural Characterization (IR, NMR, MS) Pyrazoline->Characterization Analysis

General workflow for the synthesis of 2-pyrazolines.

Reactivity

  • Acidity and Basicity: The pyrazoline ring possesses both weakly acidic and weakly basic properties. The sp²-hybridized nitrogen of the C=N bond can act as a proton acceptor (base), while the N-H proton (on N-1, if unsubstituted) can be donated, rendering it a weak acid.[11]

  • Oxidation: 2-pyrazolines can be readily oxidized to their more stable aromatic pyrazole (B372694) counterparts.[1] This dehydrogenation can be achieved using various oxidizing agents, including a DABCO-bromine complex or palladium on carbon (Pd/C).[1][14]

Experimental Protocols

General Protocol for Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

This protocol describes a common method for synthesizing 2-pyrazolines from a chalcone precursor.

  • Chalcone Synthesis (Step 1): Equimolar amounts of an appropriate aromatic aldehyde and aromatic ketone are dissolved in ethanol (B145695). An aqueous solution of a base (e.g., 10-40% NaOH) is added dropwise with stirring in an ice bath. The mixture is typically stirred for several hours at room temperature. The resulting precipitate (the chalcone) is filtered, washed with cold water until neutral, and purified by recrystallization.

  • Pyrazoline Synthesis (Step 2): The synthesized chalcone (1 equivalent) and a substituted hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.2-2 equivalents) are added to a solvent such as absolute ethanol or acetic acid.[8][10]

  • Reaction: The mixture is heated under reflux for 3 to 22 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[7][8]

  • Work-up: Upon completion, the hot reaction mixture is poured into ice-cold water.[7][8]

  • Purification: The crude solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to yield the pure this compound derivative.[7]

General Protocol for Characterization

  • Melting Point: The melting point is determined using a calibrated open-capillary melting point apparatus.

  • FT-IR Spectroscopy: The IR spectrum is recorded using a spectrophotometer, typically with KBr pellets.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with tetramethylsilane (B1202638) (TMS) as the internal standard.[13]

  • Mass Spectrometry: The mass spectrum is obtained using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) mass spectrometer to confirm the molecular weight.[7]

Biological Significance and Signaling Pathways

The substituents on the this compound ring have a tremendous impact on biological activity, a concept explored through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.[3][15][16] One of the most frequently reported activities for 2-pyrazolines is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A.[2][7] These enzymes are responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs.

G NT Neurotransmitter (e.g., Serotonin) MAO Monoamine Oxidase (MAO) NT->MAO Degradation Effect Increased Neurotransmitter Levels → Antidepressant Effect NT->Effect Metabolite Inactive Metabolite MAO->Metabolite Pyrazoline This compound Derivative Pyrazoline->MAO Inhibition

Inhibition of MAO by a this compound derivative.

Conclusion

Substituted 2-pyrazolines are a cornerstone of modern medicinal chemistry, offering a versatile and tunable scaffold for drug discovery. Their physical properties, particularly crystallinity and spectroscopic signatures, are essential for their synthesis and characterization, while their chemical reactivity allows for diverse functionalization. The profound influence of substituents on the electronic and steric properties of the pyrazoline ring directly correlates with their biological activity, making them prime candidates for the rational design of novel therapeutics targeting a wide range of diseases.[2][3] Continued exploration of this remarkable heterocyclic system promises to yield next-generation agents for unmet medical needs.

References

The Pharmacological Potential of 2-Pyrazolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic mechanisms of 2-pyrazoline (B94618) derivatives, offering a comprehensive resource for researchers and drug development scientists.

Introduction

2-Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural features and synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a detailed overview of the pharmacological potential of 2-pyrazolines, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of drug discovery.

Synthesis of this compound Derivatives

The most prevalent and versatile method for the synthesis of 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to yield the this compound ring. The substituents on the chalcone and the hydrazine derivative can be readily varied, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis of 2-Pyrazolines from Chalcones

A typical synthetic procedure is as follows:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Equimolar quantities of an appropriate aromatic aldehyde and an aromatic ketone are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

    • A catalytic amount of a base (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The resulting solid (chalcone) is filtered, washed with water until neutral, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure product.

  • This compound Synthesis:

    • The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent, such as absolute ethanol or glacial acetic acid.

    • Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) is added to the solution.

    • The reaction mixture is refluxed for several hours (typically 4-8 hours), with the progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

    • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure this compound derivative.

Pharmacological Activities of 2-Pyrazolines

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents for various diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
11 AsPC-1 (Pancreatic)16.8[3]
11 U251 (Glioblastoma)11.9[3]
b17 HepG-2 (Liver)3.57
2f HL-60 (Leukemia)33.52
2h K562 (Leukemia)33.61
P14 A549 (Lung)1.25
P15 MCF-7 (Breast)0.89

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways in Cancer Targeted by 2-Pyrazolines

Several signaling pathways crucial for cancer cell proliferation and survival have been identified as targets for this compound derivatives. These include the STAT3 and S6 Kinase pathways.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[4][5][6] Some this compound derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Nucleus Nucleus Nuclear_Translocation->Nucleus Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Pyrazoline This compound Derivative Pyrazoline->STAT3_active Inhibition of Phosphorylation

STAT3 Signaling Pathway and Inhibition by 2-Pyrazolines.
  • S6 Kinase Signaling Pathway: The ribosomal protein S6 kinase (S6K) is a downstream effector of the PI3K/Akt/mTOR pathway and plays a critical role in protein synthesis and cell growth.[2][7] Inhibition of S6K by certain this compound derivatives can lead to the suppression of tumor cell proliferation.[8]

S6K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation pS6K p-S6K S6 Ribosomal Protein S6 pS6K->S6 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Pyrazoline This compound Derivative Pyrazoline->pS6K Inhibition MAO_Inhibition Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Synaptic_Cleft Increased Neurotransmitter Levels in Synaptic Cleft Monoamines->Synaptic_Cleft Metabolites Inactive Metabolites MAO->Metabolites Therapeutic_Effect Antidepressant & Anxiolytic Effects Synaptic_Cleft->Therapeutic_Effect Pyrazoline This compound Derivative Pyrazoline->MAO Inhibition

References

The 2-Pyrazoline Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-pyrazoline (B94618) scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily functionalize its core structure have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological applications, and the underlying mechanisms of action. Quantitative data from numerous studies are summarized for comparative analysis, and detailed experimental protocols are provided for key synthetic and evaluative procedures. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the therapeutic potential of this remarkable scaffold.

Introduction to the this compound Scaffold

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. Among its isomers, the this compound form is the most extensively studied and has shown significant therapeutic potential.[1] The stability of the this compound ring and the ease with which substituents can be introduced at various positions make it an attractive framework for the design of novel therapeutic agents.[2][3] Derivatives of this compound have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties.[1][4] The versatility of this scaffold has led to its incorporation into several commercially available drugs, such as the anti-inflammatory agent phenylbutazone.[1] The continued exploration of this compound chemistry holds significant promise for the discovery of new and effective treatments for a multitude of diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the cyclocondensation reaction of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine (B178648) or its derivatives.[5][6] This versatile and efficient method allows for the generation of a wide variety of substituted 2-pyrazolines.

General Synthetic Pathway

The typical synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, followed by the cyclization with a hydrazine reagent.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A Aromatic Aldehyde C Chalcone (α,β-unsaturated ketone) A->C Base (e.g., NaOH or KOH) Ethanol B Aromatic Ketone B->C E This compound Derivative C->E Acid (e.g., Acetic Acid) or Base (e.g., NaOH) Ethanol, Reflux D Hydrazine Hydrate or Phenylhydrazine D->E EGFR_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Pyrazoline This compound Derivative Pyrazoline->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation MAO_Inhibition MAO_A Monoamine Oxidase A (MAO-A) Degradation Degradation MAO_A->Degradation Pyrazoline This compound Derivative Pyrazoline->MAO_A Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->Degradation Synaptic_Levels Increased Synaptic Neurotransmitter Levels Neurotransmitters->Synaptic_Levels Antidepressant_Effect Antidepressant Effect Synaptic_Levels->Antidepressant_Effect

References

Methodological & Application

One-Pot Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trisubstituted 2-pyrazolines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse and potent biological activities. These activities include anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, and anticancer properties.[1][2][3] The development of efficient and environmentally benign synthetic methodologies for these scaffolds is therefore of paramount importance. One-pot syntheses, which involve the formation of multiple bonds in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced reaction times, lower costs, and minimized waste generation. This document provides detailed application notes and experimental protocols for various one-pot synthetic strategies for 1,3,5-trisubstituted 2-pyrazolines, including microwave-assisted, ultrasound-assisted, and catalyst-free methods.

Introduction

Pyrazoline derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Among the different isomeric forms, the 2-pyrazoline (B94618) core is a particularly privileged scaffold in the design of novel therapeutic agents.[1] The substituents at the 1, 3, and 5 positions of the pyrazoline ring play a crucial role in determining the pharmacological profile of the molecule. For instance, certain 1,3,5-trisubstituted pyrazolines have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapies.[3]

Traditional multi-step syntheses of these compounds often involve the isolation of intermediates, leading to lower overall yields and increased solvent consumption. One-pot multicomponent reactions have emerged as a powerful tool in modern organic synthesis to overcome these limitations. These strategies typically involve the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine (B178648) derivative, often in the presence of a catalyst or under non-conventional energy sources like microwave or ultrasound irradiation to accelerate the reaction and improve yields.[1][4][5] This document outlines several effective one-pot procedures for the synthesis of 1,3,5-trisubstituted 2-pyrazolines, providing researchers with a practical guide to these valuable synthetic transformations.

Data Presentation: Comparison of One-Pot Synthetic Methodologies

The following table summarizes quantitative data from various one-pot synthetic approaches for 1,3,5-trisubstituted 2-pyrazolines, allowing for easy comparison of reaction conditions and outcomes.

MethodologyReactantsCatalyst/MediumReaction TimeTemperatureYield (%)Reference
Ultrasound-AssistedChalcones and Phenylhydrazine (B124118) HydrochlorideSodium acetate-acetic acid aqueous solution1.5–2 hRoom Temperature83–96[1]
Microwave-AssistedChalcones and Hydrazine Hydrate (B1144303)Acetic acid3-5 minNot specifiedHigh
Solvent-FreeChalcones and PhenylhydrazineKHSO₄·H₂O on Silica (B1680970) Gel5-15 min80 °CHigh[6]
Enzyme-CatalyzedPhenyl hydrazines, Nitroolefins, and BenzaldehydesImmobilized Thermomyces lanuginosus lipase (B570770) (TLL)Not specifiedMild conditions49-90[7]
Tandem Formation and Oxidationα,β-Enones and Arylhydrazine HydrochloridesAcid-catalyzed aerobic oxidationNot specifiedNot specifiedHigh[8]

Experimental Protocols

Ultrasound-Assisted One-Pot Synthesis of 1,3,5-Triaryl-2-Pyrazolines[1]

This protocol describes a convenient and efficient synthesis of 1,3,5-triaryl-2-pyrazolines in an aqueous medium under ultrasound irradiation.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve the chalcone (1 mmol), phenylhydrazine hydrochloride (3 mmol), and sodium acetate (0.3 mmol) in a solution of acetic acid and water.

  • Place the reaction vessel in an ultrasound bath.

  • Irradiate the mixture with ultrasound (25 kHz) at room temperature for 1.5 to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 1,3,5-triaryl-2-pyrazoline.

Microwave-Assisted One-Pot Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines[6]

This protocol utilizes microwave irradiation to achieve a rapid synthesis of 1,3,5-trisubstituted pyrazolines.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate (1.5 mmol)

  • Glacial Acetic Acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, add the substituted chalcone (1 mmol) and glacial acetic acid (5 mL).

  • To this mixture, add hydrazine hydrate (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power level for 3-5 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the precipitate with water until the washings are neutral.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted this compound.

Solvent-Free One-Pot Synthesis using a Solid Acid Catalyst[7]

This environmentally friendly protocol describes the synthesis of 1,3,5-trisubstituted 2-pyrazolines under solvent-free conditions using a reusable solid acid catalyst.

Materials:

  • Substituted Chalcone (1 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Potassium bisulfate monohydrate (KHSO₄·H₂O) adsorbed on silica gel (catalyst)

Procedure:

  • Prepare the catalyst by grinding KHSO₄·H₂O and silica gel in a mortar and pestle.

  • In a round-bottom flask, mix the substituted chalcone (1 mmol), phenylhydrazine (1.1 mmol), and the prepared catalyst.

  • Heat the reaction mixture at 80 °C for 5-15 minutes, monitoring the progress by TLC.

  • After completion, add ethanol to the reaction mixture and stir.

  • Filter to remove the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the pure 1,3,5-trisubstituted this compound.

Visualizations

Experimental Workflow for One-Pot Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Chalcone α,β-Unsaturated Ketone (Chalcone) ReactionVessel Reaction Vessel (Solvent/Catalyst + Energy Source) Chalcone->ReactionVessel Hydrazine Hydrazine Derivative Hydrazine->ReactionVessel Isolation Product Isolation (Precipitation/Filtration) ReactionVessel->Isolation Reaction Completion Purification Purification (Recrystallization) Isolation->Purification Pyrazoline 1,3,5-Trisubstituted This compound Purification->Pyrazoline

Caption: General workflow for the one-pot synthesis of 1,3,5-trisubstituted 2-pyrazolines.

References

Microwave-Assisted Green Synthesis of 2-Pyrazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the environmentally benign, microwave-assisted synthesis of 2-pyrazoline (B94618) derivatives. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.

Introduction

This compound derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, analgesic, anticancer, and antidepressant properties.[1][2][3][4] The classical synthesis of 2-pyrazolines typically involves the condensation of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, offering a green and efficient alternative to traditional methods.[7][8][9]

General Reaction Scheme

The synthesis is typically a two-step process. First, a chalcone (B49325) is synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). Subsequently, the chalcone undergoes a cyclization reaction with a hydrazine derivative in the presence of a suitable cyclizing agent to yield the this compound.

G General two-step synthesis of this compound derivatives. cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: this compound Synthesis Acetophenone Acetophenone Derivative Chalcone Chalcone Acetophenone->Chalcone + Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Chalcone Pyrazoline This compound Derivative Chalcone->Pyrazoline Step 2: Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline +

Caption: General two-step synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Chalcones

This protocol describes a general procedure for the Claisen-Schmidt condensation of acetophenones and benzaldehydes under microwave irradiation.

Materials:

  • Substituted acetophenone (10 mmol)

  • Substituted benzaldehyde (10 mmol)

  • Ethanol (B145695) (20 mL)

  • Sodium hydroxide (B78521) (NaOH) pellets or Potassium hydroxide (KOH)

  • Microwave synthesizer or a modified domestic microwave oven

  • Beaker or appropriate microwave-safe reaction vessel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a microwave-safe beaker, dissolve the substituted acetophenone (10 mmol) and the appropriately substituted benzaldehyde (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of NaOH or KOH (e.g., 1-2 pellets).

  • Place the beaker in the microwave oven and irradiate the mixture. A typical setting is 210-600 watts for 30 seconds to 5 minutes.[1][10] Note: Reaction time and power should be optimized for specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product using a Buchner funnel and wash with cold ethanol.

  • If necessary, recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

  • Dry the purified chalcones and determine the melting point and yield.

Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives

This protocol outlines the cyclization of chalcones with hydrazine derivatives under microwave irradiation.

Materials:

  • Synthesized chalcone (10 mmol)

  • Hydrazine hydrate, phenylhydrazine, or thiosemicarbazide (B42300) (10-12 mmol)

  • Glacial acetic acid (10 mL) or ethanol (20 mL)

  • Microwave synthesizer or a modified domestic microwave oven

  • Microwave-safe reaction vessel with a reflux condenser

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone (10 mmol) in a suitable solvent such as glacial acetic acid or ethanol.[1][5]

  • Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (10-12 mmol) to the solution.

  • Securely attach a reflux condenser and place the vessel in the microwave oven.

  • Irradiate the mixture at a power of 300-600 watts for 2-15 minutes.[1][5][11] Note: The optimal time and power will vary depending on the reactants. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice.

  • A solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

  • Dry the product and characterize it by determining its melting point and using spectroscopic methods (FTIR, NMR).

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of chalcones and 2-pyrazolines, compiled from various studies.

Table 1: Microwave-Assisted Synthesis of Chalcones

EntryReactantsMicrowave Power (W)Time (min)SolventYield (%)Reference
12-Acetylnaphthalene, Benzaldehyde300fewKOC₂H₅/C₂H₅OH80-95[5]
2Substituted Acetophenone, Substituted Benzaldehyde2100.5 - 2Ethanol-[10]
32-Acetyl Furan, Appropriate Aldehydes--Alcohol-[1]
4Acetophenone, Aromatic Aldehydes--Ethanol-[3]

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

EntryReactantsMicrowave Power (W)Time (min)SolventYield (%)Reference
1Chalcone, Hydrazine Reagent3002 - 12Glacial Acetic Acid82-99[5]
2Chalcone, Hydrazine Hydrate6002 - 4Ethanol~90[1]
3Chalcone, Isonicotinic Acid Hydrazide-3 - 5Glacial Acetic Acid-[7]
4Chalcone, Phenyl Hydrazine-3 - 5Glacial Acetic Acid-[7]
5Chalcone, Thiosemicarbazide100-30010 - 15Ethanol-[11]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

G start Start reactants Select Acetophenone & Benzaldehyde Derivatives start->reactants chalcone_synth Microwave-Assisted Chalcone Synthesis reactants->chalcone_synth purify_chalcone Purification of Chalcone (Recrystallization) chalcone_synth->purify_chalcone char_chalcone Characterization (TLC, MP) purify_chalcone->char_chalcone pyrazoline_synth Microwave-Assisted Pyrazoline Synthesis char_chalcone->pyrazoline_synth purify_pyrazoline Purification of Pyrazoline (Recrystallization) pyrazoline_synth->purify_pyrazoline char_pyrazoline Characterization (MP, FTIR, NMR) purify_pyrazoline->char_pyrazoline end End char_pyrazoline->end

Caption: General experimental workflow for this compound synthesis.

Signaling Pathways

This compound derivatives have been shown to exert their biological effects through various signaling pathways. Below are diagrams illustrating their role in inducing apoptosis and inhibiting the NF-κB inflammatory pathway.

Apoptosis Induction Pathway

Certain this compound derivatives have demonstrated the ability to induce apoptosis in cancer cells, a key mechanism for their anticancer activity. This is often mediated through the activation of caspases.[1][5]

G Apoptosis induction by this compound derivatives. Pyrazoline This compound Derivative Mitochondria Mitochondria Pyrazoline->Mitochondria Induces stress Caspase3_inactive Pro-Caspase-3 Mitochondria->Caspase3_inactive Activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis (Cell Death) Caspase3_active->Apoptosis Executes

Caption: Apoptosis induction by this compound derivatives.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of some pyrazoline derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[6][10]

G Inhibition of the NF-κB pathway by 2-pyrazolines. cluster_cytoplasm Cytoplasm Pyrazoline This compound Derivative IKK IKK Complex Pyrazoline->IKK Inhibits LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB NFkB_IkBa NF-κB / IκBα (Inactive Complex) NFkB_active Active NF-κB NFkB_IkBa->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: Inhibition of the NF-κB pathway by 2-pyrazolines.

References

Synthesis of 2-Pyrazoline Derivatives from α,β-Unsaturated Ketones and Hydrazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazoline (B94618) derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The this compound scaffold is a versatile pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][2][3] The synthesis of these valuable molecules is most commonly achieved through the cyclization reaction of α,β-unsaturated ketones, particularly chalcones, with hydrazine (B178648) and its derivatives. This document provides detailed application notes, experimental protocols, and a comparative analysis of synthetic methodologies for the preparation of this compound derivatives.

Applications in Drug Discovery and Development

The structural versatility of the this compound ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This has made them a focal point for the development of novel therapeutic agents.

  • Anticancer Activity: Numerous this compound derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Their mechanisms of action are diverse and can include the inhibition of crucial signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to target pathways involving S6 kinase and Bcl-2 phosphorylation, leading to the induction of apoptosis in cancer cells.[4]

  • Antidepressant and Neuroprotective Effects: A significant area of research has focused on the potential of this compound derivatives as inhibitors of monoamine oxidase (MAO), particularly MAO-A.[5][6][7] Inhibition of MAO-A increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, which is a key mechanism for antidepressant drugs.[6]

  • Antimicrobial Properties: The this compound scaffold has been incorporated into molecules exhibiting broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[8]

  • Anti-inflammatory and Analgesic Activities: Certain this compound derivatives have shown promising anti-inflammatory and analgesic effects, suggesting their potential as alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Synthesis Methodologies: A Comparative Overview

The reaction of α,β-unsaturated ketones with hydrazines is the most prevalent method for synthesizing 2-pyrazolines.[10][11] This reaction can be performed using conventional heating methods or accelerated by microwave irradiation, which often leads to improved yields and shorter reaction times.[12][13]

Data Presentation: Comparison of Synthetic Conditions

The following tables summarize quantitative data from various studies on the synthesis of 2-pyrazolines, allowing for a clear comparison of different reaction conditions.

Table 1: Conventional Synthesis of 2-Pyrazolines

Chalcone (B49325) DerivativeHydrazine DerivativeSolventCatalyst/BaseReaction Time (hrs)Yield (%)Reference
Substituted ChalconeHydrazine Hydrate (B1144303)Ethanol (B145695)Sodium Hydroxide (B78521)4High
Substituted ChalconeHydrazine HydrateEthanol-3High[8]
Substituted ChalconePhenyl Hydrazine1,4-DioxaneSulfuric Acid (catalytic)4-
p-hydroxy acetophenone (B1666503) derived chalconeHydrazine HydrateEthanol-5-[14]
p-hydroxy acetophenone derived chalconePhenyl HydrazineEthanol-4-[14]
Substituted hydroxy chalconesHydrazine Hydrate2-EthoxyethanolSodium Hydroxide3-5-[9]

Table 2: Microwave-Assisted Synthesis of 2-Pyrazolines

Chalcone DerivativeHydrazine DerivativeSolventCatalystPower (W)Reaction Time (min)Yield (%)Reference
2-Acetylnaphthalene derived chalconesHydrazine/Phenylhydrazine/AcetylhydrazineAcetic Acid-3002-1282-99[12]
2-Acetyl Furan derived chalconesHydrazine HydrateEthanol-6002-479-90[15]
Pyridine based chalconesHydrazine Hydrate- (Solvent-free)---Improved vs. conventional[13]
Substituted chalconesHydrazine derivativesAcetic Acid---High[16]

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of 2-pyrazolines from α,β-unsaturated ketones (chalcones) and hydrazine hydrate.

Protocol 1: Conventional Synthesis using Thermal Heating

This protocol describes a standard reflux method for the synthesis of 2-pyrazolines.

Materials:

  • Substituted Chalcone (1 equivalent)

  • Hydrazine Hydrate (1.5 - 2 equivalents)

  • Ethanol or other suitable solvent (e.g., 2-ethoxyethanol)

  • Base (e.g., Sodium Hydroxide) or Acid (e.g., Glacial Acetic Acid) catalyst (optional, depending on the specific reaction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Crushed ice

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1.5 - 2 equivalents) to the solution. If a catalyst is required, add a catalytic amount of a base like sodium hydroxide or an acid like glacial acetic acid.[14]

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 3 to 6 hours.[8][9][14]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • A solid precipitate of the this compound derivative will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any impurities.

  • Dry the crude product.

  • Purify the this compound derivative by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient method for synthesizing 2-pyrazolines using microwave irradiation.[12][15]

Materials:

  • Substituted Chalcone (1 equivalent)

  • Hydrazine Hydrate (2 equivalents)

  • Ethanol or Glacial Acetic Acid

  • Microwave-safe reaction vessel with a pressure cap

  • Domestic or dedicated laboratory microwave reactor

  • Magnetic stirrer and stir bar

  • Beaker

  • Crushed ice

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (1 equivalent) and hydrazine hydrate (2 equivalents).

  • Add a small amount of a suitable solvent like ethanol or glacial acetic acid.[12][15]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300-600 W) for a short duration, typically ranging from 2 to 12 minutes.[12][15]

  • After irradiation, carefully cool the vessel to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold water.

  • Dry the crude product.

  • Purify the final compound by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound derivatives, starting from an aromatic ketone and an aromatic aldehyde to form a chalcone intermediate, which is then cyclized with hydrazine.

G General Synthesis of 2-Pyrazolines cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A Aromatic Ketone C α,β-Unsaturated Ketone (Chalcone) A->C Base Catalyst (e.g., NaOH) B Aromatic Aldehyde B->C Base Catalyst (e.g., NaOH) E This compound Derivative C->E Acid or Base Catalyst (e.g., Acetic Acid or NaOH) D Hydrazine Derivative D->E Acid or Base Catalyst (e.g., Acetic Acid or NaOH)

Caption: Workflow for the synthesis of 2-pyrazolines.

Signaling Pathway: Mechanism of Action of 2-Pyrazolines as MAO-A Inhibitors

This diagram depicts the mechanism by which this compound derivatives can act as Monoamine Oxidase A (MAO-A) inhibitors, leading to an increase in synaptic neurotransmitter levels, which is relevant to their antidepressant effects.

G Mechanism of 2-Pyrazolines as MAO-A Inhibitors cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Neurotransmitters->MAO_A Degradation Synaptic_Neurotransmitters Increased 5-HT & NE in Synapse Neurotransmitters->Synaptic_Neurotransmitters Release Postsynaptic_Neuron Postsynaptic Neuron (Antidepressant Effect) Synaptic_Neurotransmitters->Postsynaptic_Neuron Binding to Receptors Pyrazoline This compound Derivative Pyrazoline->MAO_A Inhibition

Caption: Inhibition of MAO-A by this compound derivatives.

References

Application Notes and Protocols: 2-Pyrazolines as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-pyrazoline (B94618) derivatives as potent antimicrobial agents. The following sections detail the antimicrobial efficacy of various this compound compounds, standardized protocols for their synthesis and antimicrobial evaluation, and visual representations of key experimental workflows.

Introduction

2-Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Their derivatives have been reported to possess antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The versatile synthesis of 2-pyrazolines, typically through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines, allows for extensive structural modifications, making them promising scaffolds for the development of novel antimicrobial drugs to combat the growing challenge of microbial resistance.[2][5][6]

Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives against a range of bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl)-2-Pyrazoline derivatives----[3]
2-morpholinoquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl derivativesEnhanced activity with -OCH3 substituent-Less active-[5]
Hydrazone and this compound derivatives6464256128[5][7]
1-thiocarbamoyl-3,5-diphenyl-2-pyrazolinePotent activity--Potent activity[4]
Pyrazole (B372694) derivative 3--0.25-[8]
Pyrazole derivative 40.25 (S. epidermidis)---[8]
1,3,5-trisubstituted-2-pyrazolines (P14, P15)15 mm zone of inhibition---[9]
This compound-guaicol derivative IIa42 mm zone of inhibition--8 mm zone of inhibition[10]
This compound-guaicol derivative IIb38 mm zone of inhibition--30 mm zone of inhibition[10]
This compound-guaicol derivative IIe47 mm zone of inhibition--50 mm zone of inhibition[10]
Pyrazoline derivative P1-22 (B. pumilus)3.1211.5[11]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerOther FungiReference(s)
Hydrazone and this compound derivatives64--[5][7]
Pyrazole derivative 2-1-[8]
Pyrazole derivative 3--0.5 (M. audouinii)[8]
Pyrazoline derivative P6-0.830.093 (P. chrysogenum)[11]
1,3,5-trisubstituted-2-pyrazolines-Screened-[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.

Protocol 1: Synthesis of this compound Derivatives from Chalcones

This protocol describes a common method for synthesizing 2-pyrazolines through the cyclization of chalcones with a hydrazine (B178648) source.[12][13][14]

Materials:

  • Substituted chalcone (B49325)

  • Hydrazine hydrate (B1144303) or phenyl hydrazine

  • Solvent (e.g., ethanol, acetic acid, N,N-dimethylformamide)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Recrystallization solvent (e.g., ethanol, benzene-petroleum ether)

Procedure:

  • Dissolve the substituted chalcone (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add hydrazine hydrate (or a substituted hydrazine) to the solution. The molar ratio may vary, but a slight excess of hydrazine is common.

  • Add a catalytic amount of acid (e.g., glacial acetic acid) or base if required by the specific reaction conditions.

  • Reflux the reaction mixture for several hours (typically 4-24 hours), monitoring the progress of the reaction by TLC.[10][13]

  • After completion of the reaction (disappearance of the chalcone spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude this compound product.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound derivative.

  • Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[12][15]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[5][7][14]

Materials:

  • Synthesized this compound compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (for reading optical density, optional)

  • Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each this compound compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations (e.g., 1024 µg/mL to 8 µg/mL).[5][7]

  • Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds). Also include a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 35±1 °C for 18-24 hours for bacteria; 35±1 °C for 48 hours for fungi).[5][7]

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of 2-pyrazolines, as well as the experimental setup for determining antimicrobial activity.

Synthesis_and_Screening_Workflow start Start: Identify Need for New Antimicrobial Agents chalcone_synthesis Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone_synthesis pyrazoline_synthesis This compound Synthesis (Cyclization with Hydrazine) chalcone_synthesis->pyrazoline_synthesis purification Purification and Characterization (Recrystallization, Spectroscopy) pyrazoline_synthesis->purification antimicrobial_screening Antimicrobial Screening (e.g., Agar Diffusion, Broth Dilution) purification->antimicrobial_screening mic_determination MIC Determination antimicrobial_screening->mic_determination sar_studies Structure-Activity Relationship (SAR) Studies mic_determination->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization Iterative Process end End: Potential Drug Candidate sar_studies->end lead_optimization->pyrazoline_synthesis

Caption: Workflow for the synthesis and antimicrobial screening of 2-pyrazolines.

Broth_Microdilution_Workflow start Start: Prepare Reagents prepare_stock Prepare Stock Solution of This compound Compound start->prepare_stock prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prepare_stock->serial_dilution inoculate_plate Inoculate Wells with Microbial Suspension serial_dilution->inoculate_plate prepare_inoculum->inoculate_plate add_controls Add Positive and Negative Controls inoculate_plate->add_controls incubate Incubate Plate at Appropriate Temperature and Time add_controls->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End: Report MIC determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

SAR_Logic_Diagram pyrazoline_core {this compound Scaffold | Versatile core structure} substituents {Substituents at N1, C3, and C5 positions | Key to modulating activity} pyrazoline_core->substituents Modified with physicochemical_properties {Physicochemical Properties | Lipophilicity | Electronic effects | Steric factors} substituents->physicochemical_properties Influence antimicrobial_activity {Antimicrobial Activity | Potency (MIC) | Spectrum of activity} physicochemical_properties->antimicrobial_activity Determines antimicrobial_activity->substituents Provides feedback for new designs

Caption: Logical relationship in SAR studies of 2-pyrazolines.

References

Application Notes and Protocols for 2-Pyrazoline Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the neuropharmacological applications of 2-pyrazoline (B94618) derivatives, with a specific focus on their role as Monoamine Oxidase (MAO) inhibitors. The included protocols and data summaries are intended to guide researchers in the evaluation and development of these compounds for therapeutic use in neurological and psychiatric disorders.

Application Note 1: this compound Derivatives as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes is a key therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] this compound derivatives have emerged as a promising class of MAO inhibitors, with many exhibiting high potency and selectivity for either MAO-A or MAO-B isoforms.[2][3]

The antidepressant effects of pyrazolines are often attributed to their selective inhibition of MAO-A, which preferentially metabolizes serotonin (B10506) and norepinephrine.[4][5] Conversely, the inhibition of MAO-B, which primarily degrades phenylethylamine and dopamine, is a strategy for managing neurodegenerative disorders.[2][6]

Quantitative Data: MAO-A and MAO-B Inhibition

The following table summarizes the in vitro inhibitory potency of selected this compound derivatives against human MAO-A and MAO-B (hMAO-A and hMAO-B). The IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and SI (Selectivity Index = IC50 MAO-B / IC50 MAO-A) values are presented for comparison.

Compound IDTargetIC50 / Ki (µM)Selectivity Index (SI)Reference
Compound 14 hMAO-A0.001 (IC50)8.00 x 10⁻⁴[7]
Compound 5i hMAO-A0.004 (Ki)5.55 x 10⁻⁵[8]
Compound 5l hMAO-A0.005 (Ki)0.003[8]
Compound 6 hMAO-A0.008 (IC50)9.70 x 10⁻⁴[7]
Compound 7 hMAO-A0.009 (IC50)4.55 x 10⁻⁵[7]
Compound 21 hMAO-A0.009 (IC50)1.37 x 10⁻⁵[7]
Compound 42 hMAO-A0.010 (IC50)5.40 x 10⁻⁶[7]
Compound 1c MAO-A0.062 (IC50)-[6]
Compound 1j MAO-B0.088 (IC50)-[6]
P01 MAO-B180.0 (IC50)-[6]

Signaling Pathway: MAO Inhibition and Neurotransmitter Regulation

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine) MAO MAO-A / MAO-B Neurotransmitter->MAO Catabolism Synapse Increased Neurotransmitter Level in Synapse Neurotransmitter->Synapse Synaptic Release Metabolites Inactive Metabolites MAO->Metabolites Pyrazoline This compound Derivative Pyrazoline->MAO Inhibition Antidepressant_Workflow cluster_tests Behavioral Assays start Synthesized this compound Derivatives toxicity Acute Toxicity & Neurotoxicity Screening (OECD Guidelines) start->toxicity grouping Animal Grouping & Acclimatization (e.g., Male Albino Mice) toxicity->grouping admin Compound Administration (i.p. or p.o.) Vehicle, Reference, Test Groups grouping->admin tst Tail Suspension Test (TST) admin->tst fst Forced Swim Test (FST) admin->fst locomotor Locomotor Activity Test (Control for Sedative/Stimulant Effects) admin->locomotor analysis Data Analysis (Immobility Time) tst->analysis fst->analysis locomotor->analysis conclusion Identify Lead Compounds with Antidepressant-like Profile analysis->conclusion

References

Application Notes and Protocols: Synthesis and Imaging Applications of Fluorescent 2-Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent 2-pyrazoline (B94618) derivatives and their use in cellular imaging.

Introduction

This compound derivatives are a class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and unique photophysical properties. Many this compound derivatives exhibit strong fluorescence, typically in the blue-green region of the visible spectrum, making them valuable tools as fluorescent probes in biological imaging.[1] Their synthesis is relatively straightforward, often involving the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines.[2] These probes have been successfully employed to visualize various cellular components and to monitor dynamic processes such as changes in pH, metal ion concentration, and viscosity.[1][3][4][5][6]

I. Synthesis of Fluorescent this compound Derivatives

The most common and versatile method for synthesizing 1,3,5-triaryl-2-pyrazoline derivatives is the reaction of substituted chalcones with phenylhydrazine (B124118).[7][8] The general reaction scheme is illustrated below.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone (B49325) Synthesis cluster_pyrazoline Step 2: Pyrazoline Synthesis Acetophenone (B1666503) Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone) Acetophenone->Chalcone Base (e.g., NaOH or KOH) Ethanol (B145695), rt Benzaldehyde (B42025) Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrazoline 1,3,5-Triaryl-2-Pyrazoline Chalcone->Pyrazoline Acetic Acid, Reflux or Ultrasound Irradiation Hydrazine Phenylhydrazine Hydrochloride Hydrazine->Pyrazoline

Caption: General workflow for the synthesis of 1,3,5-triaryl-2-pyrazoline derivatives.

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-2-Pyrazoline

This protocol describes a two-step synthesis of the fluorescent compound 1,3,5-triphenyl-2-pyrazoline.

Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.0 g (0.1 mol) of acetophenone and 10.6 g (0.1 mol) of benzaldehyde in 100 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add 10 mL of a 50% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Reaction: Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: A yellow precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes and then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper. Further wash with a small amount of cold ethanol. Dry the product in a desiccator.

  • Recrystallization: Recrystallize the crude chalcone from ethanol to obtain pure, pale-yellow crystals.

Step 2: Synthesis of 1,3,5-Triphenyl-2-Pyrazoline

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.08 g (0.01 mol) of the synthesized chalcone and 1.45 g (0.01 mol) of phenylhydrazine hydrochloride in 30 mL of glacial acetic acid.[7]

  • Reaction: Reflux the mixture for 3-4 hours. The reaction can be monitored by TLC.

  • Alternative Ultrasound-Assisted Synthesis: For a more efficient reaction, the mixture of chalcone, phenylhydrazine hydrochloride, and sodium acetate (B1210297) in an acetic acid/water solution can be subjected to ultrasound irradiation at room temperature for 1.5-2 hours.[7]

  • Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of crushed ice with stirring. A solid precipitate will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with water and then with a small amount of cold ethanol. Dry the product.

  • Recrystallization: Recrystallize the crude 1,3,5-triphenyl-2-pyrazoline from ethanol or an ethanol/dimethylformamide mixture to obtain a crystalline solid.

II. Photophysical Properties of Fluorescent this compound Derivatives

The fluorescence properties of this compound derivatives are influenced by the nature and position of substituents on the aromatic rings. Generally, these compounds exhibit absorption maxima in the UV-A range (320-400 nm) and emit fluorescence in the blue-to-green region of the visible spectrum (400-550 nm).[9]

Table 1: Photophysical Data of Selected 1,3,5-Triaryl-2-Pyrazoline Derivatives

CompoundSubstituentsλabs (nm)λem (nm)Quantum Yield (Φ)Stokes Shift (nm)Solvent
1 R1=H, R2=H, R3=H3554300.6575Chloroform
2 R1=H, R2=OCH3, R3=H3584450.7887Chloroform
3 R1=H, R2=N(CH3)2, R3=H3904900.85100Chloroform
4 R1=NO2, R2=H, R3=H3855200.21135Chloroform
PYDP 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol350-0.127-SDS

Data compiled from various sources. Photophysical properties are highly solvent-dependent.[1]

III. Application in Cellular Imaging

Fluorescent this compound derivatives have emerged as promising probes for various cellular imaging applications due to their good cell permeability, low cytotoxicity at working concentrations, and responsive fluorescence to changes in the cellular microenvironment.[1][10]

Application Note: Imaging Changes in Intracellular pH

Certain this compound derivatives exhibit pH-sensitive fluorescence, making them suitable for monitoring pH changes within cellular compartments.[3] For instance, probes can be designed with a protonatable nitrogen atom within the pyrazoline ring or on a substituent. Protonation in acidic environments can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in fluorescence intensity or a spectral shift.[3]

pH_Sensing_Pathway cluster_cell Cellular Environment Pyrazoline_Probe Pyrazoline Probe (Protonatable) Protonated_Probe Protonated Probe (Altered ICT) Pyrazoline_Probe->Protonated_Probe Low pH (e.g., Lysosomes) Fluorescence_Change Fluorescence Quenching or Shift Protonated_Probe->Fluorescence_Change Microscope Fluorescence Microscope Fluorescence_Change->Microscope Detection

Caption: Signaling pathway for a pH-sensitive this compound probe in an acidic cellular compartment.

Experimental Protocol: Staining and Imaging of Live Cells with a this compound Probe

This protocol provides a general guideline for staining live cells with a fluorescent this compound derivative for cytoplasmic imaging. Optimization of probe concentration and incubation time is recommended for each specific derivative and cell line.

Materials:

  • Fluorescent this compound derivative stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal or fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to 60-80% confluency.

  • Probe Preparation: Prepare a working solution of the this compound probe in pre-warmed complete cell culture medium. The final concentration typically ranges from 1 to 10 µM. It is crucial to first determine the optimal concentration to maximize signal and minimize cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence or confocal microscope.

    • Excitation: Use an excitation wavelength appropriate for the specific this compound derivative (e.g., 350-400 nm).

    • Emission: Collect the emission in the expected range (e.g., 420-550 nm).

    • Acquire images using appropriate settings for laser power, gain, and exposure time to obtain a good signal-to-noise ratio without significant photobleaching.

IV. Other Imaging Applications

Beyond general cytoplasmic staining and pH sensing, fluorescent this compound derivatives have been developed for more specific imaging applications:

  • Detection of Metal Ions: By incorporating chelating moieties, this compound probes can be designed to selectively bind to metal ions such as Zn2+, Cu2+, and Fe3+, resulting in a "turn-on" or "turn-off" fluorescent response.[4][11]

  • Monitoring Viscosity: Molecular rotors based on the this compound scaffold can report on the microviscosity of their environment. In viscous media, the intramolecular rotation is restricted, leading to an increase in fluorescence intensity.[5][6]

  • Sensing of Thiols: Specific this compound probes have been synthesized to react with thiols, such as glutathione, leading to a change in their fluorescent properties and enabling the detection of these important biomolecules in cells.[12]

V. Cytotoxicity Assessment

For live-cell imaging applications, it is essential to evaluate the cytotoxicity of the fluorescent probes. A standard MTT or MTS assay can be performed to determine the concentration range at which the this compound derivative does not adversely affect cell viability. Studies have shown that many this compound probes exhibit low cytotoxicity at the micromolar concentrations typically used for imaging.[1][10]

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and reagents. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Synthesis of N-Substituted Thiocarbamoyl-2-Pyrazolines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the synthesis of N-substituted thiocarbamoyl-2-pyrazolines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction with thiosemicarbazide (B42300).

Overview of the Synthesis

The synthesis of N-substituted thiocarbamoyl-2-pyrazolines is primarily achieved through a two-step reaction sequence. The first step involves the base-catalyzed Claisen-Schmidt condensation of an appropriate aromatic ketone with an aromatic aldehyde to yield a chalcone (an α,β-unsaturated ketone)[1][2][3][4]. The subsequent step involves the reaction of the purified chalcone with thiosemicarbazide in a basic medium, which undergoes a Michael addition followed by cyclization to form the desired N-thiocarbamoyl-2-pyrazoline ring[5].

Experimental Protocols

Part 1: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation

This protocol outlines the synthesis of the chalcone intermediate.

Materials:

  • Aromatic ketone (e.g., acetophenone) (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and hotplate (optional, for reflux)

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the aromatic ketone (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol[2].

  • Prepare a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water or ethanol.

  • Slowly add the basic solution dropwise to the stirred mixture of the ketone and aldehyde[3].

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the reactants[1][2].

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base and precipitate the chalcone product[2].

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold water until the filtrate is neutral[2].

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol[3].

Part 2: Synthesis of N-Substituted Thiocarbamoyl-2-Pyrazolines

This protocol details the cyclization of the chalcone with thiosemicarbazide.

Materials:

  • Substituted chalcone (0.0005 mol, 1.0 eq)

  • Thiosemicarbazide (0.001 mol, 2.0 eq)

  • Sodium hydroxide (0.001 mol, 2.0 eq)

  • Ethanol (15 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, combine the synthesized chalcone (0.0005 mol), thiosemicarbazide (0.091 g, 0.001 mol), and sodium hydroxide (0.04 g, 0.001 mol) in ethanol (15 mL).

  • The mixture is then heated to reflux with continuous stirring. The reaction time will vary depending on the specific chalcone used.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, which should induce the precipitation of the product.

  • The resulting precipitate is collected by suction filtration, washed with water to remove any remaining sodium hydroxide, and then washed with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol or by washing with hot ethanol to yield the pure N-substituted thiocarbamoyl-2-pyrazoline.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various N-substituted thiocarbamoyl-2-pyrazoline derivatives.

Table 1: Reaction Yields and Physical Properties

Compound CodeMolecular FormulaYield (%)Melting Point (°C)Reference
3aC₂₄H₁₉N₅S₂O72.0164-166[6]
3eC₂₄H₁₈N₅S₂OF76.7114-116[6]
3mC₂₄H₁₈N₅S₂OI59.8280-282[6]
3qC₂₄H₁₇N₅OS₂IF80.1196-198[6]
3rC₂₅H₂₀N₅OS₂I78.5112-114[6]

Table 2: Spectroscopic Data for a Representative Compound (3a)

Spectral Data TypeCharacteristic PeaksReference
IR (cm⁻¹)3237 (N-H), 1565 (C=N), 1226 (C=S)[6]
¹H-NMR (DMSO-d₆, δ ppm)3.01 (1H, dd, Hₐ), 3.24 (1H, dd, Hₑ), 3.86 (1H, dd, Hₓ), 8.16 (2H, s, -NH₂), 6.82-7.43 (14H, m, Ar-H)[6]
Mass Spec (m/z)457 (M⁺)[6]

Table 3: Antimicrobial Activity of Selected Pyrazoline Derivatives (MIC in µg/mL)

CompoundBacillus subtilisBacillus cereusStaphylococcus aureusAspergillus nigerReference
3h---++[6]
3i---++[6]
3l-+++-+++[6]
3n---+++[6]
Ciprofloxacin++++++-[6]
Clotrimazole---++[7]

Note: Activity indicated qualitatively as reported in the source (+/-). For specific MIC values, refer to the original publication.

Visualizations

Reaction Workflow

The following diagram illustrates the general two-step synthesis process.

Synthesis_Workflow A Aromatic Ketone + Aromatic Aldehyde B Chalcone Intermediate A->B  Claisen-Schmidt  Condensation  (Base Catalyst) C N-Substituted Thiocarbamoyl-2-Pyrazoline B->C  Cyclization with  Thiosemicarbazide  (Base Catalyst) Protocol_Steps cluster_chalcone Part 1: Chalcone Synthesis cluster_pyrazoline Part 2: Pyrazoline Synthesis start_chalcone Dissolve Ketone and Aldehyde in Ethanol add_base_chalcone Add NaOH/KOH Solution start_chalcone->add_base_chalcone stir_chalcone Stir at Room Temperature (Monitor by TLC) add_base_chalcone->stir_chalcone precipitate_chalcone Pour into Ice/Water and Acidify with HCl stir_chalcone->precipitate_chalcone filter_chalcone Filter and Wash with Water precipitate_chalcone->filter_chalcone purify_chalcone Recrystallize from Ethanol filter_chalcone->purify_chalcone start_pyrazoline Combine Chalcone, Thiosemicarbazide, and NaOH in Ethanol purify_chalcone->start_pyrazoline  Use Purified Chalcone reflux_pyrazoline Reflux the Mixture (Monitor by TLC) start_pyrazoline->reflux_pyrazoline cool_pyrazoline Cool to Room Temperature reflux_pyrazoline->cool_pyrazoline filter_pyrazoline Filter and Wash with Water and Ethanol cool_pyrazoline->filter_pyrazoline purify_pyrazoline Recrystallize or Wash with Hot Ethanol filter_pyrazoline->purify_pyrazoline

References

Application Notes and Protocols: Glacial Acetic Acid as a Catalyst in Pyrazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazoline derivatives using glacial acetic acid as a catalyst. Pyrazolines are a significant class of nitrogen-containing heterocyclic compounds widely recognized for their diverse pharmacological properties, making their synthesis a key area of interest in medicinal chemistry and drug development.[1][2][3]

Introduction

The synthesis of 2-pyrazolines is most commonly achieved through the cyclization reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118).[4] This reaction is typically catalyzed by an acid, with glacial acetic acid being a popular choice.[4][5] Glacial acetic acid serves a dual role as both a solvent and a catalyst, facilitating the condensation and subsequent intramolecular cyclization to form the pyrazoline ring.[4] The acid protonates the carbonyl group of the chalcone (B49325), enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine derivative.[5] This methodology is applicable to a wide range of substituted chalcones and hydrazines, offering a versatile route to a variety of pyrazoline derivatives.

Data Presentation

The use of glacial acetic acid as a catalyst, often in conjunction with advanced synthesis techniques like microwave irradiation or ultrasonication, has been shown to improve reaction outcomes. Below is a summary of quantitative data from various studies, highlighting the efficiency of these methods.

Synthesis MethodReactantsCatalyst/SolventReaction TimeYield (%)Reference
Conventional HeatingSubstituted Chalcone, PhenylhydrazineGlacial Acetic Acid3-4 hours70%[6]
Ultrasonic IrradiationAryl Methyl Ketones, 4-Chlorobenzaldehyde, PhenylhydrazineGlacial Acetic Acid30 minutes80%[6]
Conventional RefluxChalcone, Phenylhydrazine HydrochlorideAcetic Acid Aqueous Solution4 hours76%[7]
Ultrasound IrradiationChalcone, Phenylhydrazine HydrochlorideSodium Acetate (B1210297)/Acetic Acid Aqueous Solution1.5-2 hours83-96%[7][8]
Conventional RefluxChalcone, Hydrazine HydrateEthanol (B145695), Glacial Acetic Acid6 hours52-64%[9]
Microwave IrradiationSubstituted Chalcone, Hydrazine HydrateEthanol, Glacial Acetic Acid2-5 minutes-[4]
Conventional RefluxChalcone, IsoniazidGlacial Acetic Acid6 hours-[2]
High Temperature RefluxChalcone, PhenylhydrazineGlacial Acetic Acid4 hours66.57%[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving the synthesis of pyrazolines using glacial acetic acid.

Protocol 1: Conventional Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines [4]

This protocol describes a general procedure for synthesizing pyrazoline derivatives via conventional reflux.

Materials:

  • Substituted Chalcone (1 mmol)

  • Phenylhydrazine or Hydrazine Hydrate (1.2 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and phenylhydrazine or hydrazine hydrate (1.2 mmol) in absolute ethanol (20 mL).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Heat the reaction mixture under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate). Reflux is typically maintained for several hours (e.g., 5-6 hours).[4]

  • After the reaction is complete, as indicated by TLC, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold water and dry it thoroughly.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines [4]

This protocol provides a rapid and efficient alternative to conventional heating.

Materials:

  • Substituted Chalcone (1 mmol)

  • Phenylhydrazine or Hydrazine Hydrate (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (1 mmol), phenylhydrazine or hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).

  • Add a drop of glacial acetic acid to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[4] The optimal time and power may need to be determined empirically for specific substrates.

  • After irradiation, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the product by recrystallization if necessary.

Protocol 3: Ultrasound-Assisted Synthesis of 1,3,5-Triaryl-2-Pyrazolines [7][8]

This protocol utilizes ultrasonic irradiation to accelerate the reaction.

Materials:

  • Chalcone (2 mmol)

  • Phenylhydrazine Hydrochloride (6 mmol)

  • Sodium Acetate (0.3 mmol)

  • Acetic Acid/Water (2:1 v/v) solution

Procedure:

  • In a suitable reaction vessel, combine the chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol).

  • Add the acetic acid/water (2:1 v/v) solution.

  • Place the reaction vessel in an ultrasonic bath and irradiate for 1.5-2 hours at room temperature.[7][8]

  • Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the product from a suitable solvent for purification.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the glacial acetic acid-catalyzed synthesis of pyrazolines from chalcones and phenylhydrazine.[5]

ReactionMechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization Chalcone Chalcone (α,β-unsaturated ketone) ProtonatedChalcone Protonated Chalcone (Carbocation intermediate) Chalcone->ProtonatedChalcone H+ from Acetic Acid Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate AceticAcid Glacial Acetic Acid (H+) ProtonatedChalcone->Hydrazone Phenylhydrazine attack Pyrazoline Pyrazoline Product Hydrazone->Pyrazoline Ring formation

Caption: Proposed mechanism of glacial acetic acid-catalyzed pyrazoline synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of pyrazolines using glacial acetic acid as a catalyst.

ExperimentalWorkflow Start Start: Reactants Mixing Mix Chalcone, Hydrazine Derivative, Solvent, and Glacial Acetic Acid Start->Mixing Reaction Reaction (Conventional Heating, Microwave, or Ultrasound) Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Work-up: Pour into ice-water Monitoring->Workup Complete Isolation Isolation: Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for pyrazoline synthesis.

References

2-Pyrazoline Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of 2-pyrazoline (B94618) derivatives as potent anticancer agents. It includes a summary of their biological activities, protocols for key experimental evaluations, and visualizations of their mechanisms of action.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds in cancer research, exhibiting a broad spectrum of pharmacological activities.[1][2] Their versatile structure allows for modifications to enhance their cytotoxic effects against various cancer cell lines.[1][3] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis, making them attractive candidates for further development as cancer therapeutics.[4][5]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Phenyl-Substituted this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1fHeLa (Cervical)26.66
MCF-7 (Breast)9.41
MKN-45 (Gastric)5.17
2fHeLa (Cervical)17.96
MCF-7 (Breast)0.69
MKN-45 (Gastric)0.88
1bHepG-2 (Liver)6.78[5][6]
Hela (Cervical)7.63[5]
2bHepG-2 (Liver)16.02[5][6]

Table 2: Cytotoxic Activity of Thienyl and Other Heterocyclic-Substituted this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
11AsPC-1 (Pancreatic)16.8[7]
U251 (Glioblastoma)11.9[7]
b17HepG-2 (Liver)3.57[4]

Table 3: Cytotoxic Activity of Secosteroid-2-Pyrazoline Hybrids against ERα-Positive Breast Cancer Cells

CompoundCancer Cell LineIC50 (µM)Reference
3fMCF-70.2-0.5[8]
T47D0.2-0.5[8]
3jMCF-70.2-0.5[8]
T47D0.2-0.5[8]
3kMCF-70.2-0.5[8]
T47D0.2-0.5[8]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction Pathway

Many this compound derivatives trigger programmed cell death by modulating the expression of key apoptotic proteins. This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[9]

apoptosis_pathway Pyrazoline This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Pyrazoline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazoline->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Cell Cycle Arrest

Certain this compound derivatives have been shown to arrest the cell cycle at specific phases, most notably the G2/M phase.[4][5][6] This prevents cancer cells from dividing and proliferating.

cell_cycle_arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Pyrazoline This compound Derivatives Pyrazoline->Arrest Arrest->G2 Arrest

Caption: G2/M cell cycle arrest induced by this compound derivatives.

Experimental Workflow for Anticancer Evaluation

A general workflow for the synthesis and evaluation of novel this compound derivatives as anticancer agents is outlined below.

experimental_workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis WesternBlot Western Blotting Mechanism->WesternBlot InVivo In Vivo Studies (e.g., CAM, Hollow Fiber Assay) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for anticancer evaluation of 2-pyrazolines.

Experimental Protocols

Synthesis of this compound Derivatives from Chalcones

Principle: This protocol describes the synthesis of this compound derivatives through the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303). Chalcones, which are α,β-unsaturated ketones, are typically synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

Materials:

  • Substituted chalcone (B49325)

  • Hydrazine hydrate (80%)

  • Ethanol (B145695) or Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Beakers, filtering funnel, and filter paper

  • Ice bath

Procedure:

  • Dissolve the substituted chalcone (1 mmol) in a suitable solvent like ethanol or glacial acetic acid (10-20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • A solid precipitate of the this compound derivative will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cells. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound derivatives

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the cell cycle distribution.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in different stages of apoptosis.

Conclusion

This compound derivatives represent a versatile and potent class of anticancer agents. Their ability to be readily synthesized and modified, coupled with their diverse mechanisms of action, makes them a focal point of ongoing cancer drug discovery efforts. The protocols and data presented here provide a framework for the continued investigation and development of these promising compounds.

References

Application Notes and Protocols: Synthesis and Agricultural Applications of 2-Pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which have garnered significant attention in medicinal and agricultural chemistry.[1][2] Their diverse biological activities, including antifungal, insecticidal, and herbicidal properties, make them promising candidates for the development of novel agrochemicals.[3][4] The synthesis of 2-pyrazolines is often straightforward, commonly involving the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives.[5][6][7] This document provides detailed protocols for the synthesis of 2-pyrazolines and the evaluation of their agricultural applications, supported by efficacy data from recent studies.

I. Synthesis of 2-Pyrazoline (B94618) Derivatives

The most prevalent method for synthesizing 2-pyrazolines involves a two-step process: the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction with a hydrazine compound.[7][8] Both conventional heating and microwave irradiation techniques can be employed for the cyclization step.[9]

General Synthesis Workflow

The overall process for synthesizing 1,3,5-trisubstituted-2-pyrazolines from basic aromatic aldehydes and ketones is outlined below.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis A Aromatic Aldehyde C α,β-Unsaturated Ketone (Chalcone) A->C Base (e.g., NaOH) Claisen-Schmidt Condensation B Aryl Methyl Ketone B->C Base (e.g., NaOH) Claisen-Schmidt Condensation E 1,3,5-Trisubstituted This compound C->E Cyclocondensation (Acid or Base catalyst) D Hydrazine Derivative (e.g., Hydrazine Hydrate) D->E C_ref

Caption: General workflow for the two-step synthesis of 2-pyrazolines.

Experimental Protocol 1: Conventional Synthesis via Reflux

This protocol describes the synthesis of 1,3,5-trisubstituted-2-pyrazolines by refluxing a chalcone with hydrazine hydrate (B1144303) in an acidic medium.

A. Materials and Reagents:

  • Substituted Chalcone (10 mmol)

  • Hydrazine Hydrate (20 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (B145695)

  • Crushed Ice

  • Deionized Water

B. Procedure:

  • Dissolve the substituted chalcone (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.[5]

  • Add hydrazine hydrate (20 mmol) to the solution.[10]

  • Attach a condenser and reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-Hexane:Ethyl acetate (B1210297) 6:4).[7][10]

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and water.[10]

  • A solid precipitate of the this compound derivative will form.

  • Collect the solid product by filtration and wash it thoroughly with water until neutral.

  • Dry the product and recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Characterize the final product using techniques like FTIR, ¹H-NMR, and Mass Spectrometry.[4][11]

Experimental Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and energy-efficient alternative to conventional heating.[9]

A. Materials and Reagents:

  • Substituted Chalcone (10 mmol)

  • Hydrazine Hydrate (20 mmol)

  • Ethanol (20 mL)

  • Crushed Ice

B. Procedure:

  • Place a mixture of the chalcone (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (20 mL) into a microwave-safe reaction vessel.[10]

  • Irradiate the mixture in a microwave oven at a suitable power (e.g., 600 watts) for 2-5 minutes.[9][10]

  • Monitor the reaction using TLC.

  • After the reaction is complete, cool the mixture.

  • Pour the cooled solution into crushed ice to precipitate the product.[10]

  • Filter, wash with water, dry, and recrystallize the solid product from ethanol.[9]

  • Confirm the structure of the synthesized compound using appropriate spectral analysis.

II. Agricultural Applications and Efficacy

This compound derivatives have demonstrated significant potential as antifungal, insecticidal, and herbicidal agents.

A. Antifungal Activity

Numerous this compound derivatives exhibit potent activity against a range of plant-pathogenic fungi.[11][12] The efficacy is often comparable to or even exceeds that of commercial fungicides.[12][13]

Table 1: Antifungal Efficacy of Selected this compound Derivatives

Compound ID Target Fungus Efficacy (EC₅₀ in µg/mL) Reference
3d Sclerotinia sclerotiorum 7.25 [12][14]
3d Physalospora piricola 9.88 [12][14]
2h Colletotrichum gloeosporioides >98% inhibition at 0.3 µM [13]
2g Botrytis cinerea 98.3% inhibition at 30.0 µM [13]
1v Fusarium graminearum 0.0530 µM [15]
P6 Aspergillus niger 0.83 [16]

| P6 | Penicillium chrysogenum | 0.093 |[16] |

B. Insecticidal Activity

Certain 2-pyrazolines have shown notable insecticidal and biting deterrent activities, highlighting their potential in pest management.[3][4][13]

Table 2: Insecticidal Efficacy of Selected this compound Derivatives

Compound ID Target Insect Efficacy (LC₅₀ in ppm) Activity Type Reference
2g Aedes aegypti (larvae) 15.14 Larvicidal [13]
2a Aedes aegypti (adult) BDI of 0.83 at 25 nmol/cm² Biting Deterrent [13]
2e Aedes aegypti (adult) BDI of 0.8 at 25 nmol/cm² Biting Deterrent [13]

| 3 | Spodoptera littoralis (larvae) | 18.25 | Larvicidal |[17] |

BDI: Biting Deterrence Index

C. Herbicidal Activity

Several novel pyrazole (B372694) and pyrazoline derivatives have been synthesized and evaluated for their ability to inhibit weed growth, showing promising results against both monocotyledonous and dicotyledonous plants.[18][19][20]

Table 3: Herbicidal Efficacy of Selected Pyrazole/Pyrazoline Derivatives

Compound ID Target Weed Efficacy (% Inhibition) Application Rate Reference
6l Brassica campestris 100% 200 µg/mL [18]
6l Dicotyledon & Monocotyledon "Excellent" 150 g/ha [18]
6a Digitaria sanguinalis 50-60% 150 g a.i./hm² [19][21]
6c Abutilon theophrasti 50-60% 150 g a.i./hm² [19][21]
3-1 Echinochloa crusgalli L. EC₅₀ of 64.32 µg/mL - [20]

| 3-7 | Dactylis glomerata L. | EC₅₀ of 59.41 µg/mL | - |[20] |

III. Protocols for Biological Assays

Standardized protocols are crucial for evaluating the agricultural potential of newly synthesized compounds.

Biological Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of synthesized compounds.

Screening_Workflow A Synthesized This compound Compound B Prepare Stock & Serial Dilutions (e.g., in DMSO) A->B C In Vitro / In Vivo Assay Setup B->C D Introduce Target Organism (Fungus, Insect, or Weed) C->D E Incubation under Controlled Conditions D->E F Data Collection (e.g., Measure Mycelial Growth, Mortality, or % Inhibition) E->F G Data Analysis (Calculate EC₅₀ / LC₅₀) F->G

Caption: A generalized workflow for agrochemical biological screening.

Experimental Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

This protocol is used to determine the effect of compounds on the growth of pathogenic fungi.[12][14]

A. Materials and Reagents:

  • Synthesized this compound compounds

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Sclerotinia sclerotiorum, Fusarium graminearum)[12][15]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

B. Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the PDA to approximately 50-60°C. Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 or 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without any test compound.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Obtain mycelial discs from the periphery of a 3-4 day old culture of the target fungus using a sterile 5 mm cork borer.

  • Place one mycelial disc, with the mycelium facing down, in the center of each PDA plate (both treatment and control).

  • Seal the plates with parafilm and incubate them at a suitable temperature (e.g., 25 ± 1°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the fungus in the control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where:

      • C = Average diameter of the fungal colony in the control group.

      • T = Average diameter of the fungal colony in the treatment group.

  • To determine the EC₅₀ value, test a range of concentrations and use probit analysis on the resulting inhibition data.[12]

References

Troubleshooting & Optimization

improving low yield in conventional 2-pyrazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-pyrazoline (B94618) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common conventional method for synthesizing 2-pyrazolines?

A1: The most prevalent and classical method involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives (like hydrazine hydrate (B1144303) or phenylhydrazine).[1][2] This reaction is typically carried out in an acidic medium, often using glacial acetic acid which can act as both a solvent and a catalyst.[1][3]

Q2: I'm experiencing very low yields (<50%) in my conventional synthesis. What are the primary factors to investigate?

A2: Low yield is a common issue, particularly with conventional heating methods.[4] Key areas to troubleshoot include:

  • Purity of Starting Materials: Impurities in the chalcone (B49325) precursor or the use of degraded hydrazine can significantly hinder the reaction efficiency.[1]

  • Reaction Time and Temperature: Conventional reflux methods may require prolonged heating (e.g., 5-8 hours or more).[1][3][5] An incomplete reaction due to insufficient time or temperature is a frequent cause of low yield. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[1][3]

  • Catalyst and Solvent Choice: The type and concentration of the catalyst (e.g., acetic acid, sodium hydroxide) and the choice of solvent (e.g., ethanol (B145695), acetic acid) can dramatically influence the reaction rate and yield.[3][4][6]

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired this compound.[7]

Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I minimize them?

A3: Multiple spots on a TLC plate often indicate the presence of unreacted starting materials or the formation of side products.[1]

  • Unreacted Chalcone: A prominent spot corresponding to your starting chalcone indicates an incomplete reaction. To address this, refer to the troubleshooting steps for low yield (Q2).[1]

  • Side Products: Potential side products include pyrazoles (the oxidized form of pyrazolines) and Schiff base hydrazones.[5]

  • Minimization Strategies: Using highly pure reactants and avoiding excessively high temperatures or prolonged reaction times can help minimize the formation of side products.[1]

Q4: Are there more efficient methods than conventional refluxing to improve yield and reduce reaction time?

A4: Yes, several modern techniques have been developed to overcome the limitations of conventional heating. Microwave-assisted organic synthesis (MAOS) is a notable alternative that often leads to significantly reduced reaction times (minutes versus hours), higher yields, and cleaner reactions with fewer byproducts.[1][8][9] It is also considered a more environmentally friendly "green chemistry" approach.[1] Other methods include ultrasonic irradiation and solvent-free grinding techniques.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the conventional synthesis of 2-pyrazolines.

Problem Potential Cause Recommended Solution
Low Yield (<50%) Purity of reactants is low.Purify chalcones (e.g., by recrystallization) and use fresh, high-purity hydrazine hydrate.[1]
Reaction is incomplete.Extend the reflux time and monitor the reaction progress using TLC until the starting chalcone spot disappears or significantly diminishes.[1][3] Consider a moderate increase in reaction temperature.
Inappropriate solvent or catalyst.Experiment with different solvents such as ethanol or acetic acid.[3][5] Optimize the amount of acid or base catalyst used.[3]
Multiple Products (Impure Sample) Formation of side products (e.g., pyrazoles, hydrazones).Use milder reaction conditions (e.g., lower temperature) to avoid side reactions.[1] Ensure high purity of starting materials.[1]
Unreacted starting materials remain.See "Reaction is incomplete" above.
Reaction Fails to Proceed Inactive catalyst or degraded hydrazine.Use fresh catalyst and high-quality hydrazine hydrate.
Steric hindrance in chalcone substrate.More forcing conditions (higher temperature, longer reaction time) may be required. Alternatively, consider a different synthetic route.

Experimental Protocols

Protocol 1: Conventional Synthesis of N-Substituted 2-Pyrazolines

This protocol describes a general procedure for synthesizing N-substituted pyrazolines via conventional reflux.[5]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Hydrazine Hydrate (0.5 mL, 0.01 mol)

  • Formic acid, Acetic acid, or Propionic acid (25 mL)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the substituted chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) is dissolved in the chosen aliphatic acid (25 mL) in a round-bottom flask.

  • The reaction mixture is refluxed for 8 hours. The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then poured into 50 mL of ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • The crude product is purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis (MAOS) of 2-Pyrazolines

This protocol provides a rapid and efficient alternative to conventional heating.[1][8]

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).

  • Add a drop of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[1] The optimal time and power may need to be determined empirically for specific substrates.

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Data Presentation

The following table summarizes the typical differences in reaction conditions and outcomes between conventional and microwave-assisted synthesis methods for 2-pyrazolines.

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time 3 - 8 hours2 - 5 minutes[1][3][8]
Typical Yield Often <70%Generally higher, often >80%[4][8]
Energy Consumption HighLow[1]
Side Products More likelyLess likely[1]
Solvent Volume Larger volumes (e.g., 25 mL)Smaller volumes (e.g., 5 mL)[1][5]

Visualizations

The following diagrams illustrate the general workflow for this compound synthesis and a logical approach to troubleshooting common issues.

G cluster_workflow General Synthesis Workflow Chalcone Chalcone Mix Mix Reactants + Solvent/Catalyst Chalcone->Mix Hydrazine Hydrazine Derivative Hydrazine->Mix React Reaction (Reflux or Microwave) Mix->React Workup Work-up (Precipitation) React->Workup Purify Purification (Recrystallization) Workup->Purify Product This compound Product Purify->Product

Caption: General workflow for the synthesis of 2-pyrazolines.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield (<50%) CheckPurity Check Purity of Starting Materials? Start->CheckPurity Purify Purify Reactants CheckPurity->Purify Impure CheckTimeTemp Reaction Incomplete? (Monitor by TLC) CheckPurity->CheckTimeTemp Pure Purify->CheckTimeTemp IncreaseTimeTemp Increase Reaction Time / Temperature CheckTimeTemp->IncreaseTimeTemp Yes CheckConditions Optimize Catalyst/ Solvent? CheckTimeTemp->CheckConditions No IncreaseTimeTemp->CheckConditions Optimize Vary Catalyst and Solvent Conditions CheckConditions->Optimize Yes ConsiderMAOS Consider Alternative Method (e.g., MAOS) CheckConditions->ConsiderMAOS No Optimize->ConsiderMAOS

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

minimizing side product formation in pyrazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in pyrazoline synthesis, specifically focusing on the minimization of side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing 2-pyrazolines?

A1: The most prevalent and classical method involves the cyclization reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine.[1][2] This reaction is typically catalyzed by an acid, like glacial acetic acid, or a base.[1][3] The synthesis is often initiated by a Claisen-Schmidt condensation between an appropriate ketone and aldehyde to form the chalcone (B49325) intermediate.[3][4]

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate suggests an incomplete reaction or the formation of side products.[1] Besides your target pyrazoline, common species include:

  • Unreacted Chalcone: A prominent spot could be the starting α,β-unsaturated ketone, indicating the reaction has not gone to completion.[1]

  • Pyrazole Derivatives: These can be formed through the oxidation or dehydrogenation of the initially formed pyrazoline, especially under harsh reaction conditions.[5]

  • Schiff Base Hydrazones: In some cases, the reaction may stall after the initial condensation of the hydrazine with the chalcone's carbonyl group, leading to the formation of stable hydrazone intermediates without subsequent cyclization.[5]

  • Ring-Opened or Rearranged Products: The use of highly reactive functional groups or excessively high temperatures can lead to complex rearrangements and byproducts.[6]

Q3: How can I improve the yield, which is currently below 70% with conventional heating?

A3: Low yields are a common problem with conventional synthesis methods.[7] To improve your yield, consider the following:

  • Purity of Starting Materials: Ensure your chalcone and hydrazine starting materials are pure. Impurities can significantly inhibit the reaction.[1][6]

  • Reaction Time and Temperature: Conventional reflux methods may require 5-6 hours or more.[1] If the yield is low, the reaction may be incomplete. Try extending the reaction time or moderately increasing the temperature.[1]

  • Alternative Synthesis Methods: Modern techniques like microwave-assisted synthesis can drastically reduce reaction times (to minutes) and improve yields.[1][8] Other "green" methods like ultrasonic irradiation and solvent-free grinding can also offer better results.[8]

Q4: What is the role of the catalyst (e.g., acetic acid) in the reaction?

A4: In the reaction between a chalcone and a hydrazine, glacial acetic acid often serves as both a solvent and an acid catalyst.[1] It facilitates the initial nucleophilic attack of the hydrazine on the carbonyl carbon and the subsequent intramolecular cyclization and dehydration steps to form the stable five-membered pyrazoline ring.[1] In some protocols, other acids like formic or propionic acid are also used.[5] The choice of catalyst can be critical; for instance, reacting a chalcone with phenyl hydrazine hydrochloride in the presence of sodium acetate (B1210297) can yield a pyrazoline, while using a different catalyst like TBAB might lead to a pyrazole.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during pyrazoline synthesis.

Problem 1: Low or no formation of the desired pyrazoline product.

  • Possible Cause: Poor quality or degradation of starting materials. Hydrazine derivatives, in particular, can be susceptible to degradation.

  • Solution:

    • Verify the purity of your chalcone and hydrazine using appropriate analytical techniques (e.g., NMR, melting point).

    • Use fresh or properly stored hydrazine. Using aryl hydrazine as a hydrochloride salt can sometimes reduce side reactions and improve cyclization.[7]

    • Ensure the preceding chalcone synthesis has gone to completion and the intermediate is pure.

Problem 2: The major product is the pyrazole, not the desired pyrazoline.

  • Possible Cause: Oxidative aromatization of the pyrazoline ring. This can happen if the reaction is run for too long, at too high a temperature, or in the presence of an oxidizing agent.

  • Solution:

    • Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using TLC to stop it once the starting material is consumed.[1]

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your substrates are particularly sensitive to air oxidation.

    • Re-evaluate your catalytic system. Certain catalysts may promote dehydrogenation more than others.[9]

Problem 3: The reaction stalls at the hydrazone intermediate.

  • Possible Cause: The conditions are not sufficient to promote the final intramolecular cyclization step. This can occur if the reaction temperature is too low or the catalyst is not effective.

  • Solution:

    • Increase the reaction temperature moderately. Refluxing in a suitable solvent like ethanol (B145695) or acetic acid is common.[1][5]

    • Ensure an adequate amount of acid catalyst (e.g., a few drops of glacial acetic acid) is present to facilitate the ring-closing step.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for Pyrazolines

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Long (e.g., 5-8 hours)[1][5]Short (e.g., minutes)[1]
Typical Yield Often <70%[7]Generally higher[1][8]
Energy Consumption HighLow (more energy-efficient)[1]
Side Products More likely to form due to prolonged heating[1]Often produces cleaner reactions with fewer byproducts[1]
Conditions Reflux temperature of the solvent[2]Controlled irradiation in a microwave reactor[1]

Experimental Protocols

Protocol 1: General Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation to form the α,β-unsaturated ketone precursor.

  • Materials:

    • Substituted Acetophenone (B1666503) (0.01 mol)

    • Substituted Aromatic Aldehyde (0.01 mol)

    • Ethanol (10-20 mL)

    • Aqueous Sodium Hydroxide (e.g., 10-30% solution)

    • Hydrochloric Acid (for acidification)

  • Procedure:

    • Dissolve the substituted acetophenone (0.01 mol) and the aldehyde (0.01 mol) in ethanol in a flask with stirring.[10]

    • Add the aqueous NaOH solution dropwise to the mixture at room temperature.[10]

    • Continue stirring for several hours. The progress of the reaction can be monitored by TLC.[2][10]

    • Once the reaction is complete, pour the mixture into cold water and acidify with HCl.[10]

    • The solid chalcone that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[10]

Protocol 2: Conventional Synthesis of 2-Pyrazolines via Reflux

This protocol describes a general procedure for synthesizing pyrazolines from chalcones using conventional heating.

  • Materials:

    • Substituted Chalcone (0.01 mol)

    • Hydrazine Hydrate or Phenylhydrazine (0.01-0.012 mol)

    • Solvent (e.g., Absolute Ethanol, Glacial Acetic Acid, 25 mL)[1][5]

    • Catalyst (if solvent is not acetic acid, e.g., 2-3 drops of glacial acetic acid)[1]

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (0.01 mol) and hydrazine derivative (0.01 mol) in the chosen solvent (e.g., formic acid, acetic acid, or ethanol).[1][5]

    • If using ethanol, add a few drops of glacial acetic acid as a catalyst.[1]

    • Heat the mixture to reflux for several hours (e.g., 4-8 hours). Monitor the reaction's progress by TLC.[1][2][5]

    • After completion, cool the reaction mixture to room temperature.[5]

    • Pour the mixture into ice-cold water.[1][5]

    • Collect the precipitated solid product by filtration, wash with cold water, and dry.[1]

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[5]

Protocol 3: Microwave-Assisted Synthesis of 2-Pyrazolines

This protocol provides a rapid and efficient alternative to conventional heating.

  • Materials:

    • Substituted Chalcone (1 mmol)

    • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

    • Absolute Ethanol (5 mL)

    • Glacial Acetic Acid (1-2 drops, as catalyst)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the chalcone (1 mmol), hydrazine derivative (1.2 mmol), and absolute ethanol (5 mL).[1]

    • Add a drop of glacial acetic acid as a catalyst.[1]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 80-120°C) for a short duration (e.g., 2-10 minutes). The optimal conditions may need to be determined empirically.

    • After irradiation, cool the vessel to room temperature.

    • Pour the contents into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, dry, and recrystallize if necessary.[1]

Visualizations

G Reactants Chalcone + Hydrazine Derivative Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation SideProduct2 Unreacted Starting Materials Reactants->SideProduct2 Incomplete Reaction Product Desired 2-Pyrazoline Intermediate->Product Intramolecular Cyclization Intermediate->SideProduct2 Incomplete Cyclization SideProduct1 Pyrazole (via Oxidation) Product->SideProduct1 Harsh Conditions (High Temp, Air)

Caption: Reaction pathway for pyrazoline synthesis showing key side product formation routes.

G start Low Yield / Impure Product (Multiple TLC Spots) check_purity 1. Verify Purity of Starting Materials start->check_purity impure Purify Chalcone & Use Fresh Hydrazine check_purity->impure Impure pure Purity Confirmed check_purity->pure Pure optimize_cond 2. Optimize Reaction Conditions pure->optimize_cond options Increase Time/Temp Switch to Microwave Change Catalyst optimize_cond->options analyze 3. Analyze Side Products (NMR, MS) optimize_cond->analyze end Optimized Synthesis analyze->end

Caption: A logical workflow for troubleshooting low yield and impurities in pyrazoline synthesis.

G step1 Step 1: Chalcone Synthesis (Claisen-Schmidt) step2 Purification of Chalcone step1->step2 step3 Step 2: Pyrazoline Synthesis (Cyclization) step2->step3 step4 Work-up: Precipitation in Ice Water step3->step4 step5 Final Purification (Recrystallization) step4->step5

Caption: A standard experimental workflow for the two-stage synthesis of pyrazolines.

References

Technical Support Center: Purification of 2-Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-pyrazoline (B94618) derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives in a practical question-and-answer format.

Issue 1: The isolated product is an oil and will not crystallize.

  • Question: My crude this compound derivative is an oil and I am unable to induce crystallization. What steps can I take?

  • Answer: An oily product often indicates the presence of impurities that inhibit crystallization. Here is a systematic approach to address this issue:

    • Purity Assessment: First, assess the purity of the oil using Thin Layer Chromatography (TLC). If multiple spots are visible, the product is impure and requires further purification. The unreacted starting materials, particularly the chalcone (B49325), are common impurities.

    • Solvent Removal: Ensure all residual solvent from the reaction has been thoroughly removed under reduced pressure. Solvents can prevent crystallization.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.

      • Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane (B109758) or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which the this compound is insoluble (e.g., hexane (B92381) or petroleum ether) dropwise until the solution becomes cloudy. Allow the solution to stand, often at a reduced temperature, to promote crystal formation.

    • Chromatography: If crystallization attempts fail, the most effective solution is to purify the oil using column chromatography. This will separate the desired this compound from the impurities that are preventing it from solidifying.

Issue 2: Low yield after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery from recrystallization is typically due to the high solubility of the compound in the recrystallization solvent, even at low temperatures, or using an excessive amount of solvent.

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep the product dissolved even when cooled, drastically reducing the yield.

    • Optimize Solvent System:

      • If the product is too soluble in a single solvent like ethanol (B145695), consider a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexane, ether) dropwise at an elevated temperature until the solution is faintly turbid. Then, allow it to cool slowly.

      • Test a range of solvents to find one where the this compound has high solubility at high temperatures and low solubility at low temperatures.

    • Controlled Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.

    • Concentrate the Mother Liquor: After filtering the crystals, you can often recover a second crop of crystals by concentrating the mother liquor (the remaining solution) by about half and re-cooling. Note that this second crop may be less pure than the first.

Issue 3: Co-elution of impurities during column chromatography.

  • Question: During column chromatography, an impurity is eluting with my this compound derivative, as seen by TLC. How can I achieve better separation?

  • Answer: Co-elution occurs when the polarity of the desired compound and an impurity are very similar in the chosen solvent system. The most common co-eluting impurities are the starting chalcone or regioisomers of the pyrazoline.

    • Adjust Solvent Polarity:

      • Decrease Polarity: If the spots are too high on the TLC plate (high Rf value), decrease the polarity of the eluent. For a common hexane/ethyl acetate (B1210297) system, this means increasing the proportion of hexane.

      • Fine-tune the Gradient: A shallow gradient during elution can improve the separation of closely eluting compounds.

    • Change Solvent System: If adjusting the polarity of the current system is ineffective, switch to a different solvent system. The selectivity of the separation can change dramatically. For example, if you are using hexane/ethyl acetate, try a system of dichloromethane/methanol or toluene/ethyl acetate.

    • Alternative Stationary Phase: While less common for routine purification, if the co-eluting impurity is particularly stubborn, consider using a different stationary phase for chromatography, such as alumina (B75360) instead of silica (B1680970) gel.

    • Preparative TLC: For small-scale purifications (<100 mg) of compounds that are very difficult to separate by column chromatography, preparative TLC can be an effective alternative.

Issue 4: The product is colored (yellow/red) when it should be colorless.

  • Question: My final this compound product is yellow, but the literature reports it as a white solid. What is the cause of this coloration?

  • Answer: Color in the final product is often due to residual starting materials or byproducts.

    • Starting Material: The chalcone starting materials are often intensely yellow or orange. Incomplete reaction or inefficient purification can leave traces of the chalcone in the final product. Check the TLC for any colored spots that correspond to the starting material.

    • Hydrazine (B178648) Decomposition: Hydrazine starting materials, especially substituted hydrazines like phenylhydrazine, can decompose to form colored impurities. Using freshly distilled or high-purity hydrazine and conducting the reaction at lower temperatures can minimize this.

    • Oxidation: Some 2-pyrazolines may be susceptible to air oxidation, which can lead to colored products. Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

    • Purification:

      • Recrystallization: A careful recrystallization is often sufficient to remove colored impurities, which may remain in the mother liquor.

      • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, and then filter the hot solution through celite to remove the charcoal. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The two most common and effective purification techniques are recrystallization and silica gel column chromatography.

  • Recrystallization is often the first method of choice, especially when the crude product is a solid. Ethanol is the most frequently cited solvent for recrystallizing this compound derivatives. Other common solvents include methanol, acetone, and ethyl acetate.

  • Silica Gel Column Chromatography is used when recrystallization is ineffective, particularly if the product is an oil or contains impurities with similar solubility. A common eluent system is a mixture of hexane and ethyl acetate.

Q2: How can I monitor the purity of my this compound derivative?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring purity. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity. The purity and structure of the final product are typically confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Q3: My this compound seems to be unstable on the silica gel column. What can I do?

A3: While 2-pyrazolines are generally stable, some derivatives can be sensitive to the acidic nature of standard silica gel, which could potentially lead to degradation or ring-opening.

  • Deactivate the Silica: You can try deactivating the silica gel by adding a small amount of a base, such as triethylamine (B128534) (~1%), to the eluent. This will neutralize the acidic sites on the silica.

  • Use Alumina: As an alternative, consider using neutral alumina as the stationary phase for your column chromatography.

  • Minimize Contact Time: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

Data Presentation

Table 1: Reported Yields for Synthesized this compound Derivatives

Synthesis MethodPurification MethodYield Range (%)Reference(s)
Conventional RefluxRecrystallization60-85%
Microwave-AssistedRecrystallization75-90%
Solvent-Free GrindingRecrystallization85-95%
CyclocondensationColumn Chromatography65-70%
CyclocondensationRecrystallization69-89%

Table 2: Common Solvent Systems for Column Chromatography of 2-Pyrazolines

Stationary PhaseEluent SystemEluent Ratio (v/v)NotesReference(s)
Silica Gel (60-120 mesh)Hexane : Ethyl AcetateGradientA standard system for separating medium polarity compounds.
Silica GelPetroleum Ether : Ethyl Acetate8 : 2Suitable for many 1,3,5-triaryl-2-pyrazolines.
Silica GelHexane : Ethyl Acetate10 : 1Used for flash chromatography; visualization with CAN stain.
Silica GelChloroform100%Used for TLC monitoring, can be adapted for column.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve the solid completely. This can be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates. A good solvent system will give the desired compound an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) as a slurry in the least polar solvent of your eluent system (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound derivative.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Final Product Start Crude this compound Product (from reaction work-up) Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromo Column Chromatography Is_Solid->Column_Chromo No (Oily) TLC_Check Check Purity by TLC Recrystallize->TLC_Check Combine_Fractions Combine Pure Fractions & Evaporate Solvent Column_Chromo->Combine_Fractions TLC_Check->Column_Chromo Multiple Spots Pure_Product Pure this compound TLC_Check->Pure_Product Single Spot Combine_Fractions->TLC_Check

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Diagram cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_outcome Desired Outcome Problem Purification Issue Encountered Issue What is the issue? Problem->Issue Oily Product is an Oil Issue->Oily Oily Product Low_Yield Low Recrystallization Yield Issue->Low_Yield Low Yield CoElution Co-elution in Column Issue->CoElution Impurity Co-elutes Sol_Oily Try to Induce Crystallization (Scratch, Seed, Anti-solvent) If fails, use Column Chromatography Oily->Sol_Oily Sol_Yield Use Minimal Hot Solvent Slow Cooling Consider Two-Solvent System Low_Yield->Sol_Yield Sol_CoElution Adjust Eluent Polarity Change Solvent System Try Preparative TLC CoElution->Sol_CoElution Success Successful Purification Sol_Oily->Success Sol_Yield->Success Sol_CoElution->Success

Caption: A troubleshooting decision tree for common purification issues.

optimizing reaction conditions for pyrazoline synthesis from chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoline derivatives from chalcones. This guide is designed to help you optimize your reaction conditions, improve yields, and ensure the purity of your final products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing pyrazolines from chalcones?

A1: The most prevalent method is the cyclization reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118).[1] This reaction is typically catalyzed by an acid, like glacial acetic acid, or a base.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields are a frequent issue, particularly with conventional heating methods.[1] Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure the chalcone (B49325) and hydrazine reagents are pure. Impurities can significantly hinder reaction efficiency.[1]

  • Reaction Time and Temperature: Conventional methods may necessitate extended reflux periods (5-6 hours or even longer).[1] Incomplete reactions are a common cause of low yields. Consider extending the reaction time or moderately increasing the temperature.

  • Catalyst Choice: The type and amount of catalyst can be critical. For instance, in some cases, increasing the catalyst amount up to a certain percentage can optimize the yield.[3]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?

A3: Multiple spots on a TLC plate often indicate the presence of unreacted starting materials or the formation of side products.[1]

  • Unreacted Chalcone: A prominent spot corresponding to your starting chalcone signifies an incomplete reaction. Refer to the troubleshooting steps for low yield (Q2).

  • Side Products: To minimize the formation of side products, consider using milder reaction conditions. Excessively high temperatures or prolonged reaction times can lead to degradation or unwanted reactions.[1] Ensuring the purity of your reactants is also crucial.[1]

Q4: What are the advantages of using microwave-assisted synthesis for pyrazolines?

A4: Microwave-assisted organic synthesis (MAOS) presents several benefits over conventional heating, including significantly reduced reaction times (minutes versus hours), often leading to higher product yields and cleaner reactions with fewer byproducts.[1][4] It is also considered a more energy-efficient and environmentally friendly approach.[1]

Q5: Can I perform pyrazoline synthesis without a solvent?

A5: Yes, solvent-free methods, such as grinding techniques, have been successfully developed. These methods involve grinding the solid reactants together, sometimes with a catalyst, to initiate the reaction.[1] This approach is eco-friendly and can offer short reaction times.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during pyrazoline synthesis.

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Extend the reaction time and monitor progress using TLC.[1]- Moderately increase the reaction temperature.[1]- Ensure the purity of starting chalcone and hydrazine.[1]
Inappropriate catalyst or solvent- Experiment with different catalysts (e.g., acetic acid, sodium hydroxide).[1][5]- Test various solvents (e.g., ethanol (B145695), PEG-400).[2][6]
Multiple Spots on TLC (Impure Product) Unreacted starting materials- See "Low or No Product Yield" solutions to drive the reaction to completion.
Formation of side-products- Use milder reaction conditions (lower temperature, shorter time).[1]- Purify the crude product using column chromatography or recrystallization.[7]
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize- Try different recrystallization solvents or solvent mixtures.- Use column chromatography for purification.[7]
Product is insoluble- Select an appropriate solvent for filtration and washing based on solubility tests.

Experimental Protocols

General Procedure for Pyrazoline Synthesis (Conventional Reflux)

A mixture of the substituted chalcone (1 mmol) and hydrazine hydrate or phenylhydrazine (1.2 mmol) is dissolved in absolute ethanol (20 mL) in a round-bottom flask.[1] A catalytic amount of glacial acetic acid (2-3 drops) is added.[1] The reaction mixture is then refluxed for an appropriate time (typically monitored by TLC). After completion, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried.[1] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

General Procedure for Microwave-Assisted Pyrazoline Synthesis

In a microwave-safe reaction vessel, the substituted chalcone (1 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and a suitable solvent such as absolute ethanol (5 mL) are mixed.[1] A drop of glacial acetic acid is added as a catalyst.[1] The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at a specific power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[1] After cooling, the product is isolated following a similar workup procedure as the conventional method.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on product yield.

Table 1: Comparison of Different Synthetic Methods

MethodCatalystSolventTemperatureReaction TimeYield (%)Reference
ConventionalNaOH (30%)EthanolRoom TempFew hours68-82[6]
ConventionalNaOH (0.4%)EthanolReflux4 hours-[5]
ConventionalKOH-25-30 °C20 hours14.89 (Chalcone)[7][8]
Conventional--75-80 °C4 hours66.57 (Pyrazoline)[7][8]
MicrowaveAcetic AcidEthanol-2-5 minHigh[1]
Ultrasonic-Acetic Acid/H₂ORoom Temp1.5-2 hours83-96[9]
Grinding-Solvent-freeRoom Temp--[1]

Table 2: Influence of Catalyst on Yield

Chalcone DerivativeHydrazine DerivativeCatalystSolventYield (%)Reference
Substituted ChalconeHydrazine HydrateGlacial Acetic AcidEthanol-[1]
Substituted ChalconePhenylhydrazineGlacial Acetic AcidEthanol-[1]
4-fluoro-3-phenoxy benzaldehyde (B42025) derived chalconeHydrazine HydrateSodium HydroxideEthanol-[5]
Acetophenone & Veratraldehyde derived chalconePhenylhydrazine--66.57[7][8]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Pyrazoline Synthesis Chalcone Start with Chalcone Hydrazine Add Hydrazine Derivative Chalcone->Hydrazine Solvent_Catalyst Add Solvent and Catalyst Hydrazine->Solvent_Catalyst Reaction Perform Reaction (Conventional or Microwave) Solvent_Catalyst->Reaction Workup Reaction Workup (Cooling, Precipitation) Reaction->Workup Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Final Product Purification->Characterization G cluster_troubleshooting Troubleshooting Logic for Low Yield LowYield Problem: Low Yield CheckPurity Check Purity of Starting Materials LowYield->CheckPurity CheckConditions Review Reaction Conditions LowYield->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideReactions Side Reactions? CheckConditions->SideReactions IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Yes ChangeCatalyst Optimize Catalyst IncompleteReaction->ChangeCatalyst Yes MilderConditions Use Milder Conditions SideReactions->MilderConditions Yes

References

Technical Support Center: Overcoming Solubility Challenges of Novel 2-Pyrazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions for the common solubility issues encountered with novel 2-pyrazoline (B94618) compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do my novel this compound compounds have such low aqueous solubility?

A1: The low aqueous solubility of many this compound derivatives is often attributed to their molecular structure. The pyrazoline ring itself is less lipophilic than a benzene (B151609) ring; however, the addition of hydrophobic substituents, such as phenyl or methyl groups, to enhance biological activity can significantly decrease water solubility.[1] Furthermore, the crystalline structure of the compound requires energy to be overcome for dissolution to occur, which can also limit solubility.[1]

Q2: How can poor solubility negatively impact my biological assay results?

A2: Poor solubility is a major source of experimental error and can lead to misleading results in several ways:

  • Underestimated Potency: If the compound precipitates in the assay buffer, the actual concentration exposed to the biological target will be lower than intended, making the compound appear less active.[1]

  • Reduced High-Throughput Screening (HTS) Hit Rates: Poorly soluble compounds in screening libraries may not show a response because their effective concentration is too low.[1]

  • Inaccurate Structure-Activity Relationships (SAR): Unreliable data due to precipitation can obscure the true relationship between a compound's structure and its biological activity.[1]

  • Assay Discrepancies: A compound might appear potent in an enzyme-based assay but show little to no effect in a cell-based assay due to precipitation in the cell culture media.[1]

Q3: What is the first step I should take if I observe precipitation in my assay?

A3: A systematic approach is crucial. First, confirm that the compound is fully dissolved in your stock solution (e.g., in 100% DMSO). If the stock is clear, the issue is likely precipitation upon dilution into your aqueous assay buffer. The initial steps should then focus on optimizing the assay conditions.[1] If these basic methods are unsuccessful, more advanced formulation strategies may be necessary.[1]

Troubleshooting Guides

Issue 1: My this compound compound, dissolved in DMSO, precipitates immediately when diluted into my aqueous buffer or cell culture medium.

Cause: This is a common issue for water-insoluble compounds. While soluble in a strong organic solvent like DMSO, the compound "crashes out" when the polarity of the solvent dramatically increases upon dilution in an aqueous environment.[2] This is a solubility problem, not necessarily a stability issue.[2]

Solutions:

  • Optimize Co-solvent Percentage: Increase the percentage of the organic co-solvent (like DMSO or ethanol) in the final assay buffer. Start with a low percentage (e.g., 0.5%) and incrementally increase it (e.g., up to 5%) until the compound remains in solution.[1] Crucially, always run a vehicle control with the same final co-solvent concentration to ensure the solvent itself does not affect the biological outcome. [1]

  • pH Adjustment: If your this compound has ionizable functional groups (acidic or basic), altering the pH of the buffer can significantly impact its solubility.[3] For basic pyrazolines, slightly lowering the pH can lead to the formation of a more soluble salt.[2]

  • Use of Excipients: Consider using solubilizing excipients like cyclodextrins or surfactants (e.g., Tween-20) in your buffer.[1]

Issue 2: My compound solution appears cloudy or oily, but I don't see distinct solid particles.

Cause: This may indicate the formation of a liquid-liquid phase separation, where the compound forms tiny oil-like droplets instead of dissolving or forming a solid precipitate. This can happen when the compound has low aqueous solubility and is introduced from a concentrated organic stock.

Solutions:

  • Increase Solubilization Energy: Gentle warming and sonication of the final solution can sometimes provide enough energy to break up these droplets and achieve a true solution, especially at lower concentrations.

  • Micellar Solubilization: Incorporate a surfactant (e.g., Tween-20, Triton X-100) into your aqueous buffer. The surfactant molecules can form micelles that encapsulate the hydrophobic pyrazoline compound, rendering it soluble in the aqueous medium.[3]

  • Change of Co-solvent: The choice of co-solvent can influence this behavior. Try a different water-miscible organic solvent for your stock solution, such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[3][4]

Issue 3: I have tried basic troubleshooting, but my this compound compound is still not soluble enough for my in vivo studies.

Cause: For higher required concentrations, especially for in vivo administration, simple co-solvent systems may be insufficient or lead to toxicity.[5] Advanced formulation strategies are likely necessary.

Solutions:

  • Salt Formation: If your compound has an acidic or basic moiety, converting it to a salt form can dramatically increase aqueous solubility.[3][6] This is a widely used and effective method.[6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous system with higher apparent solubility and faster dissolution.[7][8]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can significantly improve its dissolution rate.[3][9][10][11] Nanosuspensions are particularly promising for poorly soluble drugs.[9][10][11]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the pyrazoline molecule within a cyclodextrin can form a water-soluble inclusion complex.[1][12]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data on the effectiveness of various solubility enhancement techniques. Note: The specific enhancement will vary depending on the exact structure of the this compound derivative.

Table 1: Effect of Co-solvents and pH on Solubility

Compound TypeMethodConditionsSolubility EnhancementReference
Pyrazolyl-pyrimidinonepH Adjustment & Co-solventChange from neutral to slightly acidic pHUp to 74 ± 7 µM aqueous solubility achieved[13]
Poorly soluble drugCo-solventAddition of ethanol to aqueous solutionpH-dependent increase in solubility[5]
Basic pyrazolinepH AdjustmentLowering pH of the bufferIncreased solubility due to salt formation[2]

Table 2: Advanced Formulation Techniques for Solubility Enhancement

TechniqueExample Carrier/MethodResultReference
Solid Dispersion Polyvinylpyrrolidone (PVP)Albendazole solubility increased from 0.31 µg/mL to 48.21 µg/mL[7]
Cyclodextrin Complexation 2-Hydroxypropyl-β-cyclodextrinDexamethasone solubility increased >3000-fold
Indomethacin (B1671933) solubility increased 150-fold
Hydrotropy Sodium CitrateAlbendazole solubility increased to 18.34 µg/mL[7]
Nanosuspension Wet MillingSignificant increase in dissolution rates for indomethacin and itraconazole[14]

Experimental Protocols

Protocol 1: Co-solvent Optimization for In Vitro Assays

Objective: To determine the minimum percentage of a co-solvent required to maintain the solubility of a this compound compound in an aqueous assay buffer.

Materials:

  • This compound compound

  • 100% Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Stock Solution: Dissolve the this compound compound in 100% DMSO to create a concentrated stock solution (e.g., 10-30 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[1]

  • Prepare Serial Dilutions (Optional): If testing a range of compound concentrations, prepare serial dilutions of the stock in 100% DMSO.[1]

  • Test Co-solvent Percentages: a. In separate tubes, prepare the final assay buffer with varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%). b. Add the this compound stock solution to each buffer to achieve the highest desired final concentration. c. Vortex or mix well immediately.

  • Observe and Select: Visually inspect for any precipitation or cloudiness after a short incubation period (e.g., 30 minutes) at the assay temperature. The lowest percentage of DMSO that results in a clear solution is the optimal choice.

  • Vehicle Control: Prepare a control sample containing only the optimal percentage of DMSO in the assay buffer (without the compound) to test for any effects of the solvent on the assay.[1]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of a this compound compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound compound (powdered)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and magnetic stir bar

  • Sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in the aqueous buffer. A 5-10 fold molar excess of HP-β-CD to the compound is a good starting point.[2] For example, to make a 10% (w/v) solution, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer.[2]

  • Add Compound: Add the powdered this compound compound directly to the stirring HP-β-CD solution.

  • Facilitate Complexation:

    • Stirring Method: Vigorously stir the mixture overnight.[2]

    • Sonication Method (Faster): Sonicate the mixture in a water bath for 30-60 minutes. The solution should become clearer as the complex forms.[2]

  • Filter Solution: Pass the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound. The filtrate now contains the water-soluble compound-cyclodextrin complex.[2]

  • Determine Final Concentration: The exact concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry) to ensure accuracy for subsequent assays.[2]

Protocol 3: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of a this compound compound by reducing its particle size to the nanometer scale.

Materials:

  • This compound compound (micronized, if possible)

  • Stabilizer (e.g., Pluronic F68, Pluronic F127)[14]

  • Purified water

  • Planetary ball mill or similar high-energy mill

  • Zirconium oxide grinding balls

Procedure:

  • Prepare Slurry: In the grinding jar, add the this compound compound, the stabilizer, and purified water. The concentration of the stabilizer is typically a percentage of the drug weight (e.g., 20-80% w/w).[14]

  • Add Grinding Media: Add the zirconium oxide grinding balls to the jar. The volume of the grinding media should be sufficient to ensure efficient milling.

  • Milling Process: Place the jar in the high-energy mill and run the milling process. The time and speed of milling will need to be optimized for the specific compound and equipment but can range from several minutes to hours.

  • Separation: After milling, separate the nanosuspension from the grinding balls. This can be done by pouring the suspension through a sieve.

  • Characterization:

    • Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a technique like Photon Correlation Spectroscopy (PCS).[14]

    • Physical and Chemical Stability: Assess the stability of the nanosuspension over time at different storage conditions (e.g., room temperature and 4°C) by monitoring particle size and using HPLC to check for chemical degradation.[14]

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Aqueous Buffer check_stock Is the 100% DMSO stock solution clear? start->check_stock remake_stock Action: Remake stock. Use sonication/warming. check_stock->remake_stock No optimize_buffer Issue is dilution. Optimize Assay Buffer check_stock->optimize_buffer Yes co_solvent Try Co-solvents (e.g., increase % DMSO, Ethanol, PEG400) optimize_buffer->co_solvent ph_adjust Adjust Buffer pH (if compound is ionizable) co_solvent->ph_adjust Still Insoluble surfactants Add Surfactants (e.g., Tween-20) ph_adjust->surfactants Still Insoluble advanced If still insoluble: Consider Advanced Formulation surfactants->advanced Still Insoluble cyclodextrin Cyclodextrins advanced->cyclodextrin solid_dispersion Solid Dispersions advanced->solid_dispersion nanosuspension Nanosuspensions advanced->nanosuspension salt_formation Salt Formation advanced->salt_formation

A logical workflow for troubleshooting this compound solubility issues.

Cyclodextrin_Complexation_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_final Final Steps dissolve_cd 1. Dissolve HP-β-CD in aqueous buffer dissolve_pyra 2. Add powdered This compound compound dissolve_cd->dissolve_pyra stir 3a. Stir overnight dissolve_pyra->stir sonicate 3b. Sonicate 30-60 min (Faster Method) dissolve_pyra->sonicate filter 4. Filter through 0.22 µm filter stir->filter sonicate->filter analyze 5. Analyze concentration (HPLC / UV-Vis) filter->analyze

Workflow for preparing a cyclodextrin inclusion complex.

Signaling_Pathway_Interference cluster_legend Legend compound This compound (Intended Conc.) precipitate Precipitation in Assay Buffer compound->precipitate Poor Solubility receptor Cell Surface Receptor (e.g., Kinase) downstream Downstream Signaling (e.g., Phosphorylation Cascade) compound->downstream Intended Effect effective_conc Lower Effective Concentration precipitate->effective_conc effective_conc->receptor Reduced Binding effective_conc->downstream Actual (Reduced) Effect receptor->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response intended Intended Path actual Actual Path (with precipitation)

Impact of poor solubility on a hypothetical cell signaling assay.

References

Technical Support Center: Troubleshooting Unexpected Pyrazole Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and understand the unexpected ring opening of pyrazole (B372694) derivatives during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected pyrazole ring opening?

A1: The pyrazole ring is generally stable; however, ring opening can occur under specific conditions. The primary causes include:

  • Reaction with Strong Bases: Strong bases can deprotonate the C3 position of the pyrazole ring, leading to ring cleavage.[1][2]

  • Presence of Highly Reactive Substituents: Functional groups such as azides and nitro groups can induce complex rearrangements and ring-opening cascades, particularly under thermal or catalytic conditions.[3][4]

  • Reaction of Pyrazole Precursors: Pyrazolines, which are precursors to pyrazoles, can undergo unexpected ring opening when reacted with activated alkynes.[5][6][7]

  • Electrochemical Conditions: Electrochemically catalyzed N-N coupling can be followed by a ring cleavage reaction.[8]

  • Formation of Reactive Intermediates: The transient formation of a nitrene moiety on the pyrazole ring can initiate a sequence of reactions that results in ring opening and recyclization.[4]

Q2: My pyrazole product appears to be unstable and is degrading. How can I confirm if ring opening is occurring?

A2: To confirm ring opening, a combination of spectroscopic and spectrometric techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your product with the expected spectra for the desired pyrazole. The disappearance of characteristic pyrazole ring proton and carbon signals and the appearance of new signals corresponding to an open-chain structure would be indicative of ring opening.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can help identify the molecular formula of the degradation product. Fragmentation patterns may also provide clues about the structure of the ring-opened product.

  • Infrared (IR) Spectroscopy: Look for the appearance of new functional group stretches (e.g., C=O, N-H, C≡N) that are not present in the starting pyrazole and would be expected in a ring-opened product.

Q3: Can the substituents on the pyrazole ring influence its stability?

A3: Yes, the nature and position of substituents significantly impact the stability of the pyrazole ring.

  • Electron-withdrawing groups can increase the acidity of the N-H proton, making the ring more susceptible to base-mediated reactions.[9]

  • Electron-donating groups can increase the basicity of the pyrazole ring.[9]

  • Sterically bulky groups can introduce ring strain, which may lower the energy barrier for ring-opening reactions in some contexts.[10]

  • Computational studies have shown that factors like aromaticity, resonance, and the delocalization of radical electrons play a significant role in the kinetic stability of pyrazole radical isomers.[10][11]

Troubleshooting Guides

Issue 1: Suspected Base-Mediated Ring Opening

Symptoms:

  • Low or no yield of the desired pyrazole product when using a strong base (e.g., n-BuLi, LDA, NaH).

  • Complex mixture of products observed by TLC or LC-MS analysis.

  • NMR analysis of the crude product shows the absence of characteristic pyrazole signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected base-mediated pyrazole ring opening.

Corrective Actions:

  • Re-evaluate the necessity of a strong base. If possible, use a weaker, non-nucleophilic organic or inorganic base.

  • Lower the reaction temperature. Performing the reaction at cryogenic temperatures (e.g., -78 °C) can often suppress side reactions, including ring opening.

  • Protect the pyrazole N-H. If the N-H proton is the site of deprotonation leading to instability, consider protecting this position (e.g., with a BOC or PMB group) before introducing the strong base.

Issue 2: Ring Opening During Synthesis from 1,3-Dicarbonyls and Hydrazines

Symptoms:

  • The reaction mixture turns dark, indicating decomposition.[12]

  • The final product is not the expected pyrazole but an open-chain or rearranged isomer.

  • Formation of stable intermediates, such as hydroxylpyrazolidines, that do not dehydrate to the final pyrazole product.[3]

Factors Influencing Pyrazole Ring Stability:

pyrazole Pyrazole Ring Stability substituents Substituents pyrazole->substituents reaction_conditions Reaction Conditions pyrazole->reaction_conditions precursors Precursor Reactivity pyrazole->precursors ewg Electron-Withdrawing Groups substituents->ewg edg Electron-Donating Groups substituents->edg sterics Steric Hindrance substituents->sterics base Strong Base reaction_conditions->base temp High Temperature reaction_conditions->temp catalyst Catalyst Choice reaction_conditions->catalyst pyrazolines Pyrazolines precursors->pyrazolines azides Azido-Pyrazoles precursors->azides

Caption: Factors influencing the stability and potential ring opening of pyrazoles.

Corrective Actions:

  • Control the Reaction pH: The pH of the reaction medium can be critical. Acidic conditions may favor the formation of one regioisomer and can also help in the dehydration of intermediates to the final aromatic pyrazole.[3]

  • Optimize the Temperature: While higher temperatures can promote cyclization, excessive heat can also lead to decomposition and side reactions. Monitor the reaction by TLC to find the optimal temperature and time.[12]

  • Choice of Solvent: The solvent can influence the reaction outcome. For some reactions, polar aprotic solvents like DMF or DMSO may yield better results than polar protic solvents such as ethanol.[12]

Quantitative Data Summary

While specific yields of ring-opened products are highly substrate-dependent and often not systematically reported, the following table summarizes the general effect of reaction conditions on the stability of the pyrazole ring, based on qualitative literature reports.

FactorConditionExpected Outcome on Ring StabilityPotential Ring-Opened Product Yield
Base Strength Strong (e.g., n-BuLi)DecreasedHigh
Weak (e.g., K₂CO₃)MaintainedLow / None
Temperature High (> 150 °C)DecreasedModerate to High
Moderate (25-80 °C)MaintainedLow / None
Substituents Strong EWG (e.g., -NO₂)DecreasedSubstrate Dependent
EDG (e.g., -OCH₃)IncreasedLow / None
Reaction Precursor Pyrazoline + AlkyneRing Opening is the Main ReactionHigh
1,3-Dicarbonyl + Hydrazine (B178648)Stable Product ExpectedLow (if side reaction)

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, which is a common method where stability issues can arise.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)

  • Solvent (e.g., Ethanol)

  • Catalyst (optional, e.g., acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative dropwise to the solution at room temperature. If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Troubleshooting Steps for Ring Instability during Synthesis:
  • If decomposition is observed (darkening of the reaction mixture): Reduce the reaction temperature and monitor for a longer period. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • If an open-chain product is isolated: This may indicate that the cyclization/dehydration step is not favored. Add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the dehydration of the intermediate to the aromatic pyrazole.

  • If the reaction stalls at an intermediate: This can happen if the hydrazine is deactivated by electron-withdrawing groups.[12] In such cases, increasing the temperature or using a higher-boiling point solvent might be necessary to drive the reaction to completion.

References

effect of different solvents on 2-pyrazoline synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2-pyrazolines, with a specific focus on the impact of different solvents on reaction yield. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-pyrazolines?

A1: The most prevalent method for synthesizing 2-pyrazolines is the cyclocondensation reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazine (B178648) derivatives (e.g., hydrazine hydrate (B1144303), phenylhydrazine).[1][2][3] This reaction is typically catalyzed by an acid, such as glacial acetic acid, or a base.[1][2]

Q2: How does the choice of solvent affect the yield of 2-pyrazoline (B94618) synthesis?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the reaction rate, and in some cases, the reaction mechanism. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and have been shown to be effective.[4] In some instances, glacial acetic acid can act as both a solvent and a catalyst.[1] Solvent-free conditions have also been developed as an environmentally friendly alternative, often resulting in high yields.[1][5]

Q3: What are the advantages of microwave-assisted synthesis over conventional heating methods?

A3: Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times (minutes versus hours), improved product yields, and cleaner reactions with fewer byproducts.[1][6] It is also considered a more energy-efficient and environmentally friendly approach.[1]

Q4: Can this compound synthesis be performed without a solvent?

A4: Yes, solvent-free methods, such as grinding techniques, have been successfully employed for the synthesis of 2-pyrazolines.[1][5][7] These methods are eco-friendly and offer benefits like short reaction times, straightforward workup procedures, and high product yields.[1][5]

Troubleshooting Guide

Issue: Low Yield of this compound Product

Low yield is a common challenge in this compound synthesis. Here are several factors to investigate and troubleshoot:

  • Purity of Starting Materials: Ensure the chalcone (B49325) and hydrazine derivatives are pure. Impurities can lead to side reactions and significantly reduce the yield.[1]

  • Reaction Time and Temperature: Conventional heating methods may require prolonged reflux (e.g., 5-6 hours or more).[1] If the yield is low, the reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.

  • Catalyst: The presence of an acid or base catalyst is often crucial. Glacial acetic acid is a common choice that can also serve as a solvent.[1] Ensure the appropriate catalyst is being used at the correct concentration.

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. If you are experiencing low yields, consider experimenting with different solvents. Protic solvents like methanol and ethanol are generally good starting points.[4]

  • Work-up Procedure: Ensure that the product is not being lost during the work-up. The precipitation of the product by pouring the reaction mixture into ice-cold water is a common and effective method.[1]

Issue: Presence of Multiple Spots on TLC

If thin-layer chromatography (TLC) shows multiple spots, it could indicate the presence of unreacted starting materials or the formation of side products.

  • Unreacted Starting Material: A prominent spot corresponding to the starting chalcone indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.

  • Side Products: The formation of side products can be minimized by using highly pure reactants and avoiding excessively high temperatures or prolonged reaction times, which can lead to degradation.[1]

Data Presentation

The following table summarizes the effect of different solvents on the yield of this compound synthesis as reported in a study using baker's yeast as a catalyst.

EntrySolventTime (h)Yield (%)
1Water3210
2Methanol3289
3Ethanol3275
4Acetonitrile3245
5Dichloromethane3230
6Toluene3220
7Tetrahydrofuran3240
8Dioxane3235
9Acetone3250

Data sourced from a study on baker's yeast catalyzed pyrazoline synthesis.[4] The results indicate that protic solvents, particularly methanol, provide the best yields under these specific conditions.[4]

Experimental Protocols

Conventional Synthesis of 2-Pyrazolines

This protocol describes a general procedure for synthesizing 2-pyrazolines via conventional reflux.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, as catalyst)

Procedure:

  • Dissolve the substituted chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) in absolute ethanol (20 mL) in a round-bottom flask.[1]

  • Add 2-3 drops of glacial acetic acid as a catalyst.[1]

  • Reflux the mixture for the required amount of time (typically monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the solid product.[1]

  • Collect the precipitate by filtration, wash with cold water, and dry.[1]

  • The crude product can be recrystallized from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis of 2-Pyrazolines

This protocol provides a rapid and efficient alternative to conventional heating.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).[1]

  • Add a drop of glacial acetic acid.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[1] The optimal time and power may need to be determined empirically for specific substrates.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Solvent-Free Synthesis of 2-Pyrazolines using Grinding

This protocol describes an environmentally benign procedure for the synthesis of 2-pyrazolines.

Materials:

  • 2′-Hydroxychalcone (0.01 mol)

  • Hydrazine Hydrate (0.02 mol)

  • Acetic Acid (0.001 mmol)

Procedure:

  • In an open mortar, thoroughly grind a mixture of the 2′-hydroxychalcone (0.01 mol) and hydrazine hydrate (0.02 mol) with a pestle at room temperature for 2-3 minutes.[5]

  • Add a catalytic amount of acetic acid (0.001 mmol) to the reaction mixture and continue grinding for several more minutes (typically 8-12 minutes).[5]

  • Monitor the completion of the reaction by TLC.

  • Once complete, a solid product will be formed. Dilute the solid with cold water and isolate it by filtration.[5]

  • The product can be recrystallized from ethanol.[5]

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis reactants_conv Chalcone + Hydrazine in Ethanol reflux Reflux with Acetic Acid Catalyst reactants_conv->reflux workup_conv Pour into Ice Water, Filter & Dry reflux->workup_conv product_conv This compound Product workup_conv->product_conv reactants_mw Chalcone + Hydrazine in Ethanol mw_irradiation Microwave Irradiation (2-5 min) reactants_mw->mw_irradiation workup_mw Pour into Ice Water, Filter & Dry mw_irradiation->workup_mw product_mw This compound Product workup_mw->product_mw

Caption: General workflows for conventional and microwave-assisted this compound synthesis.

troubleshooting_low_yield cluster_conditions Reaction Conditions start Low this compound Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions workup Review Work-up Procedure start->workup time_temp Adjust Time & Temperature conditions->time_temp catalyst Verify Catalyst (Type & Amount) conditions->catalyst solvent Experiment with Different Solvents conditions->solvent

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Regioselective Synthesis of 2-Pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-pyrazoline (B94618) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the regioselective synthesis of 2-pyrazolines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 2-pyrazolines? A1: The most widely used method for synthesizing 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone (like a chalcone) and a hydrazine (B178648) derivative.[1][2] This approach is popular due to the ready availability of starting materials and the operational simplicity of the reaction.[1]

Q2: What does "regioselectivity" mean in the context of this compound synthesis? A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products.[3] In the synthesis of pyrazolines from unsymmetrical α,β-unsaturated ketones and substituted hydrazines, two different regioisomers can be formed.[4] Controlling the reaction to yield the desired isomer is the primary challenge of regioselective synthesis.[3]

Q3: What are the key factors that influence the regioselectivity of the reaction? A3: Several factors govern the regiochemical outcome of the cyclocondensation reaction:

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the reactants influence the reactivity of the carbonyl carbon and the hydrazine nitrogens.[3]

  • Steric Hindrance: Bulky substituents on either the α,β-unsaturated carbonyl compound or the hydrazine can sterically direct the reaction pathway.[3]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under basic conditions, the more nucleophilic nitrogen of the substituted hydrazine typically attacks first.[3] Under acidic conditions, protonation can alter the nucleophilicity and reaction pathway, potentially leading to a different major regioisomer.[3][5]

  • Solvent Choice: The solvent can significantly impact regioselectivity. For instance, fluorinated alcohols have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol (B145695).[3][6]

  • Temperature: Reaction temperature can be a critical factor in determining the final product ratio.[3]

Q4: Are there alternative methods for synthesizing 2-pyrazolines? A4: Yes, other methods exist, although they are often used for specific substitution patterns. These include:

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkene, which can offer excellent regioselectivity.[3][7]

  • From Hydrazones: The intramolecular cyclization of β,γ-unsaturated hydrazones can yield 2-pyrazolines.[8]

  • Microwave-Assisted Synthesis: Using microwave irradiation can often reduce reaction times and improve yields compared to conventional heating.[2][7]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired this compound?

  • Cause: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical starting materials where the electronic and steric differences are minimal.[3][5]

  • Solution:

    • Modify the Solvent: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[6] These solvents have been shown to dramatically enhance regioselectivity.[6]

    • Adjust the pH: If your reaction is run under neutral or basic conditions, try acidic catalysis (e.g., acetic acid).[8] Conversely, if you are using acidic conditions, explore basic conditions (e.g., sodium hydroxide, piperidine).[8] The initial nucleophilic attack can be directed by controlling the reaction's pH.[3]

    • Change the Catalyst: Using specific catalysts, such as zinc triflate in the reaction of arylhydrazines with butynol, has been reported to yield regioselective products.[7][9]

    • Analyze Substituent Effects: If possible, modify the substituents on your α,β-unsaturated ketone. Increasing the steric bulk or altering the electronic properties of one side of the molecule can favor the formation of a single isomer.[3]

Problem 2: The reaction yield is very low (<70%). How can I optimize it?

  • Cause: Low yields in conventional synthesis methods can be due to incomplete reactions, formation of stable, non-cyclized intermediates, or side reactions.[2][5] Conventional methods often require long reaction times and higher temperatures, which can lead to byproduct formation.[2]

  • Solution:

    • Verify Starting Material Purity: Ensure the purity of your α,β-unsaturated carbonyl compound and hydrazine derivative, as impurities can lead to unwanted side reactions.[5]

    • Increase Temperature or Use Microwave Irradiation: If the reaction is sluggish, increasing the temperature may be necessary to drive the dehydration of intermediates like 5-hydroxypyrazolines to the final product.[4][5] Alternatively, switching to microwave-assisted synthesis can often dramatically reduce reaction times and increase yields.[2]

    • Optimize Reaction Time and Catalyst Concentration: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Adjusting the concentration of the acid or base catalyst can also improve the reaction rate and final yield.[2]

    • Consider a One-Pot Procedure: One-pot, multicomponent reactions can sometimes provide better yields and regioselectivity for highly substituted pyrazolines.[3]

Problem 3: I have isolated an unexpected product, not the this compound.

  • Cause: The reaction may have stalled at an intermediate stage, or a side reaction may have occurred. Common intermediates include the initial hydrazone or the 5-hydroxypyrazoline resulting from cyclization without dehydration.[4][10]

  • Solution:

    • Characterize the Product: Use spectroscopic methods (¹H NMR, ¹³C NMR, MS) to identify the structure of the isolated product. The presence of a hydroxyl group or the absence of the characteristic pyrazoline ring signals can confirm an intermediate.[10]

    • Force Dehydration: If you have isolated a 5-hydroxypyrazoline, you can attempt to dehydrate it to the desired this compound by heating it in the presence of an acid catalyst (e.g., acetic acid or a stronger acid).[4]

    • Re-evaluate Reaction Conditions: The formation of a stable hydrazone intermediate suggests that the conditions are not sufficient to promote the subsequent intramolecular cyclization.[8] This may require a change in solvent, temperature, or catalyst to facilitate the ring-closing step.[8]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in this compound Synthesis

The choice of solvent can dramatically influence the ratio of regioisomers formed. The use of fluorinated alcohols often leads to a significant improvement in regioselectivity.[6]

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (Isomer A : Isomer B)Reference
Ethanol24.5Often results in mixtures (e.g., 50:50 to 70:30)[6]
2,2,2-Trifluoroethanol (TFE)8.5Improved selectivity (e.g., >90:10)[6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7Excellent selectivity (e.g., up to 99:1)[6]

Note: Specific ratios are highly dependent on the substrates used. This table illustrates a general trend.

Mandatory Visualizations

Reaction_Mechanism cluster_A Pathway A: Aza-Michael Addition cluster_B Pathway B: Hydrazone Formation start α,β-Unsaturated Ketone + Substituted Hydrazine michael_intermediate Aza-Michael Intermediate (I-1) start->michael_intermediate 1,4-Addition hydrazone_intermediate Hydrazone Intermediate (I-2) start->hydrazone_intermediate 1,2-Addition - H2O cyclization_A Intramolecular Cyclization michael_intermediate->cyclization_A - H2O product_A This compound cyclization_A->product_A cyclization_B Intramolecular Cyclization hydrazone_intermediate->cyclization_B Tautomerization & Ring Closure product_B This compound cyclization_B->product_B

Caption: Competing mechanisms for this compound formation.[8]

Troubleshooting_Workflow start Problem Identified: Low Yield or Poor Regioselectivity poor_regio Poor Regioselectivity (Mixture of Isomers) start->poor_regio low_yield Low Yield start->low_yield check_solvent Change Solvent? (e.g., to TFE, HFIP) poor_regio->check_solvent Action check_ph Adjust pH? (Acidic vs. Basic) check_solvent->check_ph No / Still Poor solution_regio Improved Selectivity check_solvent->solution_regio Yes check_temp Modify Temperature? check_ph->check_temp No / Still Poor check_ph->solution_regio Yes check_temp->solution_regio Yes check_purity Check Starting Material Purity? low_yield->check_purity Action check_conditions Optimize Conditions? (Time, Temp, Catalyst) check_purity->check_conditions Pure solution_yield Improved Yield check_purity->solution_yield Impure -> Purify check_method Use Microwave? check_conditions->check_method No Improvement check_conditions->solution_yield Optimized check_method->solution_yield Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental_Workflow start Starting Materials: Chalcone (B49325) Derivative Hydrazine Derivative step1 Step 1: Dissolve Reactants in Chosen Solvent (e.g., Ethanol, TFE) start->step1 step2 Step 2: Add Catalyst (e.g., Acetic Acid or NaOH) step1->step2 step3 Step 3: Heat Reaction Mixture (Reflux or Microwave) step2->step3 step4 Step 4: Monitor Reaction (via TLC) step3->step4 step5 Step 5: Work-up (Pour into ice water, filter solid) step4->step5 Reaction Complete step6 Step 6: Purification (Recrystallization or Column Chromatography) step5->step6 end Final Product: Pure this compound step6->end

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

General Protocol for the Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines from Chalcones

This protocol provides a general methodology for the acid-catalyzed cyclocondensation of a chalcone with a substituted hydrazine.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Substituted Hydrazine or Hydrazine Hydrate (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or 2,2,2-Trifluoroethanol)

  • Catalyst (e.g., Glacial Acetic Acid if not used as solvent, or a few drops of Piperidine/NaOH for basic conditions)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq) in the chosen solvent (e.g., 20-30 mL of ethanol per gram of chalcone).[11]

  • Addition of Reagents: To the stirred solution, add the substituted hydrazine derivative (1.1 - 1.5 eq).[11] If an acid catalyst is required, add a few milliliters of glacial acetic acid.[12] For basic conditions, add a catalytic amount of a base like sodium hydroxide.[13]

  • Reaction: Heat the reaction mixture to reflux.[11] The reaction time can vary significantly (from 2 to 18 hours) depending on the reactivity of the substrates.[11][14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).[5] The disappearance of the chalcone spot indicates the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water with stirring.[11][13]

  • Isolation: A solid product will typically precipitate. Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound derivative.[11] The purity and structure should be confirmed by measuring the melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[11][15]

References

avoiding the formation of stable intermediates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole (B372694) Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in pyrazole synthesis, with a specific focus on avoiding the formation of stable intermediates.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis using a 1,3-dicarbonyl and hydrazine (B178648) is stalling. TLC and LC-MS analysis indicates the formation of a stable hydrazone intermediate. How can I promote the final cyclization step?

A1: This is a common issue, particularly under neutral or weakly acidic conditions.[1] The initial condensation to form the hydrazone is often rapid, but the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring can be the rate-determining step.[2] To overcome this, you need to facilitate the intramolecular nucleophilic attack of the second nitrogen onto the remaining carbonyl group.

Troubleshooting Strategies:

  • Acid Catalysis: The most common and effective method is the addition of an acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazone.[1][3][4]

  • Increased Temperature: Heating the reaction mixture provides the necessary activation energy for the cyclization and subsequent dehydration. Refluxing is a common technique.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by efficiently overcoming the activation energy barrier for cyclization.[5][6][7][8]

Experimental Protocols:

  • Protocol 1: Conventional Heating with Acid Catalyst

    • To your reaction vessel containing the pre-formed hydrazone intermediate (or the initial 1,3-dicarbonyl and hydrazine), add a catalytic amount of a suitable acid (see Table 1).

    • Add a suitable solvent (e.g., ethanol (B145695), acetic acid, or toluene).

    • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

    • Upon completion, cool the reaction, neutralize the acid if necessary, and proceed with standard work-up and purification.

  • Protocol 2: Microwave-Assisted Synthesis

    • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl (1 mmol), hydrazine derivative (1.1 mmol), and a suitable solvent (e.g., ethanol, 5 mL).

    • Add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid).[6]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at a suitable power (e.g., 100-300 W) at a temperature of 100-120 °C for 2-10 minutes.[7]

    • Monitor for completion and proceed with work-up.

Data Presentation:

Table 1: Comparison of Catalysts and Conditions for Cyclization

Catalyst (mol%)SolventTemperature (°C)Typical TimeYield of Pyrazole (%)Reference
NoneEthanol80 (Reflux)> 12 hours< 20%-
Acetic Acid (10%)Ethanol80 (Reflux)2-4 hours75-85%[6][9]
p-TSA (5%)Toluene110 (Reflux)1-3 hours80-90%[10]
HCl (5%)DMF25 (RT)4-6 hours~90%[11]
Acetic Acid (cat.)Ethanol120 (Microwave)5 minutes> 90%[6][7]

Note: Yields are illustrative and highly substrate-dependent.

Visualization:

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Start 1,3-Dicarbonyl + Hydrazine Intermediate Stable Hydrazone Intermediate Start->Intermediate Fast Condensation Product Desired Pyrazole Intermediate->Product Slow Cyclization & Dehydration Catalyst Add Acid Catalyst (e.g., AcOH, p-TSA) Intermediate->Catalyst Apply Solution Accelerate Accelerated Cyclization Heat Increase Temp. (Reflux / Microwave) Accelerate->Product

Caption: Troubleshooting workflow for a stalled hydrazone intermediate.

Q2: My reaction between a chalcone (B49325) (α,β-unsaturated ketone) and hydrazine is not forming a pyrazole. Instead, I'm isolating a stable Michael adduct. What should I do?

A2: The reaction of α,β-unsaturated carbonyls with hydrazines can proceed via two main pathways: 1,2-addition (to the carbonyl) or 1,4-conjugate addition (Michael addition).[12][13] Formation of a stable Michael adduct suggests that the initial conjugate addition is favored, but the subsequent cyclization is hindered. The goal is to promote conditions that favor the initial formation of the hydrazone followed by rapid cyclization.

Troubleshooting Strategies:

  • Solvent and Catalyst Choice: The reaction medium can significantly influence the pathway. Acidic conditions, often using glacial acetic acid as both a catalyst and solvent, typically favor the initial condensation at the carbonyl group, leading directly to the pyrazoline intermediate which can then be oxidized to the pyrazole.[6]

  • Use of a Co-solvent: Sometimes, using a protic co-solvent like ethanol can help mediate the proton transfer steps necessary for both hydrazone formation and the subsequent cyclization.

  • Oxidation Step: If a stable pyrazoline (the non-aromatic cyclic intermediate) is formed, an explicit oxidation step may be required to furnish the final pyrazole product. This can sometimes be achieved by simply heating in the presence of air, or by adding a mild oxidant.

Experimental Protocol:

  • Protocol: One-Pot Synthesis from Chalcone

    • Dissolve the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol) in glacial acetic acid (10 mL) or a mixture of ethanol and acetic acid (e.g., 20:1).

    • Heat the mixture to reflux (around 100-120 °C) for 2-6 hours. The progress of the reaction should be monitored by TLC.[6]

    • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization:

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Reactants Chalcone + Hydrazine Hydrazone Hydrazone Formation (1,2-Addition) Reactants->Hydrazone Acidic Cond. Michael_Adduct Stable Michael Adduct (1,4-Addition) Reactants->Michael_Adduct Neutral/Basic Cond. Pyrazoline Intramolecular Cyclization Hydrazone->Pyrazoline Pyrazole Oxidation Pyrazoline->Pyrazole

Caption: Competing pathways in the reaction of chalcones with hydrazines.

Q3: I am using an unsymmetrical 1,3-dicarbonyl, and my synthesis is producing a mixture of two regioisomeric pyrazoles. How can I improve the regioselectivity?

A3: Achieving regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyls.[14] The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. This preference is governed by a combination of steric and electronic factors, as well as reaction conditions.[14]

Troubleshooting Strategies:

  • Exploit Steric Hindrance: If one carbonyl is significantly more sterically hindered than the other, the reaction can be directed. The hydrazine will preferentially attack the less hindered carbonyl carbon.

  • Control Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more reactive towards the initial nucleophilic attack.

  • Solvent Effects: The choice of solvent can have a profound impact. Aprotic dipolar solvents (e.g., DMF, NMP) or fluorinated alcohols (e.g., HFIP) have been shown to significantly enhance regioselectivity compared to standard protic solvents like ethanol.[11][14]

  • pH Control: Under acidic conditions, the reaction may proceed through a different mechanism than under basic or neutral conditions, potentially altering the regiochemical outcome.[14]

Experimental Protocol:

  • Protocol: High-Regioselectivity Synthesis in Fluorinated Alcohol

    • Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) (3 mL) in a round-bottom flask.[14]

    • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or ¹H NMR analysis of aliquots.

    • Upon completion, remove the HFIP under reduced pressure.

    • Purify the residue using column chromatography to isolate the major regioisomer.

    • Determine the isomeric ratio using ¹H NMR and/or GC-MS.[14]

Data Presentation:

Table 2: Effect of Solvent on Regioisomeric Ratio (A:B)

Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol65 : 35-
1-Phenyl-1,3-butanedionePhenylhydrazineDMF85 : 15[11]
1-Phenyl-1,3-butanedionePhenylhydrazineHFIP> 95 : 5[14]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol50 : 50-
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIP92 : 8[14]

Note: Ratios are illustrative and depend on the specific substrates.

Visualization:

G Start Unsymmetrical 1,3-Dicarbonyl Solvent Solvent Choice (e.g., EtOH vs HFIP) Start->Solvent Hydrazine Substituted Hydrazine Hydrazine->Solvent Product_A Regioisomer A Solvent->Product_A Favored Pathway Product_B Regioisomer B Solvent->Product_B Minor Pathway

Caption: Influence of solvent choice on pyrazole regioselectivity.

References

influence of starting material purity on pyrazoline reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical influence of starting material purity on reaction efficiency and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of starting materials (chalcones and hydrazines) for pyrazoline synthesis?

A1: The purity of your starting materials is a primary factor for a successful pyrazoline synthesis. Impurities present in the chalcone (B49325) precursor or the use of degraded hydrazine (B178648) can significantly impact the reaction efficiency, often leading to low yields and the formation of side products.[1] It is crucial to use highly pure reactants to achieve optimal results.

Q2: What are the most common impurities in the chalcone starting material and how do they affect the reaction?

A2: Crude chalcone products often contain unreacted starting materials, such as acetophenone (B1666503) and benzaldehyde (B42025), as well as byproducts from self-condensation of the aldehyde or ketone.[1] These impurities can lead to several issues:

  • Reduced Yield: Unreacted starting materials in the chalcone will not participate in the pyrazoline ring formation, leading to a lower overall yield of the desired product.

  • Side Reactions: Residual aldehydes can react with hydrazine to form aldazines, while other impurities might lead to the formation of unexpected byproducts, complicating the purification process.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar ratio calculations of chalcone to hydrazine, which can negatively affect the reaction outcome.

Q3: How does the purity of hydrazine hydrate (B1144303) affect the pyrazoline synthesis?

A3: Hydrazine hydrate is susceptible to degradation, especially through oxidation by atmospheric oxygen.[2] Using impure or degraded hydrazine hydrate can result in:

  • Lower Reaction Rates and Yields: A lower concentration of active hydrazine will slow down the reaction and may prevent it from going to completion.

  • Formation of Colored Impurities: Decomposition of hydrazine can generate colored byproducts, leading to a yellow or red reaction mixture and a final product that is difficult to purify.[1]

  • Side Reactions: Degradation products may participate in unwanted side reactions, further reducing the yield of the desired pyrazoline.

Q4: What are the best practices for ensuring the purity of starting materials?

A4: To ensure the high purity of your starting materials, consider the following:

  • Purification of Chalcones: Crude chalcones should be purified, commonly by recrystallization from a suitable solvent like ethanol, to remove unreacted precursors and byproducts.[1]

  • Use of High-Purity Hydrazine: It is recommended to use freshly opened or high-purity grade hydrazine hydrate for the reaction.

  • Proper Storage: Store hydrazine hydrate under an inert atmosphere and away from light and heat to minimize degradation.

  • Purity Assessment: Before starting the reaction, assess the purity of your starting materials using analytical techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods like NMR.[3][4][5] For a more precise assessment, quantitative NMR (qNMR) can be employed to determine the absolute purity of the compounds.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Low or No Yield of Pyrazoline Product

Symptoms:

  • After the reaction and work-up, a very small amount of the desired pyrazoline is isolated.

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted chalcone.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Impure Chalcone Purify the chalcone starting material by recrystallization. Confirm the purity using TLC and melting point analysis before use.
Degraded Hydrazine Hydrate Use a fresh bottle of high-purity hydrazine hydrate. If the purity is questionable, consider titrating it to determine the exact concentration.
Incorrect Stoichiometry Re-calculate the molar ratios of the reactants. Ensure accurate weighing of the starting materials. An excess of hydrazine hydrate is often used.
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress by TLC to determine the optimal reaction time.[11][12][13]
Inefficient Catalyst If using a catalyst (e.g., acetic acid, sodium hydroxide), ensure it is of appropriate quality and concentration.[14]
Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC of the crude product shows multiple spots in addition to the desired pyrazoline.

  • The isolated product is difficult to purify, and spectroscopic analysis (e.g., 1H-NMR) shows unexpected peaks.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Unreacted Starting Materials in Chalcone The presence of residual acetophenone or benzaldehyde in the chalcone can lead to the formation of various side products. Purify the chalcone thoroughly before the pyrazoline synthesis.
Side Reactions of Hydrazine Impurities in hydrazine or harsh reaction conditions can promote side reactions. Use high-purity hydrazine and consider milder reaction conditions (e.g., lower temperature).
Formation of Isomeric Pyrazolines With unsymmetrical chalcones, the formation of regioisomers is possible. Adjusting the pH of the reaction medium can sometimes favor the formation of a single isomer.[1]
Incomplete Cyclization In some cases, stable intermediate hydrazones may not fully cyclize to the pyrazoline ring. Modifying the catalyst or increasing the reaction temperature might be necessary to drive the reaction to completion.

Data Presentation

The following tables summarize representative yields of pyrazoline synthesis from various chalcones as reported in the literature. Note that the purity of the starting materials in these examples is generally assumed to be high.

Table 1: Illustrative Pyrazoline Synthesis Yields

Chalcone DerivativeHydrazine DerivativeSolvent/CatalystReaction ConditionsYield (%)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-onePhenylhydrazineAcetic AcidReflux, 4h66.57[15][16]
Substituted ChalconesHydrazine HydrateEthanolReflux, 3hHigh Yields[17][18]
3,4,5-trimethoxyacetophenone derived chalconesHydrazine & Acetic Acid--50.8 - 82.4[19][20]
Substituted ChalconesHydrazine HydrateFormic AcidReflux, 26h-[21]
Substituted ChalconesHydrazine HydrateEthanol/NaOHReflux, 3-5h-[22]

Table 2: Conceptual Impact of Chalcone Purity on Pyrazoline Yield *

Purity of Chalcone (%)Expected Pyrazoline Yield (%)Observations
>99%85-95%Clean reaction, minimal side products, easy purification.
95%70-85%Minor impurities observed on TLC, may require column chromatography.
90%50-70%Significant side product formation, difficult purification, lower yield.
<90%<50%Complex reaction mixture, very low yield of desired product, extensive purification required.

*This table is for illustrative purposes to demonstrate the conceptual relationship between starting material purity and reaction efficiency. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Chalcone (General Procedure)

This protocol is a general method for the Claisen-Schmidt condensation to synthesize chalcones.

  • Dissolve the Ketone: In a flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.

  • Add the Aldehyde: To this solution, add the substituted benzaldehyde (1 equivalent).

  • Add Base: Slowly add an aqueous solution of a base (e.g., 10% NaOH) to the mixture while stirring at room temperature.

  • Reaction: Continue stirring at room temperature for the appropriate time (typically a few hours) until the reaction is complete, as monitored by TLC.

  • Isolation: Pour the reaction mixture into cold water. The precipitated chalcone is then collected by filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[23]

Protocol 2: Synthesis of Pyrazoline (General Procedure)

This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.

  • Dissolve Chalcone: In a round-bottom flask, dissolve the purified chalcone (1 equivalent) in a suitable solvent, such as ethanol.[24]

  • Add Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 2-3 equivalents) to the solution.[17]

  • Add Catalyst (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) or a base can be added to facilitate the reaction.[14]

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.[17][24]

  • Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water. The solid pyrazoline product that precipitates is collected by filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline.[17]

Visualizations

experimental_workflow cluster_chalcone Chalcone Synthesis cluster_pyrazoline Pyrazoline Synthesis start_chalcone Starting Materials (Acetophenone, Benzaldehyde) reaction_chalcone Claisen-Schmidt Condensation start_chalcone->reaction_chalcone purification_chalcone Recrystallization reaction_chalcone->purification_chalcone pure_chalcone Pure Chalcone purification_chalcone->pure_chalcone start_pyrazoline Starting Materials (Pure Chalcone, Hydrazine Hydrate) pure_chalcone->start_pyrazoline reaction_pyrazoline Cyclocondensation Reaction start_pyrazoline->reaction_pyrazoline purification_pyrazoline Recrystallization reaction_pyrazoline->purification_pyrazoline final_product Pure Pyrazoline purification_pyrazoline->final_product

Caption: General experimental workflow for pyrazoline synthesis.

troubleshooting_logic cluster_purity Purity Assessment cluster_conditions Reaction Optimization start Low Pyrazoline Yield? purity_check Check Purity of Starting Materials start->purity_check Yes chalcone_pure Is Chalcone Pure? purity_check->chalcone_pure conditions_check Review Reaction Conditions temp_time Optimize Temp/Time conditions_check->temp_time stoichiometry Verify Stoichiometry conditions_check->stoichiometry catalyst Check Catalyst conditions_check->catalyst hydrazine_pure Is Hydrazine Fresh/Pure? chalcone_pure->hydrazine_pure Yes purify_chalcone Recrystallize Chalcone chalcone_pure->purify_chalcone No hydrazine_pure->conditions_check Yes replace_hydrazine Use Fresh Hydrazine hydrazine_pure->replace_hydrazine No purify_chalcone->hydrazine_pure end Improved Yield temp_time->end stoichiometry->end catalyst->end

Caption: Troubleshooting logic for low pyrazoline yield.

References

Validation & Comparative

A Comparative Analysis of Pyrazoline Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds like pyrazolines is a critical aspect of modern medicinal chemistry. This guide provides a detailed, evidence-based comparison between traditional conventional heating methods and contemporary microwave-assisted organic synthesis (MAOS) for the production of pyrazoline derivatives.

Pyrazolines, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a significant scaffold in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The most common route to their synthesis involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives.[2] While conventional reflux heating has been the standard for decades, microwave-assisted synthesis has emerged as a powerful alternative, offering substantial improvements in efficiency and yield.[3][4] This guide will objectively compare these two methodologies, supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative data from various studies, highlighting the significant advantages of microwave-assisted synthesis over conventional heating in terms of reaction time and product yield.

ParameterConventional Heating MethodMicrowave-Assisted MethodReference(s)
Reaction Time 6 - 14 hours1 - 10 minutes[3][4][5][6][7]
Temperature Reflux temperature of solvent (e.g., ~118°C for acetic acid)60°C - 120°C[3][5][6]
Yield 48% - 90%62% - 98%[3][6]
Energy Consumption HighLow[4]
Solvent Requirement Often requires larger volumesCan be performed with minimal solvent or solvent-free[3]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted pyrazoline synthesis are provided below. These protocols are based on established literature procedures.

Protocol 1: Conventional Synthesis of Pyrazolines via Reflux

This method involves the reaction of a chalcone (B49325) with a hydrazine derivative in a suitable solvent under prolonged heating.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate (B1144303) or Phenylhydrazine (1.2 mmol)

  • Glacial Acetic Acid (10 mL)

Procedure:

  • A mixture of the substituted chalcone (1 mmol) and hydrazine hydrate (or phenylhydrazine) (1.2 mmol) is dissolved in glacial acetic acid (10 mL) in a round-bottom flask.[5]

  • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[8]

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is then poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried to yield the pyrazoline product.[5]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolines

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (B145695) (10 mL)

  • Glacial Acetic Acid (catalytic amount, 1-2 drops)

Procedure:

  • In a microwave-safe reaction vessel, the substituted chalcone (1 mmol), hydrazine hydrate (or phenylhydrazine) (1.2 mmol), and ethanol (10 mL) are combined.

  • A catalytic amount of glacial acetic acid (1-2 drops) is added to the mixture.[5]

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated with microwaves at a power of 150-360 W for a period of 1-5 minutes.[3][6]

  • Following irradiation, the vessel is cooled to a safe temperature.

  • The reaction mixture is then poured into crushed ice.

  • The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure pyrazoline derivative.[5]

Mandatory Visualization

The following diagrams illustrate the workflows for both conventional and microwave-assisted pyrazoline synthesis.

Conventional_Synthesis_Workflow cluster_conventional Conventional Synthesis Workflow Reactants Mix Chalcone, Hydrazine & Acetic Acid Reflux Heat under Reflux (6-8 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Drying Dry the Product Filtration->Drying Product Pyrazoline Product Drying->Product

Caption: Workflow for Conventional Reflux Pyrazoline Synthesis.

Microwave_Synthesis_Workflow cluster_microwave Microwave-Assisted Synthesis Workflow Reactants Mix Chalcone, Hydrazine, Ethanol & Catalyst Microwave Microwave Irradiation (1-5 minutes) Reactants->Microwave Cooling Cool the Reaction Vessel Microwave->Cooling Precipitation Pour into Crushed Ice Cooling->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure Pyrazoline Product Recrystallization->Product

Caption: Workflow for Microwave-Assisted Pyrazoline Synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Pyrazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrazoline (B94618) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these analogs for various therapeutic targets. This guide provides a comparative analysis of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.

Anticancer Activity of this compound Analogs

Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on the phenyl rings at positions 1, 3, and 5 of the pyrazoline core are crucial for their anticancer potency.

Key SAR Insights for Anticancer Activity:
  • Substitution on Phenyl Rings: Electron-withdrawing groups (e.g., halogens, nitro) and electron-donating groups (e.g., methoxy) on the phenyl rings at C-3 and C-5 can significantly influence cytotoxicity. For instance, the presence of a 4-fluorophenyl or 3-bromophenyl group at the N-1 position has been shown to enhance antileukemic activity.[1]

  • Heterocyclic Substituents: Incorporation of other heterocyclic rings, such as thiophene, can also modulate the anticancer profile.[1]

  • Mechanism of Action: Many potent anticancer 2-pyrazolines induce apoptosis through the activation of caspases, particularly caspase-3.[2] Some derivatives also exhibit activity as inhibitors of crucial enzymes like topoisomerase II.

Comparative Cytotoxicity Data (IC50 in µM)
Compound IDN-1 SubstituentC-3 SubstituentC-5 SubstituentHL-60 (Leukemia)K562 (Leukemia)HepG-2 (Liver)A549 (Lung)Reference
2f 4-FluorophenylThiophen-3-yl4-(4-methylpiperazin-1-yl)phenyl33.5257.28--[1]
2h 3-BromophenylThiophen-3-yl4-(4-methylpiperazin-1-yl)phenyl42.8933.61--[1]
1b Carbothioamide4-Fluorophenyl3,4,5-Trimethoxyphenyl--6.78>100[3]
2b Carbothioamide4-Chlorophenyl3,4,5-Trimethoxyphenyl--16.02>100[3]
b17 Methanone2-Hydroxyphenyl4-Hydroxy-3,5-dimethoxyphenyl--3.57-[4]
11 Acetyl-1,3,4-oxadiazole2-Thienyl4-Chlorophenyl----[5]

Note: '-' indicates data not available.

Antimicrobial Activity of this compound Analogs

This compound derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The SAR in this area often focuses on substituents that can disrupt microbial cell integrity or inhibit essential enzymes.

Key SAR Insights for Antimicrobial Activity:
  • Halogen and Nitro Groups: The presence of chloro and nitro groups on the aromatic rings is often associated with good antimicrobial activity.

  • N-Acyl Moieties: The introduction of N-acyl groups on the pyrazoline ring can enhance antimicrobial potency.

  • Broad Spectrum: Many derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

Comparative Antimicrobial Activity Data (MIC in µg/mL)
Compound IDSubstituentsS. aureusE. coliP. aeruginosaC. albicansReference
Compound 5 Varied aryl groups64>512>51264[6]
Compound 19 Varied aryl groups6412864128[6]
Compound 22 Varied aryl groups12812864128[6]
Compound 24 Varied aryl groups64>512>512>512[6]
Compound 7 Cyano group25-5025-5025-50100-200
Compound 8 Dimethylamino group25-5025-5025-50100-200

Anti-inflammatory Activity of this compound Analogs

Certain this compound derivatives have emerged as potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, a desirable profile for reducing gastrointestinal side effects associated with traditional NSAIDs.

Key SAR Insights for Anti-inflammatory Activity:
  • Aryl Substituents: The nature of the aryl groups at the 1, 3, and 5-positions plays a critical role in COX inhibition.

  • Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or methylsulfone group on one of the phenyl rings is a common feature in selective COX-2 inhibitors, mimicking the structure of drugs like Celecoxib.[7][8]

  • Trifluoromethyl Group: A trifluoromethyl group on the pyrazole (B372694) ring can contribute to potent and selective COX-2 inhibition.[8]

Comparative COX Inhibition Data (IC50 in µM)
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 500.28178.57[8]
Compound 8d >500.26>192.3[8]
Compound 10 -1.09-2.1063.56-80.03[9]

Note: '-' indicates data not available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Principle: This in vivo assay induces acute inflammation in the paw of a rodent by injecting carrageenan. The anti-inflammatory activity of a compound is assessed by its ability to reduce the resulting edema.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound analogs orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Visualizations

General SAR Investigation Workflow

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR S1 Design of Analogs S2 Chemical Synthesis S1->S2 S3 Purification & Characterization S2->S3 B1 In vitro Assays (e.g., MTT, MIC) S3->B1 B2 In vivo Models (e.g., Paw Edema) B1->B2 D1 Quantitative Data (IC50, MIC) B2->D1 D2 SAR Establishment D1->D2 D3 Lead Optimization D2->D3 D3->S1 Feedback Loop

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Apoptosis Induction Pathway by Anticancer 2-Pyrazolines

Apoptosis_Pathway Pyrazoline This compound Analog Bax Bax (Pro-apoptotic) Pyrazoline->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Pyrazoline->Bcl2 Inhibits Mitochondria Mitochondria CytC Cytochrome c Mitochondria->CytC Release Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by anticancer this compound analogs.

COX Inhibition Pathway by Anti-inflammatory 2-Pyrazolines

COX_Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pyrazoline This compound Analog (Selective COX-2 Inhibitor) Pyrazoline->COX2 Inhibits

Caption: The mechanism of selective COX-2 inhibition by anti-inflammatory this compound analogs.

References

2-Pyrazoline Derivatives: A Comparative Guide to their Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, 2-pyrazoline (B94618) derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant efficacy against a range of pathogenic bacterial strains. This guide provides a comparative analysis of the antimicrobial performance of various this compound derivatives, supported by experimental data, detailed methodologies, and an overview of their proposed mechanisms of action.

Comparative Antimicrobial Potency of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several this compound derivatives against common Gram-positive and Gram-negative bacteria, compiled from various studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions between studies.

This compound DerivativeBacterial StrainMIC (µg/mL)Reference Compound (MIC, µg/mL)
Series A: Pyrazole-clubbed pyrimidine (B1678525) (Compound 5c) Staphylococcus aureus (MRSA)521 µMLevofloxacin (346 µM)
Pseudomonas aeruginosa2085 µMLevofloxacin (1384 µM)
Series B: Thiazolo-pyrazole derivative (Compound 17) Staphylococcus aureus (MRSA)4-
Series C: Pyrazole-thiazole hybrid (Compound 10) Staphylococcus aureus1.9 - 3.9-
Klebsiella planticola1.9 - 3.9-
Series D: Pyrazole-pyrimidinethione (Compound 15) Escherichia coli12.5-
Series E: N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) Staphylococcus aureus-Ciprofloxacin (IC50 = 0.15)
Bacillus subtilis-Ciprofloxacin (IC50 = 0.25)
Series F: Pyrazoline with chloro and nitro group -20-70-
Series G: 1-(chloroacetyl)-3-(2-furanyl)-5-(4-chlorophenyl)-2-pyrazoline (Compound 5a) Staphylococcus aureus125Streptomycin, Ketoconazole
Bacillus subtilis--
Escherichia coli250-
Pseudomonas aeruginosa--

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of antimicrobial activity is predominantly carried out using standardized methods such as broth microdilution and agar (B569324) well diffusion. These protocols are crucial for ensuring the reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates.

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: A stock solution of the this compound derivative of known concentration.

  • Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth).

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the test bacterium and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of a row, creating an initial 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacterium.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.

1. Preparation of Materials:

  • Agar Plates: Petri dishes containing a solidified layer of Mueller-Hinton Agar.

  • Bacterial Culture: A standardized inoculum of the test bacterium (as prepared for the broth microdilution method).

  • Antimicrobial Agent: A solution of the this compound derivative at a known concentration.

  • Sterile Cork Borer or Pipette Tip: To create wells in the agar.

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.

3. Creation of Wells and Application of Antimicrobial Agent:

  • Use a sterile cork borer to create uniform wells (typically 6-8 mm in diameter) in the inoculated agar.

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well.

4. Incubation and Measurement:

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Proposed Mechanisms of Antimicrobial Action

The precise signaling pathways affected by this compound derivatives are still under investigation. However, several studies suggest that their antimicrobial activity stems from their ability to interfere with essential bacterial processes, primarily DNA replication and cell wall synthesis.

antimicrobial_mechanism Pyrazoline This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Pyrazoline->DNA_Gyrase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Pyrazoline->Cell_Wall_Synthesis Disrupts DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Wall Bacterial Cell Wall Cell_Wall_Synthesis->Cell_Wall Builds

Caption: Proposed mechanisms of antimicrobial action of this compound derivatives against bacterial cells.

The diagram above illustrates two primary proposed mechanisms:

  • Inhibition of DNA Gyrase: 2-Pyrazolines are believed to inhibit DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria responsible for managing DNA supercoiling during replication.[1][2] By inhibiting this enzyme, 2-pyrazolines prevent proper DNA synthesis, leading to bacterial cell death.[1][2]

  • Disruption of Cell Wall Synthesis: Some studies suggest that this compound derivatives can interfere with the synthesis of the bacterial cell wall, a crucial structure for maintaining cell integrity and shape.[1] This disruption can lead to cell lysis and death.[1]

Conclusion

This compound derivatives represent a versatile and potent class of antimicrobial agents with significant potential for future drug development. The data presented in this guide highlights their efficacy against a variety of bacterial pathogens, including resistant strains. Further research focusing on optimizing their structure-activity relationship and elucidating their precise molecular targets will be crucial in harnessing their full therapeutic potential in the fight against infectious diseases. The standardized experimental protocols provided herein offer a framework for consistent and comparable evaluation of these promising compounds.

References

A Comparative Guide to the Biological Activities of Pyrazoline and Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyrazoline and pyrazole (B372694) derivatives, two prominent classes of nitrogen-containing heterocyclic compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate informed decisions in drug discovery and development.

Introduction

Pyrazoles, aromatic five-membered heterocycles with two adjacent nitrogen atoms, and their reduced form, pyrazolines (dihydropyrazoles), are core structures in a vast number of biologically active compounds.[1][2] Their synthetic accessibility and the diverse pharmacological activities of their derivatives have established them as privileged scaffolds in medicinal chemistry.[3][4] This guide will delve into a comparative analysis of their efficacy in key therapeutic areas, supported by quantitative data from preclinical studies.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of representative pyrazoline and pyrazole derivatives. This data highlights the nuances in potency and spectrum of activity between the two scaffolds.

Anti-inflammatory Activity

In comparative studies, pyrazoline derivatives have often demonstrated more potent anti-inflammatory activity than their pyrazole counterparts.[5][6][7]

Compound ClassDerivative ExampleAssayResultsReference
Pyrazoline Compound 2dCarrageenan-induced paw edema> Indomethacin's activity[8]
Pyrazoline Compound 2eNociception inhibitionHigher than pyrazole derivative 2d[5][6][7]
Pyrazole Compound 2gLipoxygenase inhibitionIC50 = 80 µM[5][6][7]
Pyrazoline GeneralAnti-adjuvant-induced diseaseActive in preliminary tests[5][6][7]
Pyrazoline Thioamide-substitutedCarrageenan-induced paw edemaSignificant edema inhibition[9]
Pyrazole CelecoxibCOX-2 InhibitionPotent and selective[10]
Anticancer Activity

Both pyrazoline and pyrazole derivatives exhibit significant anticancer properties, with potency varying based on substitution patterns and cancer cell lines.[11][12] Some studies suggest that pyrazole-pyrazoline hybrids can be particularly effective.[13]

Compound ClassDerivative ExampleCell LineIC50/GI50Reference
Pyrazoline Artemisinin-pyrazoline hybrid (Compound 6)HL-60, MCF-7, etc.0.025–0.42 μM[13]
Pyrazoline Coumarin-pyrazoline hybrid (Compound 17)NCI-H522 (Non-small cell lung cancer)Potent activity[13]
Pyrazoline Pyrazole-pyrazoline hybrid (Compound 59)HeLa, NCI-H460, PC-311.46, 13.41, 22.47 µM[13]
Pyrazole Pyrazole-linked carboxamide (Compound 6m)EGFR kinase6.5 ± 2.91 µM[14]
Pyrazole Pyrazole-linked carboxamide (Compound 6n)EGFR kinase3.65 ± 0.54 µM[14]
Pyrazole Indole-pyrazole hybrid (7a)HepG26.1 ± 1.9 μM[15]
Pyrazole Indole-pyrazole hybrid (7b)HepG27.9 ± 1.9 μM[15]
Antimicrobial Activity

The antimicrobial landscape for these compounds is broad, with different derivatives showing efficacy against various bacterial and fungal strains. Some pyrazole-pyrazoline hybrids have demonstrated broad-spectrum activity.[10]

Compound ClassDerivative ExampleOrganism(s)MIC/ActivityReference
Pyrazoline Thioamide-substitutedGram-positive & Gram-negative bacteriaModerate to potent activity[16]
Pyrazoline Isonicotinoyl-substitutedGram-positive & Gram-negative bacteriaModerate to potent activity[16]
Pyrazole Sulfonamide-substitutedGram-positive & Gram-negative bacteria, FungiModerate to potent activity[16]
Pyrazole-Pyrazoline Hybrid Compound 4aBroad-spectrum (Gram-positive & Gram-negative)Active against multiple strains[10]
Pyrazole-Pyrazoline Hybrid Compound 5a, 5b, 5cBroad-spectrum (Gram-positive & Gram-negative)Active against multiple strains[10]
Pyrazoline Thioamide-substituted (Series 9)General bacteriaBetter activity than other tested series[10]

Key Signaling Pathways

The biological activities of pyrazoline and pyrazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: The Cyclooxygenase-2 (COX-2) pathway in inflammation.

TNF_Alpha_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_Complex IKK Complex RIP1->IKK_Complex IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: The TNF-α signaling pathway leading to inflammation.[1][17][18][19][20]

Apoptosis_Pathway Anticancer_Drug Anticancer Drug (Pyrazoline/Pyrazole Derivative) Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Anticancer_Drug->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Anticancer_Drug->Extrinsic_Pathway Bax_Bak Bax/Bak Activation Intrinsic_Pathway->Bax_Bak Caspase_8 Caspase-8 Activation Extrinsic_Pathway->Caspase_8 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways targeted by anticancer agents.[4][14][21][22][23]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Pyrazoline and Pyrazole Derivatives from Chalcones

A common synthetic route to both pyrazoline and pyrazole derivatives involves the use of chalcone (B49325) (1,3-diaryl-2-propen-1-one) intermediates.[5][6][24][25][26]

Synthesis_Workflow Aldehyde Aromatic Aldehyde Chalcone Chalcone (α,β-unsaturated ketone) Aldehyde->Chalcone Base-catalyzed condensation Ketone Aromatic Ketone Ketone->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization with Hydrazine (B178648) Hydrazine Hydrazine Hydrate (B1144303) Hydrazine->Pyrazoline Pyrazole Pyrazole Derivative Pyrazoline->Pyrazole Oxidation Oxidation Oxidation Oxidation->Pyrazole

Caption: General synthetic workflow for pyrazoline and pyrazole derivatives.

Protocol for Pyrazoline Synthesis:

  • Chalcone Synthesis: Chalcones are typically synthesized via a Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an aromatic ketone in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.[5]

  • Cyclization: The synthesized chalcone is then refluxed with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or acetic acid.[6][24][25] The reaction mixture is heated for several hours.

  • Isolation: After cooling, the reaction mixture is poured into crushed ice, and the resulting solid precipitate (the pyrazoline derivative) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[24]

Protocol for Pyrazole Synthesis: Pyrazoles can be synthesized in a one-pot or two-pot strategy from chalcones.[2] A common two-pot method involves the initial synthesis of a pyrazoline, followed by oxidation.

  • Pyrazoline Synthesis: Follow the protocol for pyrazoline synthesis as described above.

  • Oxidation: The isolated pyrazoline is then subjected to oxidation to introduce the second double bond and form the aromatic pyrazole ring. Various oxidizing agents can be used, such as bromine in acetic acid.[27]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[28][29]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[28]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazoline or pyrazole derivatives) and incubated for a further 24 to 72 hours.[28]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[28]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[28]

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 490 nm or 570 nm.[28]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[28]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[30][31][32][33]

  • Animal Grouping: Wistar rats are divided into groups: a control group (vehicle only), a standard group (e.g., indomethacin), and test groups receiving different doses of the pyrazoline or pyrazole derivatives.[30]

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally one hour before the induction of inflammation.[30]

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[30][33]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.[30]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate.[3]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[3]

  • Inoculation: Each well is inoculated with the microbial suspension.[3]

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Conclusion

Both pyrazoline and pyrazole derivatives represent highly valuable scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presented data suggests that pyrazolines may hold a slight advantage in terms of anti-inflammatory potency in some models. However, the anticancer and antimicrobial activities are highly dependent on the specific substitutions on the heterocyclic ring. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to design and evaluate novel therapeutic agents based on these versatile heterocyclic systems. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two important classes of compounds.

References

In Silico Molecular Docking of 2-Pyrazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrazoline (B94618) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In silico molecular docking has emerged as a powerful tool to predict the binding affinities and interaction patterns of this compound derivatives with various biological targets, thereby accelerating the drug discovery process. This guide provides a comparative overview of the molecular docking performance of different this compound derivatives against key therapeutic targets, supported by experimental data from recent studies.

Performance Comparison of this compound Derivatives

The following tables summarize the in silico molecular docking results for this compound derivatives against prominent biological targets implicated in Alzheimer's disease, cancer, and bacterial infections.

Alzheimer's Disease: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic pathway, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Compound IDTargetDocking Score (kcal/mol)Binding Interactions (Amino Acid Residues)In Vitro IC50 (µM)Reference
3f AChE-Tyr407, Tyr444, Phe352, Ala686.5[1][2]
3g BChE-Not Specified0.5[2][3]
3f BChE-Not Specified6.0[2][3]
3g AChE-Not Specified-[3]
A06 AChE-Not Specified0.09 ± 0.004[4]
A07 hAChE-Not Specified6.5 ± 0.1[4]
A13 hAChE-Not Specified0.02347 ± 0.00117[4]
3f (Thiazole Hybrid) AChE-10.254Not Specified0.382[5]
3g (Thiazole Hybrid) AChE-10.431Not Specified0.338[5]
3g (Thiazole Hybrid) BChE-9.654Not Specified2.087[5]

Note: A lower docking score generally indicates a more favorable binding interaction.

Cancer: Kinase Inhibition

Phosphatidylinositol 3-kinases (PI3Ks) and Epidermal Growth Factor Receptor (EGFR) are crucial in cell signaling pathways that are often dysregulated in cancer.

Compound IDTargetDocking Score (kcal/mol)Binding Interactions (Amino Acid Residues)In Vitro IC50 (µM)Reference
Compound 5 PI3K-7.85Not Specified-[6][7][8]
Compound 3 PI3K-7.17Not Specified-[6][7][8]
AMG-319 (Reference) PI3K-4.36Not Specified-[6][7][8]
PI-103 (Reference) PI3K-6.83Not Specified-[6][7][8]
Pyrazoline D PKC-9.532Not Specified-
Pyrazoline D ERB/HER-2-8.416Not Specified-
6h EGFR Kinase-Hinge Region1.66[9]
6j EGFR Kinase-Hinge Region1.9[9]
HD05 Not Specified-Not SpecifiedGrowth Inhibition against multiple cell lines[10]
HD12 Not Specified-Not SpecifiedGrowth Inhibition against multiple cell lines[10]
Antimicrobial Activity: Enzyme Inhibition

Targeting essential bacterial enzymes like DNA gyrase is a common strategy for developing new antibacterial agents.

Compound IDTargetDocking Score (kcal/mol)Binding Interactions (Amino Acid Residues)In Vitro ActivityReference
Compound 6 S. aureus gyrase (2XCT)-10.1Not SpecifiedGood activity against S. aureus (17.05 ± 0.03 mm inhibition zone)[11]
Compound 9 S. aureus gyrase (2XCT)-10.2Not SpecifiedGood activity against S. aureus (18.2 ± 0.02 mm inhibition zone)[11]
Compound 4a Bacterial Proteins-Good affinity toward the active pocketPotent against Pseudomonas aeruginosa[12]
3a E. coli DNA gyrase (1KZN)-Favorable binding contactHigh sensitivity against E. coli and S. aureus[13]
3d E. coli DNA gyrase (1KZN)-Favorable binding contactHigh sensitivity against E. coli and S. aureus[13]
2a (Furan-derived) Glucosamine-6-phosphate synthase-Binds to the active siteInhibition against multiple microbial species[14]
2h (Furan-derived) Glucosamine-6-phosphate synthase-Binds to the active siteInhibition against multiple microbial species[14]
3d (Furan-derived) Glucosamine-6-phosphate synthase-Binds to the active siteSelective inhibition[14]

Experimental Protocols

The following provides a generalized methodology for in silico molecular docking studies of this compound derivatives based on the reviewed literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using software like ChemDraw or Marvin Sketch and then converted to a 3D format. Energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein. The protein structure is then energy minimized to relieve any steric clashes.

2. Active Site Prediction:

The binding site (active site) of the protein is identified. This is often determined from the location of the co-crystallized ligand in the PDB structure or through the use of active site prediction tools. A grid box is then defined around the active site to guide the docking process.

3. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Schrödinger Maestro, and PATCHDOCK.[6][7][8][12]

  • Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity (docking score) for each generated pose. The pose with the lowest docking score is typically considered the most favorable.

4. Analysis of Docking Results:

The results of the molecular docking are analyzed to understand the binding mode of the this compound derivatives. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. These interactions are visualized using software like PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate a typical workflow for in silico molecular docking and a relevant signaling pathway.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure & Energy Minimization) active_site Active Site Identification ligand_prep->active_site protein_prep Protein Preparation (PDB Retrieval & Refinement) protein_prep->active_site docking Molecular Docking (Software & Algorithm) active_site->docking scoring Scoring & Ranking docking->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction visualization Visualization interaction->visualization

Caption: A generalized workflow for in silico molecular docking studies.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT Akt PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Functions Cell Growth, Proliferation, Survival mTOR->Cell_Functions Pyrazoline This compound Derivatives (Inhibitors) Pyrazoline->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a target for anticancer 2-pyrazolines.

References

Unraveling the Glow: A Comparative Guide to the Quantitative Structure-Property Relationship (QSPR) of Fluorescent Pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relationship between the chemical structure of a molecule and its fluorescent properties is paramount for designing novel probes, sensors, and imaging agents. This guide provides a comprehensive comparison of fluorescent pyrazoline derivatives, focusing on the quantitative structure-property relationship (QSPR) that governs their emissive characteristics. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate a deeper understanding and accelerate the rational design of new fluorescent compounds.

Comparing the Fluorescence Quantum Yields of Pyrazoline Derivatives

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. A higher quantum yield indicates a brighter fluorophore. The following table summarizes the experimental fluorescence quantum yields for a series of 21 synthesized 1,3,5-triaryl-2-pyrazolines, providing a basis for comparing the impact of different substituents on their fluorescent properties.[1][2]

Compound IDRR'R''Fluorescence Quantum Yield (Φ)
13 HH4-F0.858
14 HH2,4-di-F0.466
15 HH4-Cl0.844
16 HH4-Br0.751
17 HH4-OCH30.632
18 H4-FH0.819
19 H4-F4-F0.802
20 H4-F2,4-di-F0.413
21 H4-F4-Cl0.789
22 H4-F4-Br0.712
23 H4-F4-OCH30.553
24 H4-ClH0.615
25 H4-Cl4-F0.599
26 H4-Cl2,4-di-F0.318
27 H4-Cl4-Cl0.581
28 H4-Cl4-Br0.501
29 H4-Cl4-OCH30.437
30 H4-OCH3H0.215
31 H4-OCH34-F0.198
32 H4-OCH32,4-di-F0.155
33 H4-OCH34-Cl0.187

Experimental Protocols

Synthesis of 1,3,5-Triaryl-2-Pyrazolines (General Procedure)

The fluorescent pyrazoline derivatives listed above were synthesized via a cyclocondensation reaction.[1] Equimolar amounts of the appropriate 1,3-diaryl-2-propen-1-ones (chalcones) and aryl hydrazines were refluxed in ethanol. The reaction mixture was then allowed to stand at room temperature overnight, during which the pyrazoline product precipitated. The solid product was collected by filtration and recrystallized from a suitable solvent to yield the final, purified fluorescent pyrazoline. The yields for these reactions were reported to be in the range of 69% to 89%.[1]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yields were determined using the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4][5]

  • Selection of a Standard: A standard with a known and reliable quantum yield, and with absorption and emission characteristics similar to the pyrazoline samples, is chosen. For the data presented, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) was used as the reference.[1]

  • Preparation of Solutions: A series of solutions of both the pyrazoline sample and the standard are prepared in a suitable solvent (e.g., ethanol). The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[3]

  • Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded, and the absorbance at the excitation wavelength is noted.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength and instrument settings for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.

  • Data Analysis: A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard. The slopes (gradients) of the resulting linear plots are determined.

  • Quantum Yield Calculation: The quantum yield of the pyrazoline sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

QSPR Modeling Workflow

The quantitative structure-property relationship (QSPR) for the fluorescence of these pyrazolines was established using computational methods to correlate their molecular structures with their observed quantum yields. The general workflow for such a study is depicted below.

QSPR_Workflow cluster_Data Data Preparation cluster_Modeling QSPR Model Development cluster_Validation Model Validation MolStruct Molecular Structures (21 Pyrazolines) DescriptorCalc Molecular Descriptor Calculation (CODESSA-Pro) MolStruct->DescriptorCalc ExpData Experimental Data (Quantum Yields Φ) ModelBuild Model Building (e.g., Multiple Linear Regression) ExpData->ModelBuild FeatureSelect Feature Selection DescriptorCalc->FeatureSelect FeatureSelect->ModelBuild InternalVal Internal Validation (Cross-Validation) ModelBuild->InternalVal ExternalVal External Validation (Test Set) ModelBuild->ExternalVal Prediction Prediction of Properties for New Molecules InternalVal->Prediction ExternalVal->Prediction

Caption: General workflow for a QSPR study of fluorescent pyrazolines.

This guide provides a foundational understanding of the QSPR of fluorescent pyrazolines, offering valuable data and methodologies for researchers in the field. The presented information can aid in the rational design of novel pyrazoline-based fluorophores with tailored properties for a wide range of applications in science and medicine.

References

comparative analysis of different catalytic methods for 2-pyrazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Methods for 2-Pyrazoline (B94618) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-pyrazolines, a core scaffold in many biologically active compounds, has been the subject of extensive research. Various catalytic methods have been developed to improve efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of three distinct and prominent catalytic approaches: organocatalysis using a cinchona-derived bifunctional catalyst, homogeneous catalysis with a Nickel(II) pincer complex, and biocatalysis employing Saccharomyces cerevisiae (Baker's Yeast).

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics of the three selected catalytic methods for this compound synthesis.

Catalytic Method Catalyst Typical Substrates Reaction Conditions Reaction Time Yield (%) Enantiomeric Excess (ee %) Key Advantages Limitations
Organocatalysis Cinchona-derived bifunctional catalystβ-substituted enones and hydrazinesToluene, Room Temperature24 - 72 h46 - 95%59 - >99%High enantioselectivity, metal-free, scalable.[1][2]Longer reaction times, catalyst synthesis required.
Homogeneous Catalysis Nickel(II) pincer complexBenzyl (B1604629) alcohols, acetophenones, and phenylhydrazine (B124118)Toluene, 120 °C12 h82 - 93%Not applicable (racemic)Multicomponent synthesis, high atom economy (acceptorless dehydrogenation), broad substrate scope.[3][4]High temperatures, requires inert atmosphere, catalyst synthesis required.
Biocatalysis Saccharomyces cerevisiae (Baker's Yeast)Chalcones and hydrazine (B178648) hydrate (B1144303)Methanol, Room Temperature32 h85 - 92%Not applicable (racemic)Environmentally benign ("green"), inexpensive and readily available catalyst, mild reaction conditions.Long reaction times, moderate yields for some substrates, potential for substrate inhibition.

Experimental Protocols

Organocatalysis: Cinchona-Derived Bifunctional Catalyst

This method employs a two-stage Michael addition/condensation strategy for the enantioselective synthesis of 2-pyrazolines.[1][2]

Materials:

  • β-substituted enone (1.0 equiv)

  • Hydrazine derivative (1.2 equiv)

  • Cinchona-derived bifunctional catalyst (e.g., a cinchonidine-derived catalyst, 10 mol%)

  • Aldehyde (e.g., benzaldehyde, 1.2 equiv)

  • Hydroxylamine (B1172632) (to cleave the hydrazone intermediate)

  • Toluene (solvent)

Procedure:

  • To a solution of the hydrazine derivative in toluene, add the aldehyde to form the corresponding hydrazone in situ.

  • Add the β-substituted enone and the cinchona-derived bifunctional catalyst to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC monitoring (typically 24-72 hours) until the Michael addition is complete.

  • Upon completion, add hydroxylamine to the mixture to facilitate the cleavage of the chiral hydrazone intermediate and subsequent intramolecular condensation to form the this compound.

  • Quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Homogeneous Catalysis: Nickel(II) Pincer Complex

This protocol describes a multicomponent synthesis of 2-pyrazolines via acceptorless dehydrogenation of alcohols catalyzed by a Nickel(II) complex.[3][4]

Materials:

  • Benzyl alcohol derivative (1.0 equiv)

  • Acetophenone (B1666503) derivative (1.0 equiv)

  • Phenylhydrazine derivative (1.0 equiv)

  • Nickel(II) pincer complex catalyst (e.g., NNN-type pincer ligand complex, 1-2 mol%)

  • Base (e.g., KOtBu, 20 mol%)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge a Schlenk tube with the Nickel(II) pincer complex catalyst and the base.

  • Add toluene, followed by the benzyl alcohol derivative, acetophenone derivative, and phenylhydrazine derivative.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired this compound derivative.

Biocatalysis: Saccharomyces cerevisiae (Baker's Yeast)

This method provides an environmentally friendly route to 2-pyrazolines using a whole-cell biocatalyst.

Materials:

  • Chalcone (B49325) derivative (1.0 equiv)

  • Hydrazine hydrate (2.0 equiv)

  • Saccharomyces cerevisiae (Baker's Yeast)

  • Methanol (solvent)

Procedure:

  • To a mixture of the chalcone and hydrazine hydrate in methanol, add Baker's Yeast.

  • Stir the resulting reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 32 hours), filter the reaction mixture through a bed of celite to remove the yeast.

  • Wash the celite bed with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol (B145695) to yield the pure this compound derivative.

Visualizations: Reaction Pathways and Workflows

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product alpha-beta-Unsaturated Carbonyl alpha-beta-Unsaturated Carbonyl Hydrazone/\nAza-Michael Adduct Hydrazone/ Aza-Michael Adduct alpha-beta-Unsaturated Carbonyl->Hydrazone/\nAza-Michael Adduct Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Hydrazone/\nAza-Michael Adduct Catalyst Catalyst Catalyst->Hydrazone/\nAza-Michael Adduct This compound This compound Hydrazone/\nAza-Michael Adduct->this compound Intramolecular Cyclization

Caption: General reaction pathway for the catalytic synthesis of 2-pyrazolines.

G cluster_catalyst Catalyst start Start prepare_hydrazone Prepare Hydrazone (in situ) start->prepare_hydrazone michael_addition Catalytic Aza-Michael Addition prepare_hydrazone->michael_addition cleavage_cyclization Intermediate Cleavage & Intramolecular Condensation michael_addition->cleavage_cyclization purification Purification cleavage_cyclization->purification product Enantioenriched This compound purification->product catalyst Cinchona-derived Bifunctional Catalyst catalyst->michael_addition

Caption: Experimental workflow for organocatalytic this compound synthesis.

G cluster_reactants Reactants cluster_catalyst Catalyst System Benzyl Alcohol Benzyl Alcohol reaction Multicomponent Reaction (Acceptorless Dehydrogenation) Benzyl Alcohol->reaction Acetophenone Acetophenone Acetophenone->reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->reaction Ni(II) Pincer\nComplex Ni(II) Pincer Complex Ni(II) Pincer\nComplex->reaction Base Base Base->reaction product This compound reaction->product

Caption: Logical relationship in Ni(II)-catalyzed multicomponent synthesis.

References

Unveiling the Cytotoxic Potential of Novel 2-Pyrazoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of novel 2-pyrazoline (B94618) compounds against established anticancer agents. Supported by experimental data from recent studies, this document provides a comprehensive overview of their efficacy, mechanisms of action, and the methodologies used for their evaluation.

The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, this compound derivatives have emerged as a promising class of compounds with potent cytotoxic activities against a wide range of cancer cell lines.[1][2][3] Their synthetic accessibility and the possibility of diverse structural modifications make them an attractive avenue for the development of new chemotherapeutic agents.[1][4] This guide synthesizes findings from multiple studies to present a comparative analysis of their cytotoxic potential.

Comparative Cytotoxicity: this compound Derivatives vs. Standard Chemotherapeutics

The cytotoxic efficacy of novel this compound compounds has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies. The following tables summarize the IC50 values for several novel this compound derivatives and compare them with standard chemotherapeutic drugs such as cisplatin, doxorubicin, and paclitaxel.

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrazoline Derivatives Standard Drugs
Compound b17 HepG-2 (Liver)3.57Cisplatin8.45
N-phenyl pyrazoline 5 HeLa (Cervical)4.708DoxorubicinModerate Potency
Compound 11 U251 (Glioblastoma)11.9Cisplatin-
Compound 11 AsPC-1 (Pancreatic)16.8Cisplatin-
N-phenyl pyrazoline 2 HeLa (Cervical)20.26DoxorubicinModerate Potency
Compound 12 AsPC-1 (Pancreatic)62.1Cisplatin-
Compound 12 U251 (Glioblastoma)70.1Cisplatin-
Pyrazoline BBT-474 (Breast)140Paclitaxel-

Table 1: Comparative IC50 values of selected this compound derivatives and standard chemotherapeutic drugs against various cancer cell lines.[5][6][7][8]

Mechanisms of Action: Inducing Programmed Cell Death

Many potent this compound derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a critical mechanism for effective anticancer drugs.[1][3] This process is often initiated through the intrinsic apoptosis pathway, which is triggered by internal cellular stress.[8] Furthermore, some pyrazoline compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[8][9] The inhibition of these pathways can disrupt tumor growth and angiogenesis.

Experimental Protocols for Cytotoxicity Evaluation

The assessment of the cytotoxic effects of novel compounds relies on robust and standardized experimental assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and control drugs. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Treatment: Treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color formation is proportional to the amount of LDH released.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Pathways to Cell Death

To better understand the processes involved in evaluating and inducing cytotoxicity, the following diagrams illustrate the experimental workflow and a key signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubate Cells with Compounds seeding->treatment compound_prep Prepare this compound & Control Drug Dilutions compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant comparison Compare with Standard Drugs ic50->comparison apoptosis_quant->comparison

Experimental Workflow for Cytotoxicity Evaluation.

signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_apoptosis Intrinsic Apoptosis Pathway EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR VEGFR VEGFR->PI3K AKT Akt PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates MAPK->Bcl2 Activates Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Pyrazoline This compound Compound Pyrazoline->EGFR Inhibits Pyrazoline->VEGFR Inhibits Pyrazoline->Bcl2 Inhibits

EGFR/VEGFR and Intrinsic Apoptosis Signaling Pathways.

References

A Comparative Guide to One-Pot and Two-Pot Synthesis of Pyrazolines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, is of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The construction of the pyrazoline ring can be broadly approached through two primary synthetic strategies: one-pot and two-pot synthesis. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: One-Pot vs. Two-Pot Synthesis

FeatureOne-Pot SynthesisTwo-Pot Synthesis
General Workflow All reactants are combined in a single reaction vessel.Involves the synthesis and isolation of an intermediate (typically a chalcone), followed by a second reaction to form the pyrazoline.
Reaction Time Generally shorter due to the elimination of intermediate isolation and purification steps.Longer, as it involves two separate reaction and work-up procedures.
Yield Can be high, although sometimes lower than the two-pot method due to potential side reactions.Often results in higher overall yields due to the purification of the intermediate.
Purity May require more extensive purification of the final product.The final product is often purer due to the purification of the intermediate.
Atom Economy Higher, as fewer reagents and solvents are used overall.Lower, due to the additional steps and potential for material loss during intermediate work-up.
Environmental Impact More environmentally friendly ("greener") due to reduced solvent and energy consumption.Less environmentally friendly due to increased solvent usage and waste generation.
Ideal Application Rapid synthesis of a library of compounds, green chemistry applications, and when starting materials are readily available.When high purity is critical, for complex molecules where a stepwise approach is necessary, and when the chalcone (B49325) intermediate is required for other purposes.

Quantitative Comparison of Synthetic Methods

The following table summarizes quantitative data from various studies on the synthesis of pyrazoline derivatives, highlighting the differences in reaction time and yield between one-pot and two-pot methodologies.

Synthesis MethodReactantsConditionsReaction TimeYield (%)Reference
One-Pot (Conventional) Aromatic aldehyde, Aromatic ketone, Phenylhydrazine (B124118)CoFe₂(C₄H₄O₆)₃·6H₂O, Reflux3 hours90%[1]
One-Pot (Microwave) Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehydeSolvent-free, 420W10 minutes83%[2]
One-Pot (Microwave) 6-Chloropyrazine-2-carboxylic acid hydrazide, Substituted benzoylacetonitrilesMicrowave irradiation10-15 minutes72-82%[3]
One-Pot (Enzyme-catalyzed) Benzaldehyde, Phenyl hydrazine (B178648) hydrochloride, β-nitrostyreneTLL@MMI, 45 °C8 hoursup to 90%[4]
Two-Pot (Ultrasound) Chalcone, Phenylhydrazine hydrochlorideSodium acetate-acetic acid aqueous solution, Ultrasound1.5-2 hours83-96%[5]
Two-Pot (Conventional) (E)-1-(4-((4,6-bis((2-Hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)-3-phenylprop-2-en-1-one, Hydrazine monohydrateEthanol, Room Temperature, followed by Acetic Anhydride3.5 hours-[6]

Experimental Protocols

One-Pot Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

This protocol is a representative example of a one-pot synthesis of pyrazolines.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aromatic ketone (1 mmol)

  • Phenylhydrazine (1 mmol)

  • CoFe₂(C₄H₄O₆)₃·6H₂O (10 mol%)

  • Water

  • Methanol (B129727)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), aromatic ketone (1 mmol), phenylhydrazine (1 mmol), and CoFe₂(C₄H₄O₆)₃·6H₂O (10 mol%) in water is taken in a round-bottom flask.

  • The reaction mixture is refluxed for the appropriate time (e.g., 3 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[1]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is filtered, washed with water, and then recrystallized from methanol to afford the pure 1,3,5-trisubstituted-2-pyrazoline.[1]

Two-Pot Synthesis of 1,3,5-Triaryl-2-Pyrazolines via Chalcone Intermediate

This protocol outlines the traditional two-step synthesis of pyrazolines.

Step 1: Synthesis of Chalcone

  • In a flask, dissolve the appropriate aromatic aldehyde (10 mmol) and acetophenone (B1666503) (10 mmol) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • The precipitated chalcone is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of Pyrazoline

  • A mixture of the synthesized chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (B1210297) (0.3 mmol) is prepared in an acetic acid/water (2:1 v/v) solution.[5]

  • The reaction mixture is then subjected to the desired reaction conditions (e.g., conventional heating, ultrasound irradiation, or microwave irradiation). For example, with ultrasound irradiation, the reaction is typically complete within 1.5-2 hours at room temperature.[5]

  • Upon completion, the product is isolated by filtration, washed, and recrystallized to yield the pure 1,3,5-triaryl-2-pyrazoline.

Visualization of Synthetic Workflows

To further illustrate the differences between the two synthetic strategies, the following diagrams, generated using the DOT language, depict the generalized workflows.

OnePot_vs_TwoPot cluster_onepot One-Pot Synthesis cluster_twopot Two-Pot Synthesis A Reactant A (e.g., Aldehyde) P1 Pyrazoline A->P1 Single Step B Reactant B (e.g., Ketone) B->P1 Single Step C Reactant C (e.g., Hydrazine) C->P1 Single Step D Reactant A (e.g., Aldehyde) I Intermediate (Chalcone) D->I Step 1 E Reactant B (e.g., Ketone) E->I P2 Pyrazoline I->P2 Step 2 F Reactant C (e.g., Hydrazine) F->P2

Caption: Workflow comparison of one-pot versus two-pot pyrazoline synthesis.

Signaling Pathways and Logical Relationships

The choice between a one-pot and a two-pot synthesis can be guided by several factors. The following diagram illustrates the logical relationship between experimental goals and the preferred synthetic route.

Synthesis_Decision Goal Synthetic Goal Time Time Efficiency Goal->Time Purity High Purity Goal->Purity Green Green Chemistry Goal->Green Library Compound Library Synthesis Goal->Library OnePot One-Pot Synthesis Time->OnePot Preferred TwoPot Two-Pot Synthesis Purity->TwoPot Preferred Green->OnePot Preferred Library->OnePot Preferred

Caption: Decision-making flowchart for selecting a pyrazoline synthesis method.

Conclusion

References

Illuminating the Core: A Comparative Guide to 2-Pyrazoline Structure Validation by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized bioactive molecules is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the validation of 2-pyrazoline (B94618) structures, supported by experimental data and detailed protocols.

The this compound scaffold is a privileged motif in medicinal chemistry, exhibiting a wide array of pharmacological activities. Accurate structural elucidation is the cornerstone of establishing structure-activity relationships and ensuring the integrity of research findings. This guide delves into the characteristic spectral signatures of 2-pyrazolines in ¹H NMR, ¹³C NMR, and mass spectrometry, offering a practical framework for their definitive identification.

Deciphering the Pyrazoline Ring: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-pyrazolines, providing detailed information about the chemical environment of each proton and carbon atom. The protons on the five-membered pyrazoline ring exhibit a characteristic splitting pattern that serves as a primary diagnostic feature.

The protons at the C4 and C5 positions of the this compound ring typically form an ABX spin system, resulting in three distinct signals, each appearing as a doublet of doublets (dd).[1][2] This pattern arises from the geminal coupling between the two non-equivalent protons at C4 (HA and HB) and their vicinal coupling with the single proton at C5 (HX).

Experimental Protocol: NMR Analysis of 2-Pyrazolines

A general procedure for acquiring NMR spectra for this compound derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Table 1: Comparative ¹H NMR Data for Representative this compound Derivatives

Compound/SubstituentsH-4A (δ, ppm, multiplicity, J in Hz)H-4B (δ, ppm, multiplicity, J in Hz)H-5X (δ, ppm, multiplicity, J in Hz)Reference
1-Phenyl-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline3.05 (dd, J = 17.5, 5.5)3.82 (dd, J = 17.5, 11.8)5.35 (dd, J = 11.8, 5.5)[3][4]
5-phenyl-3-[(E)-2-phenylvinyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde3.1 (dd, J = 17.6, 4.8)3.6 (dd, J = 17.6, 11.6)5.5 (dd, J = 11.6, 4.8)[2]
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-2-pyrazoline3.10 (dd, J = 17.2, 6.0)3.85 (dd, J = 17.2, 12.0)5.40 (dd, J = 12.0, 6.0)[5]

Table 2: Comparative ¹³C NMR Data for the this compound Ring

Compound/SubstituentsC-4 (δ, ppm)C-5 (δ, ppm)C=N (δ, ppm)Reference
1-Aryl-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazolines42.55–44.2561.32–63.76149.00–154.58[3][4]
1,3,5-Trisubstituted-2-pyrazolines with benzenesulfonamide (B165840) moiety39.8 - 42.647.3 - 52.5157.3 - 160.3[5]

The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound structures.

G Workflow for this compound Synthesis and Validation Chalcone α,β-Unsaturated Ketone (Chalcone) Cyclization Cyclocondensation Reaction Chalcone->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization Pyrazoline This compound Product Cyclization->Pyrazoline NMR NMR Spectroscopy (¹H, ¹³C) Pyrazoline->NMR MS Mass Spectrometry (e.g., ESI-MS) Pyrazoline->MS Validation Structure Validated NMR->Validation MS->Validation G Generalized Mass Spectrometry Fragmentation of 2-Pyrazolines M Molecular Ion [M]⁺ F1 [M - R1]⁺ M->F1 - R1• F2 [M - R3]⁺ M->F2 - R3• F3 [M - R5]⁺ M->F3 - R5• F4 Ring Cleavage Fragments M->F4 Retro-Diels-Alder or other ring openings

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Pyrazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 2-Pyrazoline (B94618), a nitrogen-containing heterocyclic compound, and its derivatives, require careful handling and disposal due to their potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. As a general guideline, these compounds should be treated as hazardous chemical waste.[1] Always wear appropriate Personal Protective Equipment (PPE), including eye protection, chemical-resistant gloves, a lab coat, and, if necessary, respiratory protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management service.

1. Waste Identification and Segregation:

The first critical step is to correctly identify and segregate the different forms of this compound waste. Do not mix this compound waste with other incompatible chemical waste streams.[1][4]

  • Solid Waste: This includes unused or expired this compound powder.

  • Liquid Waste: This category comprises solutions containing dissolved this compound.

  • Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and glassware that have come into contact with the compound fall into this category.[1]

2. Solid Waste Disposal:

For the disposal of pure this compound or its solid derivatives:

  • Container Selection: If possible, use the original manufacturer's container, ensuring it is in good condition.[1] Otherwise, select a new, clean, and chemically compatible container with a secure, leak-proof lid.[1]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[1] The label should include the full chemical name, "this compound" or the specific derivative name, without using abbreviations or chemical formulas.[1]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, awaiting collection by a licensed waste disposal service.[1]

3. Liquid Waste Disposal:

For solutions containing this compound:

  • Container Selection: Use a dedicated, leak-proof container, preferably made of a chemically resistant plastic, with a secure screw-on cap.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container.[1] The label must list all constituents of the solution, including the full chemical name of the this compound derivative and all solvents with their approximate percentages.[1]

  • Storage: Keep the container tightly closed except when adding waste.[5] Store the container in the designated SAA.[1]

4. Contaminated Labware Disposal:

For disposable items contaminated with this compound:

  • Collection: Place all contaminated items, such as gloves and weighing paper, into a designated, sealable bag.[1]

  • Containment: This bag should then be placed inside a larger, designated container for chemically contaminated solid waste.[1]

  • Labeling: Clearly label the outer container or bag as "Hazardous Waste" and list the contaminant, "this compound" or its specific derivative.[1]

5. Final Disposal:

All segregated and properly labeled this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste disposal company.[2][3][4][5][6][7] Do not pour this compound waste down the drain or dispose of it with general laboratory trash.[4][8]

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration thresholds for different disposal routes) were identified in the search results. The general guideline is to treat all concentrations of this compound and its derivatives as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the neutralization or chemical degradation of this compound prior to disposal were not available in the provided search results. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Temporary Storage cluster_4 Final Disposal start Identify this compound Waste solid Solid Waste (Pure Compound) start->solid liquid Liquid Waste (Solutions) start->liquid contaminated Contaminated Labware start->contaminated solid_container Seal in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Waste Container (List all constituents) liquid->liquid_container contaminated_container Bag and Place in Labeled Contaminated Waste Bin contaminated->contaminated_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage contaminated_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Service storage->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Pyrazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Pyrazoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Operational Plan

This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] Proper handling in a controlled environment is essential to minimize risk.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • A certified chemical fume hood is the required designated area for all weighing, transferring, and handling of this compound.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or eye contact.[4][7] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust meet ANSI Z87.1 standard or equivalent.[4] A face shield may be required for handling larger quantities.[4]Protects eyes from splashes and airborne particles.[4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for integrity before each use and dispose of contaminated gloves immediately.[4][8]Protects against skin contact and absorption.[4]
Body Protection Laboratory CoatA long-sleeved, properly fitted lab coat is required. For larger quantities, an impervious apron or protective suit is recommended.[4]Prevents contamination of personal clothing and skin.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when ventilation is inadequate or when handling the powder form outside of a chemical fume hood.[4][5][9]Prevents inhalation of harmful vapors or dust.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[4] Ensure all required PPE is correctly donned.

  • Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood on a clean, impervious surface.[5] Use non-sparking tools to prevent ignition.[1] Minimize the creation of dust if handling a solid form.[2][5]

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[5]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Decontaminate all work surfaces and equipment.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5][10]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, such as weighing paper, gloves, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.[5][7]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid organic waste. Do not mix with other incompatible waste streams.[5][7]

  • Containers: Handle uncleaned, empty containers as you would the product itself.[10] If possible, use the original container for disposal.[7]

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7] Do not use abbreviations.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[7]

Final Disposal:

  • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[10][11]

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[11]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood handle_weigh Weighing & Transfer prep_ppe->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_reaction Reaction Setup handle_dissolve->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon disp_segregate Segregate Waste handle_reaction->disp_segregate Generate Waste cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_decon->disp_segregate Generate Waste disp_label Label Waste Container disp_segregate->disp_label disp_store Store in SAA disp_label->disp_store disp_pickup Arrange for Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrazoline
Reactant of Route 2
2-Pyrazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.